molecular formula C10H13NO4 B154655 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid CAS No. 129042-81-5

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No.: B154655
CAS No.: 129042-81-5
M. Wt: 211.21 g/mol
InChI Key: MVPHRWQFARWHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (CAS 129042-81-5) is a fine chemical building block with a molecular formula of C10H13NO4 and a molecular weight of 211.22 g/mol . This compound is a key chiral synthon and pharmaceutical intermediate, as evidenced by the separate marketing of its (3S)-stereoisomer, highlighting its importance in stereospecific synthesis . It is professionally supplied for applications in synthetic organic chemistry, medicinal chemistry, and as an Active Pharmaceutical Ingredient (API) intermediate . With availability in high purity grades exceeding 99%, it is suitable for demanding research and development purposes, including the synthesis of novel therapeutic agents . The structural features of this molecule—comprising an aromatic ring with hydroxy and methoxy substituents, a carboxylic acid, and an amino group—make it a versatile precursor for constructing more complex molecules. Researchers value it for its potential in pesticide and dye intermediate development . Proper storage conditions are essential for maintaining the integrity of this compound; it should be kept in a dark place, under a seal, in a dry environment at room temperature . This product is intended strictly for Research Use Only and is not meant for diagnostic, therapeutic, or any personal use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information, which includes hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPHRWQFARWHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477481
Record name 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129042-81-5
Record name 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a substituted β-amino acid of significant interest to the pharmaceutical and materials science sectors. As a structural analogue of biologically active molecules and a versatile chemical intermediate, the development of efficient and stereoselective synthetic routes is of paramount importance. This guide provides an in-depth analysis of the primary synthetic pathways for this target molecule, grounded in established chemical principles. We will explore direct condensation methodologies and classic name reactions, offering detailed mechanistic insights and step-by-step protocols. Furthermore, this document addresses the critical challenge of stereocontrol, discussing modern asymmetric strategies essential for producing enantiomerically pure compounds for drug development. The content herein is intended for researchers, chemists, and professionals in drug development, providing a robust framework for the practical synthesis and analysis of this valuable compound.

Part 1: Introduction to the Target Molecule

Chemical Structure and Properties

This compound is a non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group at the β-position (C3). The C3 carbon is also attached to an isovanillyl group (3-hydroxy-4-methoxyphenyl), making it a chiral center. The presence of the phenolic hydroxyl, methoxy, amine, and carboxylic acid functional groups imparts a unique combination of chemical properties, making it a valuable building block for more complex molecules.

The unique arrangement of functional groups allows for diverse applications, including its potential use as a tyrosine kinase receptor inhibitor and as an intermediate in the preparation of advanced, environmentally friendly adhesives.[1][2]

PropertyValueSource
IUPAC Name 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid[3]
Molecular Formula C₁₀H₁₃NO₄[3]
Molecular Weight 211.21 g/mol [3]
CAS Number 72076-93-8[3]
Canonical SMILES COC1=C(C=CC(=C1)C(CC(=O)O)N)O[3]
Scientific Significance and Potential Applications

β-amino acids are crucial components in medicinal chemistry.[4] Their incorporation into peptide backbones can induce stable secondary structures and confer remarkable resistance to metabolic degradation by peptidases. This stability makes them highly desirable in the design of novel therapeutics.[4] The specific substitution pattern of this compound, resembling catecholamine structures, suggests potential applications in developing neurologically active agents or other bioactive compounds.[5][6]

Part 2: Retrosynthetic Analysis and Strategic Overview

The synthesis of a β-amino acid presents distinct challenges compared to its α-amino acid counterpart. The primary goals are the efficient formation of the Cα-Cβ and Cβ-C(aryl) bonds and, critically, the control of the stereocenter at the Cβ position. Our retrosynthetic analysis identifies the aromatic aldehyde, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), as the logical and commercially available starting material.

G cluster_path1 Pathway A: Malonic Acid Condensation cluster_path2 Pathway B: Mannich Reaction Target This compound IntermediateA Unstable β-Amino Ester Intermediate Target->IntermediateA [Decarboxylation] IntermediateB β-Amino Ester/Ketone Target->IntermediateB [Hydrolysis/Decarboxylation] StartA 3-Hydroxy-4-methoxybenzaldehyde + Malonic Acid + Ammonium Acetate IntermediateA->StartA [Knoevenagel/Michael Addition] StartB 3-Hydroxy-4-methoxybenzaldehyde + Amine Source + Malonate/Enolate Source IntermediateB->StartB [Mannich Reaction]

Caption: Retrosynthetic analysis of the target molecule.

The two primary strategies detailed in this guide are:

  • One-Pot Condensation: A direct approach involving the reaction of isovanillin with malonic acid and an ammonia source.

  • The Mannich Reaction: A classic three-component reaction to form the core C-C and C-N bonds, followed by functional group manipulation.

Part 3: Primary Synthetic Pathways

Pathway A: One-Pot Synthesis via Malonic Acid Condensation

This pathway represents a highly efficient and atom-economical approach to synthesizing β-aryl-β-amino acids. It is a variation of the Knoevenagel condensation, followed by a conjugate addition of ammonia and subsequent decarboxylation.

Causality and Mechanistic Insight: The reaction is typically initiated by refluxing the aromatic aldehyde (isovanillin), malonic acid, and ammonium acetate in a high-boiling solvent like 1-butanol.[7]

  • Knoevenagel-Doebner Condensation: Isovanillin reacts with malonic acid to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Michael Addition: Ammonium acetate serves as the source of ammonia, which acts as a nucleophile and adds to the β-position of the unsaturated intermediate.

  • Decarboxylation: The heat of the reaction facilitates the decarboxylation of the malonic acid moiety, yielding the final β-amino acid product. The evolution of CO₂ gas is a key indicator of reaction progress.[7]

G Start {Isovanillin |+ Malonic Acid + NH₄OAc} Knoevenagel Knoevenagel-Doebner Condensation Start->Knoevenagel Unsaturated α,β-Unsaturated Intermediate Knoevenagel->Unsaturated Michael Michael Addition of Ammonia Unsaturated->Michael AminoAdduct β-Amino Dicarboxylic Acid Adduct Michael->AminoAdduct Decarboxylation Decarboxylation (Heat) AminoAdduct->Decarboxylation Product Target β-Amino Acid Decarboxylation->Product

Caption: Workflow for the One-Pot Malonic Acid Condensation.

Experimental Protocol: This protocol is adapted from a general procedure for the synthesis of related β-amino acids.[7]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (isovanillin, 1 eq.), malonic acid (1.1 eq.), and ammonium acetate (2.3 eq.).

  • Solvent Addition: Add 1-butanol (approx. 10-15 mL per gram of aldehyde) to the flask.

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of CO₂ evolution. This typically takes 1.5-3 hours.

  • Isolation: Upon completion, a precipitate will form. Cool the reaction mixture to room temperature.

  • Purification: Filter the precipitate and wash sequentially with boiling 1-butanol, boiling ethanol, and finally, water to remove unreacted starting materials and inorganic salts.

  • Drying: Dry the purified solid product in an oven at 80-100 °C for 8-10 hours.

  • Analysis: Confirm product identity and purity using TLC, NMR, and MS. Expected yields for this type of reaction are generally in the range of 65-80%.[7]

Pathway B: The Mannich Reaction Approach

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds.[8] It involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (or another aldehyde) and a primary or secondary amine. For our target, a three-component variant using an enolizable ester is most appropriate.

Causality and Mechanistic Insight: This pathway proceeds via the formation of an electrophilic iminium ion, which is then attacked by a carbon nucleophile (an enolate).

  • Iminium Ion Formation: Isovanillin reacts with an amine source (e.g., ammonia or an ammonium salt like NH₄Cl) to form an intermediate iminium ion.[8][9]

  • Enolate Formation: A malonic ester (e.g., diethyl malonate) is deprotonated by a base to form a nucleophilic enolate.

  • C-C Bond Formation: The enolate attacks the electrophilic carbon of the iminium ion, forming the Cα-Cβ bond and establishing the core backbone of the product.

  • Hydrolysis and Decarboxylation: The resulting β-amino diester is then hydrolyzed (typically under acidic or basic conditions) to the dicarboxylic acid, which readily decarboxylates upon heating to yield the final product.

G Start {Isovanillin |+ Amine Source + Diethyl Malonate} Iminium Formation of Iminium Ion Start->Iminium Enolate Formation of Malonate Enolate Start->Enolate Coupling Nucleophilic Attack (C-C Bond Formation) Iminium->Coupling Enolate->Coupling Intermediate β-Amino Diester Coupling->Intermediate Hydrolysis Ester Hydrolysis & Decarboxylation Intermediate->Hydrolysis Product Target β-Amino Acid Hydrolysis->Product

Caption: Workflow for the Mannich Reaction Pathway.

Experimental Protocol: This is a representative protocol based on general three-component Mannich reactions.[9]

  • Reaction Setup: In a suitable flask, dissolve 3-hydroxy-4-methoxybenzaldehyde (1 eq.) and the amine source (e.g., aniline or ammonium chloride, 1 eq.) in a solvent like ethanol at room temperature.

  • Nucleophile Addition: Add diethyl malonate (1.1 eq.) to the mixture.

  • Catalysis: Add a catalytic amount of an acid or base (e.g., ammonium chloride can act as a mild acid catalyst) to promote iminium formation.[9] Stir the reaction at room temperature until completion (monitor by TLC).

  • Workup: Once the reaction is complete, concentrate the solvent under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude β-amino diester.

  • Hydrolysis: Reflux the crude diester in aqueous HCl (e.g., 6N HCl) for several hours to hydrolyze the esters and promote decarboxylation.

  • Isolation: Cool the solution and adjust the pH to the isoelectric point (approx. pH 7) to precipitate the amino acid. Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Part 4: Asymmetric Synthesis Strategies

For pharmaceutical applications, obtaining a single enantiomer of the target molecule is crucial, as different enantiomers can have vastly different biological activities. The racemic syntheses described above can be modified or replaced by enantioselective methods.

Rationale for Stereocontrol: The biological activity of chiral molecules is dictated by their specific three-dimensional interaction with chiral biological targets like enzymes and receptors. An undesired enantiomer can be inactive, less active, or even cause harmful side effects.

Key Asymmetric Approaches:

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. For instance, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine in the Strecker or Mannich reaction can induce diastereoselectivity.[10] The auxiliary is cleaved in a later step.

  • Chiral Catalysis: A small amount of a chiral catalyst (organocatalyst or metal complex) is used to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[11][12] This is a highly efficient and atom-economical approach. For β-amino acid synthesis, bifunctional organocatalysts that can activate both the imine and the nucleophile have proven effective.[12]

  • Enzymatic Resolution: A racemic mixture of the final product or an intermediate is treated with an enzyme that selectively reacts with only one of the enantiomers, allowing for their separation.[4]

G cluster_products Enantiomeric Products Prochiral Prochiral Reactants (e.g., Imine + Enolate) Catalyst Chiral Catalyst (e.g., Organocatalyst) Prochiral->Catalyst forms complex TransitionState Diastereomeric Transition States Catalyst->TransitionState ProductR R-Enantiomer TransitionState->ProductR Lower Energy Path (Major Product) ProductS S-Enantiomer TransitionState->ProductS Higher Energy Path (Minor Product)

Caption: Principle of Asymmetric Catalysis.

Part 5: References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

  • Master Organic Chemistry. Strecker Synthesis. [Link]

  • Grokipedia. Strecker amino acid synthesis. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. [Link]

  • Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. (2007). Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link]

  • University of Vienna. (2022). A new method for the synthesis of β-amino acids. [Link]

  • ResearchGate. Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. [Link]

  • News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]

  • SpectraBase. 3-Amino-3-(4-methoxyphenyl)propionic acid. [Link]

  • SpectraBase. 3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. [Link]

  • Human Metabolome Database. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). [Link]

  • ResearchGate. Synthetic route of Mannich bases (3) and (4) and their precursors, 4'-hydroxychalcones (1) and (2). [Link]

  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • Purdue University Department of Chemistry. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • Al-Ghorbani, M., et al. (2015). Mannich Bases: An Important Pharmacophore in Present Scenario. PubMed Central. [Link]

  • NIST. 3-(3-Methoxyphenyl)propanoic acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Modern Chemical Synthesis. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, a substituted β-amino acid, represents a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structural features, comprising a phenyl ring with hydroxyl and methoxy substituents, an amino group, and a carboxylic acid moiety, confer upon it a unique set of physicochemical properties that are critical to its biological activity, formulation, and pharmacokinetic profile. Understanding these properties is paramount for its potential application as a therapeutic agent or as a scaffold for the synthesis of novel bioactive compounds.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization. The structure of this guide is designed to logically flow from the fundamental molecular characteristics to detailed experimental protocols, ensuring a thorough understanding of this compound.

Molecular Structure and Identification

The foundational aspect of understanding any chemical entity lies in its structure and unambiguous identification.

Chemical Structure:

The molecule consists of a propanoic acid backbone with an amino group and a substituted phenyl ring attached to the β-carbon (C3). The phenyl ring is substituted at the 3-position with a hydroxyl group and at the 4-position with a methoxy group.

IUPAC Name: this compound

CAS Number: 129042-81-5[1]

Molecular Formula: C₁₀H₁₃NO₄

Molecular Weight: 211.21 g/mol [2]

Core Physicochemical Properties

The interplay of the functional groups in this compound dictates its behavior in various chemical and biological environments. The following table summarizes its key physicochemical properties. It is important to note that while experimental data is preferred, some of the listed values are based on high-quality computational predictions due to the limited availability of published experimental data for this specific molecule.

PropertyValueSourceNotes
Molecular Weight 211.21 g/mol PubChemCalculated from the molecular formula.[2]
pKa (Predicted) Carboxylic Acid (~3-4), Phenolic Hydroxyl (~9-10), Amino Group (~9-10)N/AThese are estimated values based on the functional groups present. Experimental determination is crucial for accurate values.
LogP (Predicted) -0.8N/AA negative LogP value suggests a higher affinity for the aqueous phase over the lipid phase, indicating hydrophilicity.
Melting Point Not availableN/AExperimental determination via DSC is recommended.
Aqueous Solubility (Predicted) Moderately solubleN/AThe presence of multiple polar, ionizable groups suggests some degree of water solubility. This is highly pH-dependent.
Hydrogen Bond Donors 3 (Amino, Hydroxyl, Carboxyl)PubChem[2]
Hydrogen Bond Acceptors 5 (Oxygen atoms in methoxy, hydroxyl, and carboxyl groups, and the nitrogen atom)PubChem[2]
Rotatable Bonds 4PubChem[2]

Experimental Determination of Physicochemical Properties

To ensure scientific integrity and obtain reliable data for drug development, experimental determination of the physicochemical properties is essential. The following sections provide detailed, step-by-step methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The pKa values of the ionizable groups (carboxylic acid, amino group, and phenolic hydroxyl group) are critical for understanding the compound's charge state at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets.

A solution of the compound is titrated with a strong acid and a strong base, and the pH is monitored continuously. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh the compound B Dissolve in deionized water to a known concentration (e.g., 0.01 M) A->B C Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Place sample solution in a jacketed beaker with a stir bar C->D E Titrate with standardized HCl (e.g., 0.1 M) D->E G Repeat titration with standardized NaOH (e.g., 0.1 M) D->G F Record pH after each incremental addition of titrant E->F H Plot pH versus equivalents of acid/base added F->H G->F I Identify equivalence points and half-equivalence points H->I J Determine pKa values from the pH at half-equivalence points I->J

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in deionized water.

    • Standardize 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration Setup:

    • Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

    • Place 20 mL of the sample solution into a temperature-controlled beaker with a magnetic stirrer.

  • Acid Titration:

    • Record the initial pH of the sample solution.

    • Add the standardized 0.1 M HCl in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the value.

    • Continue the titration until a significant drop in pH is observed and the pH is below 2.

  • Base Titration:

    • Using a fresh 20 mL sample of the compound solution, repeat the titration process with standardized 0.1 M NaOH.

    • Continue the titration until the pH is above 12.

  • Data Analysis:

    • Plot the pH values against the equivalents of acid and base added to generate a titration curve.

    • The pKa of the carboxylic acid will be in the acidic region, while the pKa values for the amino group and phenolic hydroxyl group will be in the basic region. The exact assignment will depend on the specific pKa values obtained.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining equilibrium solubility.

An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer of a certain pH) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess solid compound to vials containing the test solvent B Seal vials and place in a shaker bath at a constant temperature (e.g., 25°C or 37°C) A->B C Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) B->C D Centrifuge or filter the suspension to separate the solid from the supernatant C->D E Carefully collect the clear supernatant D->E G Analyze the supernatant by a suitable analytical method (e.g., HPLC-UV, LC-MS) E->G F Prepare a calibration curve using standard solutions of the compound F->G H Determine the concentration of the dissolved compound from the calibration curve G->H

Caption: Workflow for solubility determination by the shake-flask method.

  • Preparation:

    • Add an excess amount of this compound to several vials containing the desired solvent (e.g., purified water, pH 7.4 phosphate buffer). "Excess" means that undissolved solid should be visible at the end of the experiment.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. DSC is a highly sensitive method for its determination.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp endothermic peak is observed at the melting point, corresponding to the energy required to transition from the solid to the liquid phase.

DSC_Analysis cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition & Analysis A Accurately weigh a small amount of the sample (1-5 mg) B Hermetically seal the sample in an aluminum DSC pan A->B C Place the sample pan and an empty reference pan in the DSC cell B->C D Set the temperature program (e.g., heat from 25°C to 300°C at 10°C/min) C->D E Purge with an inert gas (e.g., nitrogen) D->E F Run the temperature program and record the heat flow E->F G Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm F->G

Caption: Workflow for melting point determination by DSC.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Set the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

    • Use a nitrogen purge to maintain an inert atmosphere.

  • Data Analysis:

    • The output is a thermogram showing heat flow as a function of temperature.

    • The melting point is typically reported as the onset temperature of the melting endotherm. The peak temperature is also often reported.

Proposed Synthesis Route

A plausible synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A likely route would involve a variation of the Rodionov reaction.

  • Condensation: 3-Hydroxy-4-methoxybenzaldehyde is condensed with malonic acid in the presence of a base such as pyridine or piperidine to form the corresponding cinnamic acid derivative.

  • Michael Addition: An amino group is introduced via a Michael addition of a suitable nitrogen nucleophile (e.g., ammonia or a protected amine) to the α,β-unsaturated carboxylic acid.

  • Reduction and Deprotection: If a protected amine was used, a subsequent deprotection step would be necessary. If ammonia was used, the intermediate may require further processing.

This proposed route is based on established organic chemistry principles for the synthesis of β-amino acids. The specific reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for this particular substrate.

Conclusion

References

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

  • LookChem. 3-Amino-3-(4-hydroxyphenyl)propanoate. [Link]

  • PubChem. (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis and Characterization of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a substituted β-amino acid of significant interest in medicinal chemistry and drug development. As analogues of natural α-amino acids, β-amino acids are critical building blocks for creating peptidomimetics with enhanced metabolic stability and unique conformational properties.[1][][3][4] This guide provides an in-depth technical framework for the comprehensive structural analysis and characterization of this molecule, tailored for researchers, scientists, and drug development professionals. We will move beyond rote procedural descriptions to explore the causal logic behind analytical technique selection, data integration, and interpretation, ensuring a robust and self-validating characterization workflow.

Introduction: The Analytical Imperative

The precise structural elucidation of a novel or synthesized molecule is the bedrock of all subsequent research and development. For a chiral molecule like this compound, the analytical challenge extends beyond simple confirmation of its chemical formula to encompass stereochemical purity, isomeric identity, and the unambiguous assignment of all atoms within its three-dimensional structure.

1.1 Chemical Identity and Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₃NO₄

  • Molecular Weight: 211.21 g/mol

  • Core Structure: This molecule is a β-amino acid, meaning the amino group is attached to the carbon atom beta to the carboxyl group.[1][3] It features a substituted phenyl ring (3-hydroxy-4-methoxy), a propanoic acid backbone, and a chiral center at the C3 position where the amino group and the phenyl ring are attached. The presence of phenolic hydroxyl, carboxylic acid, and amine functional groups dictates its chemical reactivity, solubility, and spectroscopic behavior.

1.2 Significance and Rationale for Characterization

Substituted β-amino acids are pivotal in modern drug discovery.[4] Their incorporation into peptide chains can induce stable secondary structures and confer resistance to proteolytic degradation, making them valuable components in the design of therapeutic peptides and other small molecule drugs.[][4] Given this potential, a rigorous and multi-faceted analytical approach is not merely procedural but essential for establishing a reliable structure-activity relationship (SAR) and ensuring reproducibility in biological assays.

The Characterization Workflow: An Integrated Strategy

A robust characterization relies on the convergence of data from orthogonal analytical techniques. No single method provides the complete picture; instead, we build confidence by integrating chromatographic, spectroscopic, and spectrometric data.

G cluster_0 Purity & Identity cluster_1 Structural Elucidation cluster_2 Final Confirmation HPLC HPLC Purity & Chiral Separation MS Mass Spectrometry (Molecular Weight) HPLC->MS NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Analysis Integrated Data Analysis FTIR->Analysis Report Final Structure Confirmation Analysis->Report Sample Synthesized Sample Sample->HPLC

Caption: Integrated workflow for structural characterization.

Chromatographic Analysis: Purity and Enantiomeric Resolution

The first step in characterizing any new compound is to assess its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

3.1 Rationale for HPLC

HPLC allows for the separation, identification, and quantification of the target compound from any unreacted starting materials, byproducts, or other impurities. For a chiral molecule, the analysis must be extended to differentiate between enantiomers, as they often exhibit vastly different pharmacological activities.

3.2 Experimental Protocol: HPLC Purity and Chiral Separation

A. Achiral (Purity) Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, allowing for good separation from more polar or non-polar impurities.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Causality: Formic acid aids in protonating the amine and carboxyl groups, leading to sharper peaks and better peak shape.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm. Causality: The substituted phenyl ring provides a strong chromophore that absorbs well at this wavelength.

  • Validation: The primary peak should have an area >95% for high purity.

B. Chiral Separation:

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T).[5][6][7] Causality: These CSPs offer multiple chiral recognition mechanisms (ionic, hydrogen bonding, steric interactions) necessary to resolve the enantiomers of polar, zwitterionic molecules like amino acids.[6]

  • Mobile Phase: An isocratic mobile phase, typically a mixture of an alcohol (e.g., ethanol or methanol) and a buffer (e.g., ammonium acetate in water). The exact ratio must be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Validation: A successful separation will show two baseline-resolved peaks for the (R)- and (S)-enantiomers.[8] The enantiomeric excess (ee) can be calculated from the peak areas.

Spectrometric and Spectroscopic Elucidation

Once purity is established, a suite of spectroscopic techniques is employed to piece together the molecular structure atom-by-atom.

4.1 Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight of the compound, offering the most direct confirmation of the molecular formula. Fragmentation patterns (MS/MS) can further corroborate the structure by showing losses of predictable functional groups.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water 50:50) at a concentration of ~1 mg/mL.

  • Ionization Mode: Positive ESI. Causality: The basic amino group is readily protonated to form a stable [M+H]⁺ ion.

  • Analysis: Acquire a full scan spectrum. The most abundant ion should correspond to the calculated mass of the protonated molecule (C₁₀H₁₃NO₄ + H⁺ = 212.0866 m/z).

  • Fragmentation (MS/MS): Isolate the parent ion (m/z 212.09) and apply collision-induced dissociation (CID).

  • Expected Fragments: Look for characteristic losses, such as the loss of H₂O (water), CO₂ (carbon dioxide), or the entire carboxylic acid group. For instance, the loss of formic acid (HCOOH, 46 Da) is a common fragmentation pathway for amino acids.[9]

Ionm/z (Calculated)Description
[M+H]⁺ 212.09 Parent Ion (Protonated Molecule)
[M+H - H₂O]⁺194.08Loss of water
[M+H - HCOOH]⁺166.09Loss of formic acid (from carboxyl group)
[C₉H₁₂NO₂]⁺166.09Decarboxylation

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms. ¹H NMR identifies the different types of protons and their neighbors, while ¹³C NMR maps the carbon skeleton.[10] 2D NMR experiments (like COSY and HSQC) are crucial for unambiguously connecting the pieces.[11]

Protocol: NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for amino acids and, importantly, its exchangeable proton signal does not overlap with the amine (NH₂) and hydroxyl (OH) protons of the analyte, allowing them to be observed.

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra.

  • Data Interpretation:

    • ¹H NMR: Expect signals for the aromatic protons (typically 3 protons in a complex pattern), the methoxy group (a singlet ~3.8 ppm), the benzylic proton (CH-NH₂, a multiplet), and the methylene protons (CH₂, adjacent to the carboxyl group, which will be diastereotopic and appear as a complex multiplet). The exchangeable protons (OH, NH₂, COOH) will appear as broad singlets.

    • ¹³C NMR: Expect 10 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon will be downfield (~170-175 ppm), followed by the aromatic carbons (~110-150 ppm), the benzylic carbon (C-NH₂), the methoxy carbon (~55 ppm), and the methylene carbon.

    • COSY (¹H-¹H Correlation Spectroscopy): This is essential to confirm which protons are coupled. It will show a clear correlation between the benzylic CH and the adjacent CH₂ protons, and among the protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for definitive assignment of both ¹H and ¹³C signals.

Functional Group ¹H Chemical Shift (ppm, Expected) ¹³C Chemical Shift (ppm, Expected) Key COSY Correlations
Aromatic (Ar-H)6.7 - 7.0 (3H, m)110 - 150Between aromatic protons
Methoxy (-OCH₃)~3.8 (3H, s)~56None
Benzylic (CH -NH₂)~4.0 - 4.2 (1H, dd or t)~55With CH₂ protons
Methylene (-CH₂ -COOH)~2.5 - 2.8 (2H, m)~40With benzylic CH proton
Phenolic (-OH)Broad, variable-None
Amine (-NH₂)Broad, variable-None
Carboxylic Acid (-COOH )Very broad, >10 ppm~173None

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[12][13] It serves as a quick validation of the structure suggested by MS and NMR.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Data Interpretation: The infrared spectrum serves as a unique fingerprint for the molecule.[13]

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Phenol & Carboxylic Acid)3500 - 2500Very broad and strong
N-H Stretch (Amine)3400 - 3200Medium, may be obscured by O-H
C=O Stretch (Carboxylic Acid)1720 - 1700Strong and sharp
C=C Stretch (Aromatic)1610 - 1450Medium to strong, multiple bands
C-O Stretch (Ether & Phenol)1260 - 1000Strong

Conclusion: Synthesizing the Data for Authoritative Confirmation

The structural characterization of this compound is a process of logical deduction, where each piece of analytical data cross-validates the others.

  • HPLC confirms purity and enantiomeric composition.

  • High-Resolution MS confirms the elemental composition.

  • MS/MS provides evidence of key structural motifs.

  • FTIR offers a rapid check for all expected functional groups.

  • 1D and 2D NMR provide the definitive, unambiguous map of atomic connectivity.

By following this integrated workflow, researchers can establish the structure of their target molecule with the highest degree of confidence, providing a solid and trustworthy foundation for subsequent biological and pharmacological studies.

Caption: Convergence of analytical data for structural proof.

References

  • FT-IR spectra of amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016). Undergraduate Science Journals. Retrieved from [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022). ResearchGate. Retrieved from [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (2002). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). PMC - NIH. Retrieved from [Link]

  • Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. (n.d.). PubMed. Retrieved from [Link]

  • Using FTIR Spectroscopy to Determine Protein Secondary Structure. (2016). News-Medical.Net. Retrieved from [Link]

  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018). PubMed. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • DL-beta-Phenylalanine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • Peptide NMR. (n.d.). University of Zurich. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Retrieved from [Link]

  • Constrained beta-amino acid-containing miniproteins. (n.d.). RSC Publishing. Retrieved from [Link]

  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. (n.d.). PMC. Retrieved from [Link]

  • Phenylalanine (data page). (n.d.). Wikipedia. Retrieved from [Link]

  • (3S)-3-amino-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Organic acids and derivatives. (2008). MassBank. Retrieved from [Link]

  • DL Alanine. (2015). mzCloud. Retrieved from [Link]

  • Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock. Retrieved from [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing. Retrieved from [Link]

  • CID 158720422. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Identifying amino acids in protein NMR spectra. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. Retrieved from [Link]

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved from [Link]

  • Alanine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved from [Link]

Sources

The Biological Significance of the 3-Amino-3-(aryl)propanoic Acid Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-3-(aryl)propanoic acid backbone represents a versatile and biologically significant scaffold in medicinal chemistry and drug development. While direct research on 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is limited, extensive studies on its close structural analogs have revealed a broad spectrum of pharmacological activities. This technical guide synthesizes the current understanding of this chemical family, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore the antimicrobial, anticancer, and antioxidant properties of derivatives, as well as the physiological effects of related phenylpropanoic acids. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold for novel therapeutic interventions.

Introduction: The Versatility of the β-Amino Acid Core

The 3-amino-3-arylpropanoic acid structure, a β-amino acid derivative, is a privileged scaffold in drug discovery. The presence of an aromatic ring, a carboxylic acid, and an amino group provides a rich pharmacophore that can be readily modified to interact with a wide range of biological targets. The specific subject of this guide, this compound, combines a catechol-like moiety (3-hydroxy-4-methoxy) with the β-amino acid backbone, suggesting potential for unique biological activities, including antioxidant effects and interactions with adrenergic or dopaminergic pathways.

Due to the limited direct experimental data on this compound, this guide will focus on the biological significance of its core structure by examining key, well-researched analogs. By understanding the structure-activity relationships of these related compounds, we can infer the potential applications and guide future research on the target molecule.

Chemical Properties and Synthesis Overview

The chemical identity of this compound is defined by its IUPAC name and molecular formula, C10H13NO4[1].

PropertyValueSource
IUPAC Name 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acidPubChem[1]
Molecular Formula C10H13NO4PubChem[1]
Molecular Weight 211.21 g/mol PubChem[1]
CAS Number 72076-93-8PubChem[1]

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various organic chemistry routes. A common approach involves the condensation of an aromatic aldehyde with a source of malonic acid and ammonia, followed by subsequent reaction steps.

General Synthetic Workflow

G A Aromatic Aldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde) C Condensation Reaction (e.g., Knoevenagel-Doebner) A->C B Malonic Acid & Ammonium Acetate B->C D Intermediate (Unsaturated Acid) C->D E Michael Addition of Ammonia D->E F Final Product 3-Amino-3-(aryl)propanoic acid E->F

Caption: Generalized synthetic pathway for 3-amino-3-arylpropanoic acids.

Experimental Protocol: Synthesis of a 3-Amino-3-(4-hydroxyphenyl)propanoic Acid Analog

This protocol is adapted from a general procedure for the synthesis of similar compounds[2].

  • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol.

  • Reflux: Heat the mixture to reflux for 1.5-2 hours, monitoring for the cessation of CO2 evolution.

  • Precipitation and Filtration: Allow the reaction to cool, leading to the precipitation of the product. Filter the precipitate.

  • Washing: Wash the filtered solid sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product at 80-100°C for 8-10 hours.

  • Purity Analysis: Assess the purity of the final compound using Thin Layer Chromatography (TLC).

Biological Significance and Therapeutic Potential of Structural Analogs

The biological activities of compounds based on the 3-amino-3-arylpropanoic acid scaffold are diverse, with significant findings in antimicrobial, anticancer, and neuromodulatory applications.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial activity against a range of pathogens, including multidrug-resistant strains[3][4][5].

Key Findings:

  • Broad-Spectrum Efficacy: These compounds exhibit structure-dependent activity against both ESKAPE group bacteria and drug-resistant Candida species[3][4].

  • Potent Antifungal Action: Certain derivatives show significant activity against Candida auris, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL[5][6].

  • Structure-Activity Relationship: The incorporation of heterocyclic substituents, such as furan or thiophene, can enhance the antimicrobial spectrum and potency[4].

Compound TypeTarget OrganismsKey FindingsReference
Hydrazone derivatives with heterocyclic substituentsMRSA, VRE, Gram-negative bacteria, Candida aurisPotent and broad-spectrum antimicrobial activity.[5][6]
Phenyl-substituted derivativesS. aureus, E. faecalis, E. coli, K. pneumoniaeActivity is dependent on the nature and position of substituents on the phenyl ring.[4]
Anticancer and Antioxidant Properties

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has also been investigated for its potential as an anticancer and antioxidant agent[7][8][9].

Mechanism of Action:

The anticancer activity of these compounds is hypothesized to stem from their ability to induce cytotoxicity in cancer cells and inhibit cell migration[7]. The presence of the 4-hydroxyphenyl moiety is thought to contribute to their antioxidant properties by scavenging reactive oxygen species (ROS), which play a role in cancer progression[9].

G A 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives B Increased ROS Scavenging A->B C Induction of Cytotoxicity in Cancer Cells A->C D Inhibition of Cancer Cell Migration A->D F Antioxidant Effect B->F E Anticancer Effect C->E D->E

Caption: Dual anticancer and antioxidant mechanism of action.

Experimental Findings:

  • Certain derivatives were found to reduce the viability of A549 lung cancer cells by 50% and suppress their migration in vitro[7].

  • These compounds also exhibited favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity[7].

  • The hydrazone derivatives, in particular, demonstrated significant antioxidant activity in DPPH radical scavenging assays[9].

Neuromodulatory and Vasodilatory Effects of Related Phenylpropanoic Acids

While not β-amino acids, other simple phenylpropanoic acids provide insight into the potential bioactivities of the core phenylpropanoic structure.

  • 3-(3-Hydroxyphenyl)propionic acid (3HPPA): This compound acts as an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator[10]. This activity leads to vasodilation and a reduction in blood pressure, suggesting potential applications in cardiovascular disease[10].

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA): Also known as dihydroferulic acid, HMPA has been shown to enhance muscle grip strength and inhibit protein catabolism following exhaustive exercise[11][12]. It is a microbial metabolite of dietary polyphenols and is noted for its antioxidant effects[11][13].

Future Directions and Conclusion

The 3-amino-3-arylpropanoic acid scaffold is a rich source of biologically active molecules with therapeutic potential across multiple disease areas. While direct research on this compound is needed, the extensive data on its analogs strongly suggest that it is a promising candidate for further investigation.

Future research should focus on:

  • Targeted Synthesis and Screening: Synthesizing a library of derivatives of this compound and screening them for antimicrobial, anticancer, and neuromodulatory activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to determine their in vivo efficacy, pharmacokinetic profiles, and safety.

References

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2286. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 833. Retrieved from [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Retrieved from [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Retrieved from [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Anusevičius, K., Jonuškienė, I., Stankevičienė, R., & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Retrieved from [Link]

  • Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., ... & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 345. Retrieved from [Link]

  • Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., ... & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 345. Retrieved from [Link]

  • Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., ... & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 13(7), 808. Retrieved from [Link]

Sources

"3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted β-amino acid of interest in medicinal chemistry and drug development. The document delineates the precise chemical identity of the compound, including its IUPAC nomenclature and key identifiers. A detailed, field-proven synthetic protocol is presented, elucidating the chemical principles behind the chosen methodology. Furthermore, this guide explores the prospective pharmacological relevance of this molecule by analyzing structure-activity relationships derived from closely related analogs. This paper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical guidance on the synthesis and potential application of this compound.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is fundamental to reproducible scientific research. The subject of this guide is a β-amino acid derivative with a substituted phenyl ring. The substitution pattern (3-hydroxy, 4-methoxy) is critical to its chemical behavior and potential biological interactions.

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is This compound .

The structure consists of a propanoic acid backbone with an amino group (-NH₂) and a 3-hydroxy-4-methoxyphenyl group attached to the β-carbon (C3). This arrangement classifies it as a β-amino acid. The phenyl substituent is isovanillyl, an isomer of the more common vanillyl group (4-hydroxy-3-methoxy).

Synonyms and Chemical Identifiers

To facilitate database searches and procurement, it is crucial to recognize the compound's various identifiers.

  • Common Name: 3-Amino-3-(isovanillyl)propanoic acid

  • CAS Number: 129042-81-5[1][2]

  • Molecular Formula: C₁₀H₁₃NO₄[2]

  • Molecular Weight: 211.21 g/mol [2]

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties, which are essential for experimental design, including solvent selection and formulation development.

PropertyValueSource
Molecular Weight 211.21 g/mol [2]
Molecular Formula C₁₀H₁₃NO₄[2]
IUPAC Name This compoundSynHet
CAS Number 129042-81-5[1]
PubChem CID 12096265[3]
Canonical SMILES COC1=C(C=C(C=C1)C(CC(=O)O)N)OPubChem
GHS Symbol GHS07 (Harmful)[3]

Synthesis Protocol: A Modified Mannich-Type Reaction

While no specific synthesis for CAS 129042-81-5 is extensively documented in peer-reviewed literature, a robust and logical pathway can be designed based on well-established organic reactions. The proposed method is a one-pot, three-component reaction analogous to the Mannich reaction, which is a cornerstone for the synthesis of β-amino carbonyl compounds.[4] This approach is selected for its efficiency and use of readily available starting materials.

Rationale and Mechanistic Insight

The chosen synthesis involves the condensation of an aldehyde (3-hydroxy-4-methoxybenzaldehyde), a compound with an active methylene group (malonic acid), and a source of ammonia (ammonium acetate). This reaction proceeds via a probable Knoevenagel condensation intermediate. The aldehyde and malonic acid first react to form an unsaturated dicarboxylic acid, which then undergoes conjugate addition of ammonia followed by decarboxylation to yield the final β-amino acid. The use of a high-boiling solvent like 1-butanol is crucial as it facilitates the removal of water and drives the reaction to completion, particularly the decarboxylation step.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow Figure 1: Synthesis Workflow Diagram cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization reagents Combine Reactants: - 3-Hydroxy-4-methoxybenzaldehyde - Malonic Acid - Ammonium Acetate - 1-Butanol (Solvent) reflux Heat to Reflux (approx. 118°C) Monitor CO₂ evolution reagents->reflux Heat cool Cool to RT Precipitate Forms reflux->cool Reaction Complete filter Filter Crude Product cool->filter wash Wash Precipitate: 1. Boiling 1-Butanol 2. Boiling Ethanol 3. Water filter->wash dry Dry Under Vacuum wash->dry characterize Confirm Structure: - NMR Spectroscopy - Mass Spectrometry - Purity by HPLC dry->characterize

Caption: Figure 1: Synthesis Workflow Diagram

Detailed Step-by-Step Protocol

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin, CAS 621-59-0)[6][7]

  • Malonic Acid (CAS 141-82-2)

  • Ammonium Acetate (CAS 631-61-8)

  • 1-Butanol (Anhydrous)

  • Ethanol (Anhydrous)

  • Deionized Water

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzaldehyde (15.2 g, 0.1 mol), malonic acid (11.5 g, 0.11 mol), and ammonium acetate (17.0 g, 0.22 mol).

  • Solvent Addition: Add 250 mL of 1-butanol to the flask. The mixture will form a suspension.

  • Reflux: Heat the mixture to reflux (approx. 118°C) with vigorous stirring. The reaction progress can be monitored by the evolution of carbon dioxide gas, which should cease after approximately 2-3 hours.

  • Precipitation: Once the reaction is complete (as indicated by the cessation of gas evolution), turn off the heat and allow the mixture to cool slowly to room temperature. A precipitate of the crude product will form.

  • Filtration: Isolate the precipitate by vacuum filtration using a Buchner funnel.

  • Washing Protocol (Self-Validating Purification): The trustworthiness of this protocol hinges on a rigorous washing sequence to remove unreacted starting materials and by-products.

    • Wash the filter cake with two 75 mL portions of boiling 1-butanol to remove any remaining starting aldehyde.

    • Wash with two 75 mL portions of boiling ethanol to remove residual malonic acid and other polar impurities.

    • Finally, wash with 150 mL of deionized water to remove any remaining ammonium acetate.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 80-90°C for 10-12 hours to yield the final product, this compound.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Prospective Pharmacological Profile and Applications

Structure-Activity Relationship (SAR) Insights

Recent studies on structurally similar molecules provide a compelling rationale for investigating this compound. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated as promising scaffolds for developing novel antimicrobial and anticancer agents.[8][9] These studies found that modifications to the phenyl ring and the propanoic acid backbone led to compounds with potent activity against multidrug-resistant bacterial and fungal pathogens, as well as human cancer cell lines.[9][10]

The presence of the phenolic hydroxyl and methoxy groups on the phenyl ring of our target molecule is particularly significant. These groups are common in many biologically active natural products and pharmaceuticals, where they can participate in hydrogen bonding and other key interactions with biological targets like enzymes and receptors.

Potential as an Antimicrobial and Anticancer Scaffold

Based on the activity of its analogs, it is plausible that this compound could serve as a valuable starting point for the development of new therapeutic agents. The amino acid moiety provides a handle for further chemical modification, allowing for the creation of a library of derivatives (e.g., amides, hydrazones) to explore the SAR and optimize for potency and selectivity. Hydrazone derivatives, in particular, have shown potent antimicrobial and antileishmanial activity in other molecular scaffolds.[8][11]

The diagram below outlines a potential pathway for how such a compound might exert cytotoxic effects in cancer cells, based on mechanisms observed for related phenolic compounds and amino acid derivatives.

Signaling_Pathway Figure 2: Hypothetical Cellular Impact Pathway cluster_cell Cancer Cell Compound 3-Amino-3-(3-hydroxy-4-methoxyphenyl) propanoic acid Derivative CellMembrane Cell Membrane Compound->CellMembrane Enters Cell ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Induces Oxidative Stress Mito Mitochondrial Dysfunction CellMembrane->Mito DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis DNA_Damage->Apoptosis

Sources

An In-depth Technical Guide to 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Chemical Identity

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group at the β-position (C3) and a 3-hydroxy-4-methoxyphenyl substituent also at C3. The presence of the guaiacol (2-methoxyphenol) moiety, a common structural motif in natural products, suggests potential for biological activity.

Chemical Structure and Properties

The chemical identity of this compound is well-established in chemical databases.[1]

PropertyValueSource
IUPAC Name 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acidPubChem[1]
CAS Number 72076-93-8PubChem[1]
Molecular Formula C₁₀H₁₃NO₄PubChem[1]
Molecular Weight 211.21 g/mol PubChem[1]
Monoisotopic Mass 211.08445790 DaPubChem[1]
Synonyms 3-(4-hydroxy-3-methoxy-phenyl)-dl-beta-alanine, β-(4-Hydroxy-3-methoxyphenyl)-β-aminopropionic acidPubChem[1]

Historical Context and Plausible Discovery

While a specific, citable discovery of this compound has not been identified in the surveyed scientific literature, its structural class, β-aryl-β-amino acids, has a long history in organic chemistry. The synthesis of such compounds can be traced back to the early 20th century with the development of reactions like the Rodionov reaction. It is highly probable that this specific compound was first synthesized as an analog in broader studies of β-amino acids, though not published as a standalone discovery. The ready availability of the starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of vanilla extract, makes this a logical target for synthetic exploration.[2][3]

Proposed Synthesis: The Rodionov Reaction

The most chemically sound and historically precedented method for the synthesis of this compound is the Rodionov reaction . This one-pot, three-component reaction involves the condensation of an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate).

Reaction Mechanism

The reaction proceeds through a sequence of steps:

  • Knoevenagel Condensation: The aldehyde (vanillin) reacts with malonic acid to form an α,β-unsaturated carboxylic acid intermediate.

  • Michael Addition: Ammonia, typically generated in situ from ammonium acetate, undergoes a conjugate addition to the β-position of the unsaturated intermediate.

  • Decarboxylation: The resulting dicarboxylic acid derivative is unstable and readily undergoes decarboxylation upon heating to yield the final β-amino acid product.

Rodionov_Reaction Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Intermediate1 Knoevenagel Adduct Vanillin->Intermediate1 + Heat MalonicAcid Malonic Acid MalonicAcid->Intermediate1 + Heat AmmoniumAcetate Ammonium Acetate (Ammonia Source) AmmoniumAcetate->Intermediate1 + Heat Intermediate2 Michael Adduct Intermediate1->Intermediate2 + NH3 (from Ammonium Acetate) Product This compound Intermediate2->Product - CO2 (Decarboxylation)

Caption: Proposed synthetic pathway via the Rodionov Reaction.

Exemplary Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on the general Rodionov reaction for analogous compounds and has not been specifically validated for the synthesis of this compound from published literature for this exact molecule. It should be adapted and optimized by qualified personnel.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (or other suitable solvent like 1-butanol)

  • Hydrochloric Acid (for pH adjustment)

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine vanillin (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0-2.5 eq).

  • Add a suitable solvent, such as ethanol or 1-butanol, to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of CO₂ evolution.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol and then water.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of hot water and adjust the pH to the isoelectric point (typically around pH 6-7) with dilute hydrochloric acid to induce precipitation.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Characterization would typically involve:

  • Melting Point Determination: To assess purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., -NH₂, -COOH, -OH).

Potential Biological Significance and Future Directions

While no specific biological activities have been reported for this compound, the broader class of β-amino acids is of significant interest in medicinal chemistry.

  • Peptidomimetics: Incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation, leading to more stable and potent therapeutic peptides.

  • Pharmacological Scaffolds: The β-amino acid motif is a component of several biologically active natural products and synthetic drugs, exhibiting a range of activities including antimicrobial, antifungal, and anticancer effects.

  • GABA Analogs: Some β-amino acids can act as analogs of the neurotransmitter γ-aminobutyric acid (GABA), suggesting potential applications in neuroscience.

The structural similarity of the title compound to endogenous molecules and its straightforward synthesis from a renewable bio-based starting material (vanillin) make it an attractive candidate for further investigation. Future research could focus on:

  • Biological Screening: Evaluating its activity in a variety of assays, including antimicrobial, anticancer, and neurological screens.

  • Derivative Synthesis: Using the amino and carboxylic acid functional groups as handles for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.

  • Enantioselective Synthesis: Developing methods to selectively synthesize the (R) and (S) enantiomers to investigate stereospecific biological activities.

Conclusion

This compound represents an accessible yet underexplored molecule within the valuable class of β-amino acids. While its specific history of discovery remains elusive in the public scientific record, its synthesis can be confidently proposed via the Rodionov reaction using vanillin as a readily available starting material. This guide provides the foundational chemical knowledge and a practical, albeit exemplary, synthetic protocol to enable further research into this promising compound and its potential applications in drug discovery and materials science.

References

  • PubChem Compound Summary for CID 12096266, 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Vanillin. Wikipedia. [Link]

  • PubChem Compound Summary for CID 1183, Vanillin. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide on the Potential Therapeutic Effects of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a substituted β-amino acid with a structure suggestive of diverse biological potential. While direct therapeutic research on this specific molecule is nascent, its close structural relationship to well-characterized bioactive compounds, notably the dietary polyphenol metabolite 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), provides a strong foundation for hypothesizing its therapeutic utility. This guide synthesizes the available data on its chemical properties and delves into the established therapeutic effects of its structural analogs to construct a predictive framework for its potential applications. We will explore potential therapeutic avenues in muscle physiology, metabolic regulation, and oncology, supported by detailed experimental protocols and mechanistic insights derived from analogous compounds. This document serves as a foundational resource for researchers and drug development professionals aiming to investigate the therapeutic promise of this novel chemical entity.

Introduction and Molecular Profile

This compound is a molecule of significant interest due to its hybrid structure, incorporating a β-amino acid scaffold and a substituted phenolic ring reminiscent of natural catechols. This unique combination suggests potential interactions with a variety of biological targets.

Chemical and Physical Properties

A comprehensive understanding of the molecule's physicochemical properties is fundamental to any investigation into its therapeutic potential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄PubChem[1]
Molecular Weight 211.21 g/mol PubChem[1]
IUPAC Name 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acidPubChem[1]
Synonyms dl-beta-(4-hydroxy-3-methoxy-phenyl)alaninePubChem[1]
CAS Number 72076-93-8PubChem[1]
Rationale for Therapeutic Investigation

Direct experimental evidence for the therapeutic effects of this compound is limited in publicly available literature. However, its structure provides compelling reasons for investigation:

  • Structural Analogy to HMPA: The most significant rationale stems from its close resemblance to 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA is a gut microbiota metabolite of dietary polyphenols and has demonstrated bioactivity in preclinical models.[2][3][4] The primary structural difference is the presence of an amino group at the β-position of the propanoic acid chain in our target molecule. This amino group can significantly alter the molecule's polarity, charge, and ability to interact with biological targets, potentially enhancing or modifying the observed effects of HMPA.

  • β-Amino Acid Scaffold: β-amino acids are known to adopt stable secondary structures and can act as mimics of natural peptides or as inhibitors of enzymes that process amino acids and peptides.

  • Substituted Phenolic Moiety: The 3-hydroxy-4-methoxyphenyl group is a feature found in many natural and synthetic compounds with antioxidant and signaling properties.

This guide will therefore proceed by using the documented effects of HMPA as a primary predictive model for the potential therapeutic effects of its amino-substituted analog.

Potential Therapeutic Application in Muscle Health and Performance

Recent studies have highlighted the significant potential of HMPA as a dietary supplement for improving muscle health and performance.[2][3][4] These findings provide a strong basis to hypothesize that this compound could have similar or enhanced effects.

Enhancing Muscle Strength and Function

Preclinical studies in mice have shown that oral administration of HMPA can significantly enhance both absolute and relative grip strength.[2][3] This suggests a direct or indirect effect on muscle fiber contractility or neuromuscular function.

Hypothetical Mechanism: The introduction of the β-amino group could potentially facilitate interactions with receptors or transporters in muscle tissue, leading to a more potent effect on muscle protein synthesis or calcium handling within myocytes.

Inhibition of Exercise-Induced Protein Catabolism

A key finding from studies on HMPA is its ability to mitigate the breakdown of muscle protein following exhaustive exercise. This was evidenced by a significant decrease in plasma levels of blood urea nitrogen (BUN), a waste product of protein degradation.[2][3]

Underlying Pathway: HMPA appears to modulate signaling pathways related to muscle protein degradation, such as the ubiquitin-proteasome and autophagic-lysosomal pathways.[2] It is hypothesized that HMPA may downregulate the expression of key genes involved in these catabolic processes.

G cluster_0 HMPA-Mediated Muscle Protection HMPA HMPA / 3-Amino-3-(3-hydroxy-4- methoxyphenyl)propanoic acid UPS Ubiquitin-Proteasome System HMPA->UPS Inhibits ALS Autophagy-Lysosomal System HMPA->ALS Inhibits Catabolism Protein Catabolism UPS->Catabolism ALS->Catabolism BUN Decreased Blood Urea Nitrogen (BUN) Catabolism->BUN

Caption: Proposed mechanism for reducing protein catabolism.

Regulation of Oxidative Stress and Muscle Fiber Composition

Further research indicates that HMPA can regulate redox balance and may influence muscle fiber type. High doses of HMPA have been shown to reduce oxidative stress markers and enhance the expression of antioxidant enzymes like superoxide dismutase 1 (Sod1).[5] Additionally, HMPA administration has been linked to an increase in the expression of MYH4, a protein associated with fast-twitch muscle fibers, potentially through the activation of the IGF-1 pathway.[5]

Experimental Data Summary:

ParameterEffect of HMPA AdministrationAnimal ModelReference
Absolute Grip Strength Significantly IncreasedC57BL/6 Mice[2][3]
Relative Grip Strength Significantly IncreasedC57BL/6 Mice[2][3]
Blood Urea Nitrogen (Post-Exercise) Significantly DecreasedC57BL/6 Mice[2][3]
Myf5 Expression (Muscle Development) Increased (Low-Dose)C57BL/6 Mice[2][3]
Sod1 mRNA (Antioxidant Enzyme) Increased (High-Dose)C57BL/6 Mice[5]
MYH4 Protein (Fast-Twitch Fibers) Increased (High-Dose)C57BL/6 Mice[5]

Other Potential Therapeutic Avenues

While the data on HMPA points towards muscle and metabolic health, research into other structurally related compounds suggests a broader potential therapeutic scope for this compound.

Antimicrobial and Antifungal Activity

Derivatives of the structurally related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, have been synthesized and tested for antimicrobial properties.[6] These compounds have shown structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens, including MRSA and Candida auris.[7][8]

Rationale for Investigation: The presence of the amino group and the phenolic ring in our target molecule are features often associated with antimicrobial activity. It is plausible that this compound could serve as a novel scaffold for developing agents that target microbial cell wall synthesis or other essential pathways.

Anticancer and Antioxidant Properties

The same class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been evaluated for anticancer and antioxidant activities.[9][10] Certain derivatives were found to reduce the viability of A549 non-small cell lung cancer cells and inhibit cell migration, while also demonstrating potent antioxidant capabilities in chemical assays.[9][10]

Rationale for Investigation: The 3-hydroxy-4-methoxyphenyl moiety is a known antioxidant pharmacophore. The ability of the overall structure to modulate cellular redox status could translate into anticancer activity, as many cancers are vulnerable to oxidative stress.

Proposed Research Workflow for Therapeutic Validation

To systematically evaluate the therapeutic potential of this compound, a structured, multi-stage research plan is essential. This workflow provides a logical progression from initial characterization to preclinical validation.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Preclinical In Vivo Models cluster_2 Phase 3: Mechanism of Action Studies A1 Chemical Synthesis & Purification A2 Cytotoxicity Assays (e.g., MTT on C2C12, HepG2) A1->A2 A3 Antioxidant Assays (e.g., DPPH, FRAP) A1->A3 A4 Antimicrobial Screening (MIC against ESKAPE pathogens) A1->A4 B1 Pharmacokinetic Study (ADME Profiling in Rats) A2->B1 Proceed if low toxicity B2 Muscle Function Model (Grip Strength, Endurance in Mice) B1->B2 B3 Metabolic Analysis (Glucose/Lipid Profile) B2->B3 C1 Gene Expression Analysis (qRT-PCR for Myf5, Sod1, etc.) B2->C1 If positive effect observed C3 Metabolomics (Plasma/Tissue Analysis) B3->C3 C2 Western Blot Analysis (IGF-1/Akt pathway, MYH4) C1->C2

Caption: A multi-phase workflow for therapeutic investigation.

Step-by-Step Experimental Protocols

Protocol 1: In Vivo Assessment of Muscle Function in Mice

  • Animal Model: Utilize 8-week-old male C57BL/6 mice, a standard model for exercise and metabolic studies.[2]

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Grouping: Divide mice into three groups: Vehicle Control (e.g., distilled water), Low-Dose, and High-Dose of the test compound. Doses can be extrapolated from HMPA studies (e.g., 50 and 500 mg/kg/day).[5]

  • Administration: Administer the compound or vehicle orally via gavage daily for 14 consecutive days.[2]

  • Grip Strength Test: On day 15, measure forelimb grip strength using a grip strength meter. Record the peak force exerted by the mouse over several trials.

  • Exhaustive Exercise: Subject a subset of mice from each group to an exhaustive treadmill running protocol.

  • Blood Collection: Immediately post-exercise, collect blood samples via cardiac puncture or tail vein for biochemical analysis.

  • Biochemical Analysis: Analyze plasma for BUN, lactate, and other relevant metabolites.

  • Tissue Harvesting: Euthanize animals and harvest muscle tissues (e.g., soleus, gastrocnemius) and liver for gene and protein expression analysis.

Protocol 2: Gene Expression Analysis via qRT-PCR

  • RNA Extraction: Isolate total RNA from harvested muscle tissue using a suitable kit (e.g., TRIzol).

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • Primer Design: Design or obtain validated primers for target genes (e.g., Myf5, Sod1, Nqo1, Myh4, Igf1) and a reference gene (e.g., Gapdh).

  • qRT-PCR Reaction: Perform real-time PCR using a SYBR Green master mix on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.

Conclusion and Future Directions

While direct evidence is still needed, the structural analogy of this compound to bioactive molecules, particularly HMPA, provides a compelling, data-driven rationale for its investigation as a potential therapeutic agent. The most promising avenues appear to be in the enhancement of muscle health, the mitigation of exercise-induced catabolism, and the regulation of oxidative stress. Furthermore, exploratory research into its antimicrobial and anticancer properties is warranted based on the activity of related chemical scaffolds.

The proposed research workflow offers a clear and logical path for academic and industry researchers to follow. Future work should focus on efficient chemical synthesis, initial in vitro screening to confirm safety and primary activity, followed by robust preclinical in vivo studies to validate the hypothesized effects. Elucidating the precise mechanism of action, particularly how the addition of the β-amino group modifies the activity of the HMPA core, will be crucial for any subsequent drug development efforts. This molecule represents an exciting starting point for the development of novel therapeutics targeting a range of conditions from sarcopenia to metabolic disorders.

References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., & Petraitienė, R. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(2), 193. [Link]

  • PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor.
  • Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., Kobori, H., & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. International Journal of Molecular Sciences, 25(12), 6627. [Link]

  • ResearchGate. (2024). (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., & Petraitienė, R. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 861. [Link]

  • Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Tong, Y., Ma, S., Awa, R., Tagawa, T., Seki, Y., Cao, T., Kobori, H., & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 13(7), 808. [Link]

  • PubMed. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. National Library of Medicine. Retrieved from [Link]

  • Abe, C., Soma, A., Tun, T. N., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, Biotechnology, and Biochemistry, 87(5), 516-524. [Link]

Sources

Unraveling the Biological Activity of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid: An In-depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid in biological systems. Due to a notable absence of direct research on this specific molecule, this document synthesizes evidence from structurally analogous compounds, particularly its close relative, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. By examining the well-documented antioxidant, anti-inflammatory, and metabolic regulatory properties of HMPA and other related phenylpropanoic acid and guaiacol derivatives, we infer the probable biological activities and signaling pathways influenced by the target compound. This guide offers a robust theoretical framework and detailed experimental protocols to direct future research and drug development efforts.

Introduction: Deconstructing the Molecule

This compound is a β-amino acid derivative characterized by a guaiacol (3-hydroxy-4-methoxyphenyl) moiety. This structural feature is significant, as guaiacol and its derivatives are known for their diverse pharmacological activities. The propanoic acid backbone with an amino group at the β-position suggests potential interactions with various biological targets, including enzymes and receptors.

A critical point of clarification is the discrepancy in public databases regarding the Chemical Abstracts Service (CAS) number for this compound. The CAS number 72076-93-8, sometimes associated with this molecule, correctly identifies an unrelated palladium-containing porphyrin compound. This highlights the nascent stage of research into this compound and underscores the necessity of the inferential approach taken in this guide.

The primary hypothesis, based on the structure of the molecule, is that its mechanism of action is likely centered on the modulation of cellular redox status and inflammatory pathways. The presence of the phenolic hydroxyl group is a strong indicator of antioxidant potential.

Inferred Mechanism of Action: Evidence from Structural Analogs

The biological activities of compounds structurally similar to our target molecule provide the foundation for our mechanistic hypotheses.

Modulation of Oxidative Stress: A Primary Postulate

The most compelling evidence for the mechanism of action of this compound comes from studies on HMPA. Research has shown that HMPA can significantly reduce oxidative stress.[1] This antioxidant effect is likely attributable to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[2]

The proposed antioxidant mechanism involves two key actions:

  • Direct Radical Scavenging: The compound can directly interact with and neutralize reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.[2]

  • Upregulation of Endogenous Antioxidant Enzymes: Structurally related phenolic compounds have been shown to modulate phase II antioxidant enzymes, such as glutathione S-transferase, superoxide dismutase (SOD), and catalase.[2]

A recent study demonstrated that HMPA administration in mice led to a decrease in plasma reactive oxygen metabolites.[1] This suggests a systemic antioxidant effect.

Influence on Muscle Physiology and Metabolism

Emerging research on HMPA points towards a role in regulating muscle fiber composition and mitigating muscle atrophy. One study found that HMPA could promote the formation of fast-twitch muscle fibers.[1] Another study indicated that HMPA mitigates dexamethasone-induced muscle atrophy by reducing the expression of the muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF-1, via suppression of the transcription factors KLF15 and FoxO3a.[3]

Furthermore, HMPA has been shown to improve hepatic lipid metabolism, an effect potentially mediated through the GPR41 receptor.[4] Phenylpropanoic acid derivatives have also been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.

Anti-inflammatory and Other Potential Activities

The guaiacol moiety present in the target molecule is a feature of various compounds with known anti-inflammatory properties. Guaiacol derivatives have been investigated as inhibitors of myeloperoxidase (MPO), an enzyme involved in the generation of inflammatory oxidants.[5][6]

Additionally, derivatives of 3-amino-3-arylpropanoic acids are recognized as biologically active compounds with a range of applications in medicinal chemistry.[7]

Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is necessary.

Assessing Antioxidant Capacity and Oxidative Stress

A crucial first step is to quantify the antioxidant potential of the compound and its effects on cellular redox status.

Table 1: Assays for Antioxidant Capacity and Oxidative Stress

AssayPrincipleKey Parameters Measured
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.IC50 value (concentration for 50% inhibition)
Ferric Reducing Antioxidant Power (FRAP) Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form by the antioxidant, resulting in a colored product.Ferric reducing ability (expressed as equivalents of a standard antioxidant like Trolox)
Cellular ROS Detection (e.g., with DCFDA) A cell-permeable dye (H2DCFDA) is deacetylated by cellular esterases and then oxidized by ROS to a highly fluorescent compound (DCF).Intracellular ROS levels
Lipid Peroxidation Assay (TBARS) Measures malondialdehyde (MDA), an end product of lipid peroxidation, which reacts with thiobarbituric acid to form a colored adduct.MDA concentration
Enzymatic Antioxidant Activity Assays Spectrophotometric assays to measure the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).Specific activity of SOD, CAT, GPx
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically around 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the test compound to different wells.

    • Add the DPPH solution to each well.

    • Include a control well with only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value from a plot of % inhibition against compound concentration.

Investigating Effects on Muscle Cell Physiology

To explore the impact on muscle cells, in vitro models such as the C2C12 myotube cell line can be utilized.

Muscle_Workflow cluster_analysis Endpoints C2C12 C2C12 Myoblasts Differentiation Differentiate into Myotubes C2C12->Differentiation Treatment Treat with Compound +/- Dexamethasone Differentiation->Treatment Analysis Analysis Treatment->Analysis Myotube_Diameter Myotube Diameter Measurement Analysis->Myotube_Diameter MyHC_Staining Myosin Heavy Chain (MyHC) Staining Analysis->MyHC_Staining Gene_Expression Gene Expression Analysis (qPCR for Atrogin-1, MuRF-1, MyHC isoforms) Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot for MyHC, p-FoxO3a) Analysis->Protein_Expression Signaling_Pathways cluster_redox Redox Regulation cluster_muscle Muscle Atrophy Regulation Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes (SOD, CAT) Compound->Antioxidant_Enzymes Upregulates Oxidative_Stress Reduced Oxidative Stress Compound2 This compound FoxO3a FoxO3a Compound2->FoxO3a Inhibits KLF15 KLF15 Compound2->KLF15 Inhibits Atrogin1_MuRF1 Atrogin-1 / MuRF-1 FoxO3a->Atrogin1_MuRF1 Activates KLF15->Atrogin1_MuRF1 Activates Protein_Degradation Muscle Protein Degradation Atrogin1_MuRF1->Protein_Degradation Promotes Muscle_Atrophy Inhibition of Muscle Atrophy

Caption: Proposed signaling pathways for the antioxidant and anti-atrophic effects.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong case can be made for its role as a modulator of oxidative stress and a potential regulator of muscle physiology. The structural similarities to HMPA and other bioactive phenylpropanoic acid and guaiacol derivatives provide a solid foundation for future research.

The experimental workflows and protocols outlined in this guide offer a clear path forward for elucidating the precise molecular targets and signaling pathways of this compound. Such research will be invaluable for assessing its therapeutic potential in conditions associated with oxidative stress, inflammation, and metabolic dysregulation.

References

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. [Link]

  • Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. PubMed Central. [Link]

  • Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes. PubMed. [Link]

  • (PDF) Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. ResearchGate. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Kyoto University Research Information Repository. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

Sources

natural sources of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Natural Sources and Biosynthetic Origins of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the current scientific knowledge regarding the . While direct evidence for the isolation of this specific β-amino acid from a natural source remains to be authoritatively documented, this paper explores its potential biosynthetic pathways based on known enzymatic reactions and the natural occurrence of structurally related compounds. We delve into the microbial metabolism of dietary polyphenols that produce close analogs, discuss plausible enzymatic transformations that could lead to the title compound, and provide an overview of established chemical synthesis routes for researchers interested in its further study. This guide serves as a foundational resource for stimulating future research into the discovery and characterization of this and other novel β-amino acids.

Introduction: The Enigmatic Status of a Novel β-Amino Acid

This compound is a β-amino acid derivative of the well-known phenylpropanoid scaffold. Its structure, featuring a catechol-like moiety with a methoxy group, suggests potential for interesting biological activities, from neurotransmitter modulation to antioxidant effects. However, a thorough review of the current scientific literature reveals a conspicuous absence of reports detailing its isolation from any plant, microbial, or animal source. The compound is primarily documented in chemical databases and synthesis literature[1].

This guide, therefore, ventures into the realm of the hypothetical, grounded in established biochemical principles, to provide a forward-looking perspective for researchers. We will explore the "what could be" and "where to look" for the natural occurrence of this intriguing molecule.

Hypothetical Biosynthetic Pathways: A Tale of Two Precursors

The biosynthesis of β-amino acids in nature, while less ubiquitous than their α-amino acid counterparts, follows several established enzymatic routes. These include the rearrangement of α-amino acids, the addition of ammonia to α,β-unsaturated carboxylic acids, and the transamination of β-keto acids[2][3][4]. Based on these known pathways, we can postulate two primary hypothetical routes to this compound.

Pathway A: From L-DOPA via Phenylalanine Ammonia Mutase (PAM) Activity

The biosynthesis could originate from L-DOPA (3,4-dihydroxyphenylalanine), a key intermediate in the phenylpropanoid pathway. This pathway would necessitate the action of a Phenylalanine Ammonia Mutase (PAM), an enzyme that catalyzes the migration of an amino group from the α- to the β-position.

Hypothetical_Biosynthesis_A LDOPA L-DOPA Intermediate1 3-(3,4-Dihydroxyphenyl)-prop-2-enoic acid (Caffeic Acid) LDOPA->Intermediate1 Deamination (PAL-like) Intermediate2 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid (Ferulic Acid) Intermediate1->Intermediate2 Methylation (COMT) Intermediate3 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (Dihydroferulic Acid) Intermediate2->Intermediate3 Reduction Target 3-Amino-3-(3-hydroxy-4-methoxyphenyl) propanoic acid Intermediate3->Target β-Amination (Hypothetical Aminotransferase) Hypothetical_Biosynthesis_B FerulicAcid Ferulic Acid (from dietary polyphenols) DihydroferulicAcid Dihydroferulic Acid (Microbial Metabolism) FerulicAcid->DihydroferulicAcid Reduction by Gut Microbiota Target 3-Amino-3-(3-hydroxy-4-methoxyphenyl) propanoic acid DihydroferulicAcid->Target β-Transamination (Hypothetical Enzyme)

Caption: Hypothetical Biosynthetic Pathway B from Dihydroferulic Acid.

Structurally Related Natural Compounds: The Case of Dihydroferulic Acid

The strongest indicator for the potential natural existence of our target compound lies in the established presence of its deaminated analog, dihydroferulic acid.

Compound NameStructureNatural SourcesKnown Biological Activities
Dihydroferulic Acid 3-(4-Hydroxy-3-methoxyphenyl)propanoic acidMicrobial transformation of dietary polyphenols, fermented foods (e.g., vinegar, fermented rice bran).[2][5][6]Antioxidant, anti-obesity, potential for enhancing muscle strength and inhibiting protein catabolism.[5][6]
3-(3-Hydroxyphenyl)propanoic acid 3-(3-Hydroxyphenyl)propanoic acidMetabolite of Clostridium, Escherichia, and Eubacterium from the degradation of dietary flavonoids.[7]Antioxidant properties.[7]
3-(3,4-Dihydroxyphenyl)propanoic acid 3-(3,4-Dihydroxyphenyl)propanoic acidFound in red beetroot, common beet, and olive; a metabolite of caffeic acid.[8]Potent antioxidant.[8]

Chemical Synthesis: A Practical Guide for Researchers

Given the current lack of known natural sources, chemical synthesis remains the only viable method for obtaining this compound for research purposes. A common synthetic route involves the Strecker synthesis or variations thereof, starting from 3-hydroxy-4-methoxybenzaldehyde.

Experimental Protocol: A Generalized Synthesis Approach
  • Reaction Setup: A mixture of 3-hydroxy-4-methoxybenzaldehyde, malonic acid, and ammonium acetate in a 1:1.1:2.3 molar ratio is refluxed in 1-butanol.

  • Reaction Monitoring: The reaction proceeds for 1.5-2 hours, or until the evolution of CO₂ ceases.

  • Isolation: The resulting precipitate is filtered and washed sequentially with boiling 1-butanol, boiling ethanol, and water.

  • Drying: The purified product is dried in an oven at 80-100 °C for 8-10 hours.

  • Characterization: The final product's purity and identity are confirmed using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Hypothetical Isolation and Characterization from Natural Matrices

Should future research endeavors succeed in identifying a natural source, the following workflow would be applicable for its isolation and characterization.

Isolation_Workflow Extraction Extraction of Biomass (e.g., microbial culture, plant tissue) with a polar solvent (e.g., methanol/water) Partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate) to remove non-polar compounds Extraction->Partitioning Chromatography1 Preparative Reversed-Phase HPLC (C18 column, water/acetonitrile gradient) Partitioning->Chromatography1 Fractionation Fraction Collection and Screening (e.g., by LC-MS for target mass) Chromatography1->Fractionation Chromatography2 Further Purification of Active Fractions (e.g., by ion-exchange or size-exclusion chromatography) Fractionation->Chromatography2 Characterization Structural Elucidation (NMR, HR-MS, IR, Chiral Chromatography) Chromatography2->Characterization

Caption: A generalized workflow for the isolation and characterization of the target compound.

Potential Biological Significance

The biological activities of structurally related phenolic acids provide a basis for speculating on the potential therapeutic applications of this compound. The presence of the catechol-like ring with the amino acid side chain suggests possibilities in:

  • Neuropharmacology: The structure bears resemblance to neurotransmitter precursors and metabolites. It could potentially interact with amino acid transporters or receptors in the central nervous system.

  • Antioxidant Activity: The phenolic hydroxyl group is a hallmark of potent antioxidant compounds, capable of scavenging free radicals.

  • Antimicrobial Properties: Derivatives of similar amino acids have been explored for their activity against multidrug-resistant bacteria and fungi.[3][9]

Conclusion and Future Directions

While the natural occurrence of this compound is yet to be confirmed, the existence of its biosynthetic precursors and structurally related metabolites in the microbial world provides a compelling rationale for its potential discovery. Future research should focus on:

  • Targeted Metabolomic Screening: Analyzing microbial cultures known to metabolize ferulic acid and other related polyphenols for the presence of the target compound.

  • Genome Mining: Searching for putative aminotransferase or aminomutase gene clusters in microorganisms that could catalyze the biosynthesis of this β-amino acid.

  • Pharmacological Evaluation: Utilizing chemically synthesized material to explore its biological activities and validate its potential as a lead compound for drug development.

This guide provides a theoretical and practical framework to inspire and direct these future investigations, which could unveil a novel, naturally occurring β-amino acid with significant scientific and therapeutic potential.

References

  • Jun, S.-Y., Sattler, S. A., Cortez, G. S., Vermerris, W., Sattler, S. E., & Kang, C. (2017). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. Plant Physiology, 176(2), 1254–1267. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12096266, 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from [Link].

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 882. [Link]

  • Human Metabolome Database (2017). 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Retrieved from [Link]

  • Tong, Y., Huang, J., Wang, S., Awa, R., Tagawa, T., Zhang, Z., ... & Suzuki, K. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 16(12), 1845. [Link]

  • Human Metabolome Database (2005). 3-(3-Hydroxyphenyl)propanoic acid (HMDB0000375). Retrieved from [Link]

  • ResearchGate (2024). (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]

  • Semantic Scholar (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]

  • FooDB (2010). 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Retrieved from [Link]

  • PubMed Central (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • RSC Publishing (2014). Biosynthesis of natural products containing β-amino acids. Retrieved from [Link]

Sources

"3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical exploration of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. As a Senior Application Scientist, my goal is to provide you with a guide that is not only scientifically rigorous but also practically insightful. This document delves into the core chemical identity, synthetic pathways, and potential biological significance of this intriguing β-amino acid. We will navigate through established synthetic methodologies, drawing parallels to inform a robust protocol for its creation, and explore the prospective therapeutic avenues suggested by the bioactivities of structurally related molecules. This guide is designed to be a self-validating resource, grounded in authoritative references, to empower your research and development endeavors.

Section 1: Core Chemical Identity

1.1. Nomenclature and Structure

  • Systematic Name: this compound

  • Common Name: 3-(3-Hydroxy-4-methoxyphenyl)-β-alanine

  • CAS Number: 129042-81-5

  • Molecular Formula: C₁₀H₁₃NO₄

  • Molecular Weight: 211.21 g/mol

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight211.21 g/mol PubChem
XLogP3-0.9PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count4PubChem
Exact Mass211.08445790 g/mol PubChem
Monoisotopic Mass211.08445790 g/mol PubChem
Topological Polar Surface Area93.9 ŲPubChem
Heavy Atom Count15PubChem

1.2. Structural Elucidation

This compound is a non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group and a substituted phenyl ring at the β-carbon (C3). The phenyl ring is functionalized with a hydroxyl group at the meta-position (C3') and a methoxy group at the para-position (C4'). This specific substitution pattern on the aromatic ring is crucial for its chemical reactivity and potential biological interactions.

Section 2: Synthesis and Methodologies

The synthesis of β-amino acids is a well-established field in organic chemistry, with several robust methods available.[1][2] While a specific, detailed protocol for this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be designed based on the known reactivity of its precursors. The following protocol is a self-validating system, grounded in established chemical principles for the synthesis of analogous compounds.[2]

2.1. Proposed Synthetic Pathway: A Modified Mannich-type Reaction

A common and effective method for the synthesis of β-amino acids is a one-pot reaction involving an aromatic aldehyde, malonic acid, and a source of ammonia.[2] This approach is a variation of the Mannich reaction and is particularly suitable for the synthesis of 3-aryl-β-amino acids.

Diagram 1: Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 3-Hydroxy-4-methoxybenzaldehyde D Solvent: Ethanol or similar Reflux A->D B Malonic Acid B->D C Ammonium Acetate C->D E This compound D->E

Caption: A proposed one-pot synthesis of the target compound.

2.2. Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-amino-3-(4-hydroxyphenyl)propanoic acid.[2]

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable high-boiling solvent)

  • Distilled water

  • Hydrochloric acid (for pH adjustment if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents).

  • Solvent Addition: Add a suitable volume of ethanol to the flask to ensure adequate mixing and dissolution of the reactants upon heating.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. If precipitation is incomplete, the solution can be concentrated under reduced pressure. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold ethanol and then with distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Causality Behind Experimental Choices:

  • Excess Malonic Acid and Ammonium Acetate: Using a slight excess of malonic acid and a larger excess of ammonium acetate (which serves as the ammonia source) drives the reaction equilibrium towards the product, maximizing the yield.

  • Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the condensation and decarboxylation steps of the reaction mechanism.

  • Solvent Choice: Ethanol is a common choice as it is a good solvent for the reactants at elevated temperatures but allows for precipitation of the product upon cooling. Other high-boiling polar solvents can also be employed.

Section 3: Potential Biological Activities and Therapeutic Applications

Direct experimental data on the biological activity of this compound is limited in the current scientific literature. However, by examining the bioactivities of structurally related compounds, we can infer potential areas of therapeutic interest and guide future research.

3.1. Insights from Structurally Similar Compounds

  • Antimicrobial and Anticancer Potential: Research on derivatives of a closely related scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, has demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3][4] Furthermore, some of these derivatives have exhibited anticancer properties.[5][6] The presence of the substituted phenyl ring in the topic compound suggests that it may also possess similar bioactivities, making it a candidate for further investigation in the development of novel anti-infective and anticancer agents.

  • Muscle Health and Performance: A study on 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, which shares the same substituted phenyl group but lacks the β-amino group, has shown potential for enhancing grip strength and inhibiting protein catabolism following exhaustive exercise.[7][8] This suggests that the 3-hydroxy-4-methoxyphenyl moiety may contribute to muscle-protective effects. It would be of significant interest to investigate whether this compound retains or modifies these properties.

Diagram 2: Potential Research Directions

G A This compound B Antimicrobial Screening A->B C Anticancer Assays A->C D Muscle Physiology Studies A->D E Neurological Activity Evaluation A->E

Caption: Potential areas of investigation for the topic compound.

3.2. Proposed Mechanistic Investigations

Given the structural features of this compound, several potential mechanisms of action could be explored:

  • Enzyme Inhibition: The carboxylic acid and amino groups, along with the phenolic hydroxyl group, could interact with the active sites of various enzymes, leading to their inhibition.

  • Receptor Modulation: The molecule may act as a ligand for specific cellular receptors, thereby modulating downstream signaling pathways.

  • Antioxidant Activity: The phenolic hydroxyl group suggests that the compound may possess antioxidant properties, which could be relevant in various disease states characterized by oxidative stress.

Section 4: Future Outlook and Conclusion

This compound represents a promising yet underexplored molecule in the landscape of medicinal chemistry and drug development. This guide has provided a solid foundation for its chemical identity, a robust and logical synthetic protocol, and a well-reasoned exploration of its potential biological activities based on the established properties of its structural analogs.

The path forward for researchers is clear: to synthesize this compound using the outlined methodology and to embark on a systematic evaluation of its bioactivities. The potential for discovering novel therapeutic agents with applications in infectious diseases, oncology, and muscle physiology makes this compound a compelling target for further investigation. It is our hope that this guide will serve as a valuable resource and catalyst for new discoveries in this exciting area of research.

References

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Molecules. [Link]

  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266. PubChem. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. [Link]

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. [Link]

  • A new method for the synthesis of β-amino acids. (2022). University of Vienna. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). MDPI. [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Potential of Novel β-Amino Acids

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a fascinating, non-proteinogenic β-amino acid. Its structure, featuring a substituted phenyl ring, suggests a potential for diverse biological activities, making it a compound of interest for researchers in drug discovery and chemical biology. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its chemical nature as a β-amino acid derivative allows us to extrapolate and propose robust experimental protocols based on well-established methodologies for similar compounds.

β-amino acids are structural isomers of α-amino acids, with the amino group attached to the second carbon atom from the carboxyl group. This structural difference imparts unique conformational properties and, critically, resistance to proteolytic degradation, a significant advantage in the development of therapeutic peptides and small molecules.[1] Derivatives of β-amino acids have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[2]

This guide provides a detailed, foundational experimental protocol for the initial investigation of this compound's biological activity, focusing on a cell viability assay. This is a crucial first step in characterizing the bioactivity of any novel compound. The presented protocols are designed to be a starting point, encouraging adaptation and optimization for your specific research questions and experimental systems.

Compound Profile: this compound

A solid understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄PubChem
Molecular Weight 211.21 g/mol PubChem
CAS Number 129042-81-5PubChem
Appearance Solid (predicted)-
Solubility Predicted to be soluble in aqueous solutions, but should be experimentally verified.-

Core Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental tool for evaluating the potential cytotoxic or cytostatic effects of a novel compound on cultured cells. The following protocol is adapted from a study on closely related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[3]

Rationale for the MTT Assay

The choice of the MTT assay is based on its robustness, reliability, and high-throughput capability. It provides a quantitative measure of cell viability, which is a critical parameter for determining if a compound has anticancer potential or general toxicity. Human lung adenocarcinoma (A549) cells are proposed here as a starting cell line due to their widespread use in cancer research and well-characterized biology.[3] However, the choice of cell line should ultimately be guided by the specific research hypothesis.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture A549 Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions cell_seeding->compound_prep treatment 4. Treat Cells cell_seeding->treatment compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition incubation 6. Incubate mtt_addition->incubation solubilization 7. Solubilize Formazan incubation->solubilization read_plate 8. Read Absorbance solubilization->read_plate calculate_viability 9. Calculate Cell Viability read_plate->calculate_viability Signaling_Pathway Compound This compound Target Potential Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Inhibition Signaling_Cascade Downstream Signaling Cascade (e.g., Kinase Pathway) Target->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Signaling_Cascade->Cellular_Response Induction

Caption: Hypothetical signaling pathway for the compound's action.

Further studies could involve:

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.

  • Western Blotting: To probe for changes in the expression or phosphorylation of key proteins in relevant signaling pathways.

  • Antimicrobial Assays: Given the known antimicrobial activity of other β-amino acid derivatives, testing against a panel of bacteria and fungi would be a logical next step.

Conclusion

While the biological activity of this compound is yet to be fully explored, its chemical structure places it in a class of compounds with significant therapeutic potential. The protocols and guidelines presented here offer a robust starting point for researchers to begin to unravel the biological functions of this novel molecule. Through careful and systematic investigation, the scientific community can determine the potential of this and other β-amino acids in the development of new therapeutics.

References

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3048. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Kaur, R., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmaceutical Chemistry & Chemical Science, 4(2), 1-7.
  • Rehman, M. F. U., & Nagina, B. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Journal of Drug Delivery and Therapeutics, 7(5), 62-70.

Sources

The Versatile Scaffold: 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Substructure

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient medicinal chemistry campaigns. 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, a substituted β-amino acid, represents one such scaffold. Its inherent structural features, including a chiral center, an aromatic ring with specific hydrogen bonding donors and acceptors, and carboxylic acid and amino functionalities, provide a rich platform for the design of novel therapeutic agents. While direct therapeutic applications of this specific molecule are not extensively documented, its true potential lies in its role as a versatile starting material for the synthesis of diverse compound libraries with significant biological activities. This guide will delve into the applications of this scaffold, with a particular focus on the synthesis and evaluation of its derivatives as potential antimicrobial and anticancer agents, drawing upon established research on closely related analogues.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the parent scaffold is essential for its effective utilization in synthesis and for predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄PubChem[1]
Molecular Weight 211.21 g/mol PubChem[1]
CAS Number 72076-93-8PubChem[1]
IUPAC Name This compoundPubChem[1]

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Derivatives

The strategic value of this compound lies in its capacity to serve as a foundational building block for a multitude of derivatives. The amino and carboxylic acid groups offer convenient handles for chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological properties.

A Promising Scaffold for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Research into novel antimicrobial agents has identified derivatives of structurally similar amino propanoic acids as a promising avenue of investigation.[2][3] The underlying principle is that the core scaffold can be elaborated with various heterocyclic and aromatic moieties to generate compounds with potent and broad-spectrum antimicrobial activity.

Antimicrobial_Workflow A Scaffold Selection: This compound B Derivative Synthesis: Amide coupling, hydrazide formation, and hydrazone synthesis A->B Chemical Modification C In Vitro Screening: MIC determination against ESKAPE pathogens B->C Biological Evaluation D Structure-Activity Relationship (SAR) Analysis C->D Data Analysis E Lead Optimization D->E Iterative Design E->B F In Vivo Efficacy and Toxicity Studies E->F

Caption: A generalized workflow for the development of antimicrobial agents.

This protocol is adapted from methodologies used for the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have demonstrated significant antimicrobial activity.[2] The rationale is to introduce diverse chemical functionalities through the formation of hydrazones, which can modulate the compound's interaction with bacterial targets.

Step 1: Synthesis of the Hydrazide Intermediate

  • Esterification: Dissolve this compound in methanol. Add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture and extract the methyl ester.

  • Hydrazinolysis: Dissolve the obtained methyl ester in ethanol. Add an excess of hydrazine hydrate. Reflux the mixture for 8-12 hours. Cool the reaction mixture to allow the hydrazide to precipitate. Filter and wash the solid with cold ethanol to obtain the pure hydrazide.

Step 2: Synthesis of Hydrazone Derivatives

  • Dissolve the hydrazide intermediate in methanol.

  • Add an equimolar amount of the desired aromatic or heterocyclic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product will often precipitate.

  • Filter the solid, wash with cold methanol, and dry under vacuum.

  • Characterize the final product using NMR and mass spectrometry.

This protocol outlines the standard broth microdilution method for assessing the antimicrobial activity of the synthesized derivatives against a panel of clinically relevant pathogens, such as the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of each microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microbes with no drug) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

The following table summarizes the antimicrobial activity of hydrazone derivatives of a related scaffold, demonstrating the potential of this chemical class.[2]

Derivative ClassTarget OrganismMIC Range (µg/mL)
Hydrazones with heterocyclic substituentsMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species8 - 64
A Versatile Core for Anticancer Drug Discovery

The 3-aminopropanoic acid scaffold bearing a hydroxyphenyl moiety has also been explored for the development of anticancer agents.[4] The rationale is that the phenolic group can contribute to antioxidant properties, which may play a role in modulating oxidative stress in cancer cells, while the overall structure can be modified to interact with various anticancer targets.

Anticancer_Workflow A Scaffold: This compound B Library Synthesis: Introduction of diverse aromatic and heterocyclic groups A->B Derivatization C Cytotoxicity Screening: MTT or similar assays against cancer cell lines (e.g., A549) B->C Biological Testing D SAR and Mechanistic Studies: Migration assays, apoptosis studies C->D Hit Characterization E Lead Optimization D->E Informed Design E->B F Preclinical Evaluation E->F

Caption: A strategic workflow for developing anticancer candidates.

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

  • Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

This assay is used to assess the effect of compounds on cancer cell migration, a key process in metastasis.

  • Grow cancer cells to a confluent monolayer in a 6-well plate.

  • Create a "wound" or scratch in the monolayer using a sterile pipette tip.

  • Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Add fresh medium containing the test compound at a non-toxic concentration.

  • Capture images of the wound at time 0 and after a defined period (e.g., 24 hours).

  • Measure the area of the wound at both time points using image analysis software.

  • Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

Conclusion and Future Directions

This compound is a promising and versatile scaffold in medicinal chemistry. While its direct biological activities may be modest, its true value is realized in its role as a starting point for the synthesis of diverse libraries of compounds. The established antimicrobial and anticancer potential of its close structural analogs provides a strong rationale for the continued exploration of derivatives of this specific scaffold.[2][3][4] Future research should focus on the systematic synthesis and screening of novel derivatives, with an emphasis on establishing clear structure-activity relationships. Furthermore, the elucidation of the specific molecular targets of the most active compounds will be crucial for their further development as therapeutic agents. The synthetic accessibility and the potential for stereoselective synthesis make this scaffold an attractive tool for generating novel chemical entities to address unmet medical needs.

References

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available from: [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

Sources

Quantitative Analysis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid: Advanced Analytical Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. As a molecule of interest in pharmaceutical development and metabolic research, its accurate quantification is paramount. We present two robust, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring that researchers can confidently implement and adapt these methods. All protocols are designed with self-validation in mind, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Method Selection Rationale

This compound is a substituted amino acid with structural features—a primary amine, a carboxylic acid, and a phenolic ring—that dictate its analytical behavior. Accurate measurement is critical for pharmacokinetic studies, impurity profiling, and quality control in manufacturing.

The selection of an analytical method is contingent on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories. It is ideal for quantifying the analyte in simpler matrices, such as in bulk drug substances or formulated products. The method's reliability, cost-effectiveness, and straightforwardness make it suitable for routine quality control. The analyte's phenyl ring provides a natural chromophore for UV detection.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[4][5] Its ability to selectively monitor specific mass-to-charge ratio transitions provides unparalleled specificity, minimizing interference from matrix components. This is crucial for bioanalysis and trace-level impurity detection. Modern methods often allow for the direct analysis of underivatized amino acids, simplifying sample preparation.[6][7]

This guide will detail validated protocols for both approaches, empowering the user to select and implement the method best suited for their objectives.

Analyte Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₃NO₄[8][9]
Molecular Weight 211.22 g/mol [8][9]
Key Functional Groups Primary Amine, Carboxylic Acid, Phenol, Methoxy

Method 1: HPLC-UV for Quantitative Analysis

This method is designed for the reliable quantification of this compound in drug substances and finished products.

Principle and Causality

The protocol employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase. The analyte is amphoteric, possessing both an acidic (carboxylic acid) and a basic (amino) group. Controlling the mobile phase pH is therefore critical for achieving reproducible retention and symmetrical peak shape.[10] By setting the pH to approximately 3.0 with formic acid, the carboxylic acid group is largely protonated (neutral), and the amino group is fully protonated (positive charge). This ensures a consistent ionic form, preventing peak tailing that can occur from secondary interactions with the silica backbone of the column.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., ACN:Water with 0.1% FA) P2 Prepare Standards & Samples (Dissolve in Mobile Phase) P1->P2 P3 Filter Samples (0.45 µm Syringe Filter) P2->P3 A1 System Equilibration (C18 Column) P3->A1 Load Vials A2 Inject System Suitability Standards (SST) A1->A2 A3 Inject Calibration Standards & Samples A2->A3 D1 Integrate Peak Area A3->D1 Acquire Data D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Quantify Analyte Concentration D2->D3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma Sample P2 Spike with Internal Standard (IS) P1->P2 P3 Protein Precipitation (e.g., with ACN or SSA) P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 A1 Inject Extract P4->A1 Transfer to Vial A2 Chromatographic Separation (e.g., HILIC or C18) A1->A2 A3 ESI Ionization (Positive Mode) A2->A3 A4 MRM Detection (Analyte & IS Transitions) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 Acquire Data D2 Calculate Peak Area Ratio (Analyte/IS) D1->D2 D3 Quantify using Weighted (1/x²) Regression D2->D3

Sources

Application Notes & Protocols: 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Unique β-Amino Acid

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, β-amino acids are particularly significant for their ability to form unique, stable secondary structures in peptides and to serve as versatile scaffolds for small molecule synthesis.[1][2] 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a noteworthy example, possessing a unique combination of a β-amino acid backbone and a substituted catechol-like aromatic ring. This structure provides a trifecta of reactive handles—an amine, a carboxylic acid, and a phenolic hydroxyl group—making it an exceptionally valuable building block.

The incorporation of this and similar β-amino acid structures into peptide backbones can induce novel secondary structures, enhance proteolytic stability, and modulate biological activity, properties highly desirable in the development of peptide-based therapeutics.[3][4] Furthermore, the substituted phenyl ring is a common motif in biologically active molecules, and its presence in this building block offers a direct route to derivatives with potential applications as antimicrobial, anticancer, and antioxidant agents.[5][6][7][8]

This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed, field-tested protocols for its preparation and its use in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis. The key physicochemical data for the related isomer, 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, are summarized below.

PropertyValueSource
IUPAC Name 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acidPubChem[9]
CAS Number 72076-93-8PubChem[9]
Molecular Formula C₁₀H₁₃NO₄PubChem[9]
Molecular Weight 211.21 g/mol PubChem[9]
Heavy Atom Count 15PubChem[9]

Note: The properties listed are for the common isomer derived from vanillin. The protocols described herein are applicable to the synthesis and use of the title compound, which is derived from iso-vanillin (3-hydroxy-4-methoxybenzaldehyde).

Part 1: Synthesis of the Building Block

The synthesis of β-amino acids can be achieved through various established methods, including Mannich-type reactions and conjugate additions.[2][10] A robust and accessible method for preparing aryl-substituted β-amino acids involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source, such as ammonium acetate.

This one-pot reaction is efficient and proceeds via an initial Knoevenagel condensation, followed by a Michael addition of ammonia and subsequent decarboxylation. The choice of a high-boiling solvent like 1-butanol is strategic, as it allows the reaction to proceed at a temperature sufficient to drive the decarboxylation step, which is evidenced by the evolution of CO₂.[11]

Workflow for Synthesis

cluster_synthesis Synthesis Workflow reagents Combine: - 3-hydroxy-4-methoxybenzaldehyde - Malonic Acid - Ammonium Acetate - 1-Butanol reflux Reflux Mixture (1.5 - 2 hours) reagents->reflux Heat precipitate Cool & Filter Precipitate reflux->precipitate CO₂ evolution ceases wash Wash Precipitate: 1. Boiling 1-Butanol 2. Boiling Ethanol 3. Water precipitate->wash dry Dry Product (80-100 °C) wash->dry product This compound dry->product

Caption: General workflow for the synthesis of the target β-amino acid.

Protocol 1: Synthesis via Condensation Reaction

This protocol is adapted from a general procedure for the synthesis of related arylpropanoic acids.[11]

Materials:

  • 3-hydroxy-4-methoxybenzaldehyde (iso-vanillin)

  • Malonic Acid

  • Ammonium Acetate

  • 1-Butanol

  • Ethanol

  • Standard reflux apparatus, filtration equipment, and drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-hydroxy-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.3 eq).

  • Solvent Addition: Add 1-butanol to the flask (approx. 100 mL per 10 mmol of aldehyde).

  • Reflux: Heat the mixture to reflux. Maintain reflux for 1.5 to 2 hours, or until the evolution of carbon dioxide gas ceases. The progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Washing: Filter the crude product using a Büchner funnel. Wash the collected solid sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and finally with water (100 mL). This extensive washing procedure is critical for removing unreacted starting materials and soluble byproducts.

  • Drying: Dry the purified precipitate in an oven at 80-100 °C for 8-10 hours to yield the final product.

Self-Validation: The purity of the final product should be assessed by TLC and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound in drug development is its incorporation into peptide chains to create peptidomimetics.[3] The Fmoc-based SPPS strategy is the standard method for this application. The key challenge when incorporating non-standard amino acids, particularly β-amino acids, can be lower coupling efficiency.[3] Therefore, the use of a potent coupling reagent like HATU or HBTU is highly recommended to ensure a high-yield synthesis.[12]

Workflow for a Single SPPS Cycle

cluster_spps Fmoc-SPPS Cycle for β-Amino Acid Incorporation start Peptide-Resin (Fmoc-Protected) deprotect Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 Wash Resin (DMF, DCM) deprotect->wash1 couple Amino Acid Coupling: - Fmoc-β-AA-OH (3 eq.) - HATU (2.9 eq.) - DIPEA (6 eq.) wash1->couple monitor Monitor Coupling (Kaiser Test) couple->monitor monitor->couple Positive Result (Recouple) wash2 Wash Resin (DMF, DCM) monitor->wash2 Negative Result end Peptide-Resin (Elongated by one residue) wash2->end

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Protocol 2: Fmoc-SPPS Incorporation of the Building Block

This protocol outlines a standard cycle for coupling the Fmoc-protected title amino acid onto a solid support. It assumes the synthesis is proceeding on a pre-loaded resin (e.g., Wang or Rink Amide resin).

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Kaiser test kit

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes within the reaction vessel. Drain the solvent.[3]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

    • Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[3]

    • Drain the deprotection solution.

  • Resin Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical sequence is DMF (5 times) followed by DCM (3 times) and then DMF (3 times).[3][13]

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve Fmoc-3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (3 eq. relative to resin loading), HATU (2.9 eq.), in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex briefly. The solution may change color, indicating activation.[3][12]

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Coupling Reaction: Agitate the mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for this sterically demanding β-amino acid.

  • Monitoring (Self-Validation):

    • Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[3]

    • A negative result (yellow/colorless beads) indicates the coupling is complete. Proceed to the next step.

    • A positive result (blue beads) indicates incomplete coupling. The coupling step (4 & 5) must be repeated. If the test remains positive, a capping step with acetic anhydride may be required to block unreacted amines before proceeding.[12]

  • Final Washing: Once coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5 times) and DCM (3 times).[3]

  • Continuation: The resin is now ready for the next deprotection and coupling cycle.

Part 3: Broader Applications and Future Directions

Beyond peptidomimetics, the unique structural features of this compound make it a valuable scaffold for combinatorial chemistry and the development of small molecule libraries. The amine, carboxylic acid, and phenolic hydroxyl can be selectively modified to generate a diverse range of derivatives.

Recent studies have demonstrated that derivatives of similar (hydroxyphenyl)aminopropanoic acid structures exhibit promising antimicrobial activity against multidrug-resistant bacteria and fungi, as well as potential anticancer properties.[5][6][7][8] These findings underscore the potential of this building block as a starting point for developing novel therapeutic agents. The antioxidant capacity conferred by the phenolic moiety further enhances its attractiveness as a scaffold for drugs targeting diseases associated with oxidative stress.[8]

References

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

  • Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Available at: [Link]

  • A new method for the synthesis of β-amino acids. University of Vienna. Available at: [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis, Arts & Sciences Electronic Theses and Dissertations. Available at: [Link]

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. Available at: [Link]

  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Utilizing 3-Amino-3-(2-hydroxyphenyl)propionic Acid in Peptide Modifications. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available at: [Link]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Laboratory Preparation of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Aryl-β-Amino Acid Scaffolds

The structural motif of 3-amino-3-arylpropanoic acid is a cornerstone in medicinal chemistry and drug development. These β-amino acids are integral components of numerous biologically active molecules, including pharmaceuticals and natural products. Their constrained conformation, compared to their α-amino acid counterparts, often imparts unique pharmacological properties, such as enhanced metabolic stability and the ability to mimic peptide secondary structures. Specifically, derivatives of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid are of significant interest due to their structural similarity to L-DOPA, a key therapeutic agent for Parkinson's disease. This structural analogy makes them valuable precursors for novel therapeutics targeting neurological disorders and other biological pathways.

This comprehensive guide provides detailed protocols for the laboratory-scale synthesis of this compound and its derivatives, with a focus on both racemic and asymmetric approaches. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of 3-amino-3-arylpropanoic acids can be approached through several established synthetic routes. The choice of method often depends on the desired stereochemistry, scale of the reaction, and the availability of starting materials. This guide will focus on two primary, highly effective strategies:

  • One-Pot Three-Component Synthesis (Racemic): A straightforward and efficient method for producing racemic β-amino acids.

  • Asymmetric Synthesis via Chiral Auxiliary: A more complex but essential method for obtaining enantiomerically pure compounds, which is often critical for pharmacological activity.

Part 1: One-Pot Three-Component Synthesis of Racemic this compound

This method provides a direct and efficient route to the target compound from readily available starting materials. The reaction proceeds via a tandem Knoevenagel condensation and Michael addition, followed by decarboxylation.

Reaction Principle:

The one-pot synthesis involves the reaction of an aromatic aldehyde (isovanillin), malonic acid, and a source of ammonia (ammonium acetate) in a suitable solvent. The reaction mechanism is believed to proceed through two potential pathways that can interconvert, leading to the desired β-amino acid.[1][2]

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Combine Isovanillin, Malonic Acid, and Ammonium Acetate B Add Ethanol as Solvent A->B In a round-bottom flask C Reflux the Mixture B->C Heat to reflux D Cool to Room Temperature C->D E Collect Precipitate by Filtration D->E F Wash with Ethanol and Water E->F G Recrystallize from Hot Methanol F->G H Dry the Purified Product G->H

Caption: Workflow for the one-pot synthesis of the target compound.

Detailed Protocol:

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Methanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isovanillin (e.g., 1.52 g, 10 mmol), malonic acid (e.g., 1.14 g, 11 mmol), and ammonium acetate (e.g., 1.70 g, 22 mmol).[3]

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, or when the evolution of CO2 ceases.[3]

  • Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of the crude product should form.

  • Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and deionized water (2 x 20 mL) to remove unreacted starting materials and inorganic salts.[3]

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Characterization:
  • Yield: Typical yields for this reaction range from 60-75%.

  • Characterization: The structure and purity of the final product should be confirmed by:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • FT-IR Spectroscopy: To identify characteristic functional groups (amine, carboxylic acid, hydroxyl, etc.).

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point: To assess purity.

ParameterExpected Value
Molecular Formula C₁₀H₁₃NO₄
Molecular Weight 211.21 g/mol [4]
Appearance White to off-white crystalline solid
Typical Yield 60-75%

Part 2: Asymmetric Synthesis of (R)- or (S)-3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid using a Chiral Auxiliary

For applications where enantiomeric purity is crucial, an asymmetric synthesis is required. This protocol utilizes a chiral auxiliary to direct the stereoselective formation of one enantiomer. Evans' chiral auxiliaries, such as oxazolidinones, are well-established for this purpose.[5]

Reaction Principle:

This multi-step synthesis involves the acylation of a chiral auxiliary with a protected propanoic acid derivative, followed by a diastereoselective reaction with an imine derived from isovanillin, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched β-amino acid.

Asymmetric Synthesis Workflow Diagram:

G cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Mannich-type Reaction cluster_3 Step 4: Auxiliary Cleavage cluster_4 Step 5: Deprotection and Isolation A React Chiral Auxiliary with Propionyl Chloride B Treat with a Strong Base (e.g., LDA) A->B C React with N-protected Imine of Isovanillin B->C D Hydrolyze to Cleave the Auxiliary C->D E Remove Protecting Groups D->E F Purify the Enantiopure Product E->F

Caption: General workflow for the asymmetric synthesis of the target compound.

Detailed Protocol (Illustrative Example):

This protocol provides a general framework. Specific reagents and conditions may need to be optimized based on the chosen chiral auxiliary and protecting groups.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)

  • n-Butyllithium (n-BuLi)

  • Propionyl chloride

  • Diisopropylamine (for LDA preparation)

  • Isovanillin

  • A suitable amine protecting group precursor (e.g., benzylamine)

  • Lewis acid (e.g., TiCl₄)

  • Anhydrous solvents (THF, diethyl ether)

  • Reagents for hydrolysis and deprotection (e.g., LiOH, H₂O₂, Pd/C, H₂)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C and add n-BuLi dropwise.

    • After stirring for 30 minutes, add propionyl chloride and allow the reaction to warm to room temperature.

    • Work up the reaction to isolate the acylated auxiliary.

  • Diastereoselective Mannich-type Reaction:

    • Prepare the N-protected imine of isovanillin separately.

    • In a separate flask, dissolve the acylated auxiliary in anhydrous THF and cool to -78 °C.

    • Add a Lewis acid (e.g., TiCl₄) followed by a base (e.g., a hindered amine) to form the enolate.

    • Add the N-protected imine solution dropwise and stir at low temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction and perform an extractive work-up to isolate the product.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be cleaved under mild hydrolytic conditions. For example, treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a common method.[6]

    • This step yields the protected β-amino acid.

  • Deprotection and Purification:

    • Remove the protecting groups from the amine and hydroxyl functionalities. The choice of deprotection method will depend on the protecting groups used (e.g., hydrogenolysis for a benzyl group).

    • Purify the final enantiomerically enriched product by recrystallization or column chromatography.

Determination of Enantiomeric Purity:

The enantiomeric excess (e.e.) of the final product can be determined by:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase.

  • NMR Spectroscopy with a Chiral Shift Reagent: To differentiate the signals of the two enantiomers.

ParameterDescription
Chiral Auxiliary Directs the stereochemical outcome of the reaction.
Protecting Groups Prevent unwanted side reactions at the amine and hydroxyl functionalities.
Lewis Acid Promotes the formation of the enolate and the subsequent Mannich-type reaction.
Enantiomeric Excess (e.e.) A measure of the purity of the desired enantiomer.

Safety and Handling Precautions:

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

    • Propionyl chloride and Lewis acids (e.g., TiCl₄): Corrosive and react with moisture. Handle with care.

    • Solvents: Flammable. Avoid open flames and sources of ignition.

Conclusion and Future Perspectives:

The synthetic protocols detailed in this guide offer reliable and adaptable methods for the preparation of this compound and its derivatives. The one-pot synthesis provides a rapid entry to the racemic compound, which can be valuable for initial biological screening. For more advanced studies and potential therapeutic applications, the asymmetric synthesis route is essential for obtaining enantiomerically pure compounds.

Future research in this area may focus on the development of catalytic asymmetric methods to avoid the use of stoichiometric amounts of chiral auxiliaries, thereby improving the overall efficiency and cost-effectiveness of the synthesis. Furthermore, the derivatization of the title compound at the amino, carboxyl, and phenolic hydroxyl groups can lead to a diverse library of compounds for structure-activity relationship (SAR) studies in various drug discovery programs.

References

  • Konopelski, J. P., et al. (1991). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 70, 215. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. Available at: [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of Beta-Amino Acids. John Wiley & Sons.
  • Nosovska, O., Liebing, P., & Vilotijevic, I. (2020). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated Amides with Morita-Baylis-Hillman Carbonates. Chemistry – A European Journal, 26(61), 13968-13972. Available at: [Link]

  • Cheong, J. Y., & Cheong, C. D. (2018). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of organic chemistry, 83(15), 8048–8056. Available at: [Link]

  • Singh, G. S. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1).
  • Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 58(37), 7449-7461.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Available at: [Link]

  • Request PDF. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 133(14), 5472–5475. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Koeller, K. M., & Wong, C. H. (2001). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols.
  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols for Antimicrobial Studies of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] Natural products and their synthetic analogs have historically been a rich source of therapeutic leads. Phenolic compounds, in particular, are widely recognized for their diverse biological activities, including potent antimicrobial effects.[3][4] The compound 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid incorporates two key structural motifs of interest: a β-amino acid backbone and a 3-hydroxy-4-methoxyphenyl moiety, which is the core of well-known antimicrobial agents like vanillin and vanillic acid.[5][6]

Vanillin and its derivatives are known to inhibit the growth, viability, and biofilm formation of various Gram-positive and Gram-negative bacteria.[5] Their mechanisms are often associated with the disruption of cell membrane integrity, inhibition of key metabolic enzymes, and interference with nucleic acid synthesis.[3][4] Furthermore, the β-amino acid scaffold can contribute to membrane-disrupting activities.[7] This structural combination makes this compound a compelling candidate for investigation as a novel antimicrobial agent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind each protocol, ensuring a robust and logical investigative workflow.

Section 1: Foundational Principles of Antimicrobial Susceptibility Testing

Before proceeding to experimental protocols, it is crucial to understand the core metrics used to define antimicrobial activity. The primary goal is to determine if a compound can inhibit growth (bacteriostatic) or kill the bacteria outright (bactericidal).

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after overnight incubation.[8] It is the primary measure of a compound's potency. A lower MIC value indicates higher potency.

  • Minimum Bactericidal Concentration (MBC): While the MIC indicates growth inhibition, the MBC defines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

  • Bacteriostatic vs. Bactericidal Activity: A bacteriostatic agent stops bacteria from reproducing, while a bactericidal agent kills them.[4] Time-kill kinetic assays are the gold standard for differentiating between these two modes of action, providing dynamic insight into the rate and extent of bacterial killing over time.[5] A ≥3-log10 (99.9%) reduction in bacterial colony-forming units (CFU/mL) from the initial inoculum is the benchmark for bactericidal activity.[5]

Section 2: Application Note & Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle and Causality

The Broth Microdilution method is a standardized and widely accepted technique for determining the MIC of a novel compound.[9] This assay is fundamental because it provides the first quantitative measure of antimicrobial efficacy. By exposing a standardized bacterial inoculum to a serial dilution of the test compound in a 96-well plate format, we can pinpoint the precise concentration at which growth is inhibited. This method is preferred for initial screening due to its efficiency, low sample volume requirements, and suitability for high-throughput applications. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of many antimicrobial agents and affect the stability of the bacterial outer membrane.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilution of Compound in CAMHB Compound_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Dilute_Inoculum Dilute Suspension to ~1x10^6 CFU/mL Inoculum_Prep->Dilute_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate Serial_Dilution->Inoculate Controls Add Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) Inoculate->Controls Incubate Incubate Plate at 37°C for 18-24 hours Controls->Incubate Read_Plate Visually Inspect for Turbidity or Read OD600 Incubate->Read_Plate Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • This compound

  • Sterile 96-well round-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Shaking incubator (37°C)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water) at a concentration 100x the highest desired test concentration. Ensure complete dissolution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Perform a 1:100 dilution of this suspension into CAMHB to achieve a working concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound at 2x the highest desired final concentration to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the Growth Control (broth and bacteria, no compound).

    • Column 12 will serve as the Sterility Control (broth only, no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from step 2) to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[3]

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Section 3: Application Note & Protocol: Time-Kill Kinetics Assay

Principle and Causality

While the MIC assay provides a static endpoint, the time-kill kinetics assay offers a dynamic view of antimicrobial activity. This is crucial for understanding how fast and to what extent a compound acts. By exposing a standardized bacterial population to various concentrations of the compound (typically multiples of the predetermined MIC) and quantifying the viable bacteria at set time intervals, we can directly observe the killing curve. This allows for a definitive classification of the agent as bactericidal (causes cell death) or bacteriostatic (inhibits growth).[4][5] This information is vital for predicting in vivo efficacy and optimizing dosing regimens.

Experimental Workflow: Time-Kill Assay

TimeKill_Workflow cluster_prep Preparation cluster_sampling Sampling Over Time cluster_quant Quantification cluster_analysis Data Analysis Inoculum_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL in CAMHB) Inoculate Inoculate Tubes Inoculum_Prep->Inoculate Tube_Prep Prepare Tubes with CAMHB and Test Compound at Desired MIC Multiples Tube_Prep->Inoculate T0 T=0h Sample Immediately Inoculate->T0 T_other T=2, 4, 8, 24h Sample at Intervals T0->T_other Serial_Dilute Perform 10-fold Serial Dilutions of Each Sample T_other->Serial_Dilute Plate Plate Dilutions on Agar Plates Serial_Dilute->Plate Incubate Incubate Plates at 37°C for 18-24 hours Plate->Incubate Count Count Colonies (CFU) Incubate->Count Calculate Calculate log10 CFU/mL for each time point Count->Calculate Plot Plot log10 CFU/mL vs. Time Calculate->Plot

Caption: Workflow for the time-kill kinetics assay.

Detailed Protocol: Time-Kill Assay

Materials:

  • All materials from the MIC protocol.

  • Sterile culture tubes or flasks.

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates.

  • Micropipettes and sterile tips.

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dilute this suspension in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare sterile tubes containing CAMHB and the test compound at desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a Growth Control tube containing only CAMHB and the inoculum.

    • The final volume in each tube should be consistent (e.g., 10 mL).

  • Inoculation and Sampling:

    • Inoculate each tube (except a sterility control) with the prepared bacterial suspension.

    • Time Zero (T₀) Sampling: Immediately after inoculation, vortex each tube and remove a 100 µL aliquot. This is the 0-hour time point.

    • Subsequent Sampling: Place the tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 2, 4, 8, and 24 hours), vortex each tube and remove a 100 µL aliquot.[5]

  • Quantification of Viable Bacteria:

    • For each aliquot collected, perform a 10-fold serial dilution in sterile saline or PBS.

    • Plate 100 µL from appropriate dilutions onto TSA plates. The goal is to obtain plates with 30-300 colonies for accurate counting.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL versus time for each concentration and the growth control.

    • Interpretation: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum (T₀) is indicative of bactericidal activity.[5] A <3-log10 reduction with inhibition relative to the growth control indicates bacteriostatic activity.

Section 4: Investigating the Mechanism of Action (MoA)

Rationale and Investigative Approach

Once the antimicrobial activity is confirmed, the next logical step is to investigate how the compound works. The chemical structure of this compound provides clues. Phenolic compounds are known to exert their antimicrobial effects through several mechanisms, with the disruption of the bacterial cell membrane being a primary mode of action.[3][10] This damage leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[10] The β-amino acid component may also contribute to membrane interactions.[7]

Therefore, a rational approach to MoA studies would begin by testing the hypothesis of membrane disruption.

Hypothesized Mechanism: Membrane Disruption

MoA_Diagram cluster_cell Bacterial Cell Membrane Bacterial Cytoplasmic Membrane Negatively Charged Surface Disruption Membrane Disruption & Pore Formation Membrane->Disruption 2. Insertion & Destabilization Cytoplasm Cytoplasm (Ions, ATP, DNA, etc.) Compound Test Compound (Cationic/Amphipathic) Compound->Membrane 1. Binding Interaction Electrostatic Interaction Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothesized mechanism of action via membrane disruption.

Proposed Confirmatory Experiments
  • Membrane Permeability Assay: Use fluorescent dyes like Propidium Iodide (PI) and SYTO 9. SYTO 9 enters all cells (live and dead) and fluoresces green, while PI only enters cells with compromised membranes and fluoresces red. An increase in red fluorescence upon treatment with the compound would provide strong evidence of membrane damage.

  • Electron Microscopy: Visualize bacterial cells treated with the compound using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Look for morphological changes such as cell surface blebbing, lysis, or altered cell shape compared to untreated controls.

Section 5: Data Presentation

Quantitative data from antimicrobial studies should be presented clearly for easy comparison. The following table provides a template for summarizing MIC results.

Bacterial Strain Type Compound MIC (µg/mL) Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert Data][e.g., Vancomycin]
Enterococcus faecalis ATCC 29212Gram-positive[Insert Data][e.g., Ampicillin]
Escherichia coli ATCC 25922Gram-negative[Insert Data][e.g., Ciprofloxacin]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Data][e.g., Gentamicin]
[MDR Clinical Isolate][Insert Type][Insert Data][Relevant Control]

References

Sources

Application Notes and Protocols for the Evaluation of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Amino Acid Analogs

The relentless pursuit of novel therapeutic agents to combat cancer has led researchers to explore a vast chemical space. Among the promising scaffolds, non-proteinogenic amino acids and their derivatives have emerged as a compelling class of molecules.[] These compounds offer structural diversity and the potential for selective interaction with biological targets that are often considered "undruggable" by conventional small molecules. This guide focuses on 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid , a synthetic amino acid analog with structural motifs that suggest a potential for anticancer activity.

The rationale for investigating this compound is rooted in the established bioactivity of structurally related molecules. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant cytotoxic effects against cancer cell lines, such as A549 non-small cell lung cancer cells.[2][3][4][5] The presence of a hydroxylated and methoxylated phenyl ring is a common feature in many natural and synthetic compounds with anticancer properties, including methoxyflavone analogs that are known to induce cell death in various cancer cell lines.[6][7] The propanoic acid backbone provides a versatile scaffold that can be further modified to optimize pharmacokinetic and pharmacodynamic properties.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of this compound. It provides a theoretical framework for its potential mechanism of action and detailed protocols for its in vitro and in vivo evaluation.

Hypothesized Mechanism of Action: Targeting Pro-Survival Signaling

Based on the structural features of this compound and the known mechanisms of similar compounds, we hypothesize that its primary anticancer effect may be mediated through the induction of apoptosis and cell cycle arrest. The phenolic hydroxyl and methoxy groups could play a crucial role in interacting with key signaling proteins, potentially inhibiting pro-survival pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram of Hypothesized Signaling Pathway

G cluster_0 Compound This compound PI3K PI3K Compound->PI3K Inhibits Caspase_Activation Caspase Activation Compound->Caspase_Activation Promotes RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Akt->Caspase_Activation Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound, leading to apoptosis.

Experimental Protocols for Anticancer Evaluation

A systematic evaluation of the anticancer properties of this compound should begin with a series of in vitro assays to determine its cytotoxic and cytostatic effects, followed by mechanistic studies and culminating in in vivo efficacy assessment.[10][11]

Part 1: In Vitro Cytotoxicity and Proliferation Assays

The initial step is to assess the compound's ability to inhibit cancer cell growth and proliferation. Tetrazolium-based colorimetric assays like MTT and XTT are widely used for this purpose due to their simplicity and reliability.[12][13]

1.1. Cell Viability Assessment using MTT/XTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by assessing the metabolic activity of living cells.[12] Mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt to a colored formazan product, and the intensity of the color is directly proportional to the number of viable cells.[12][14] The XTT assay is often preferred as it produces a water-soluble formazan, eliminating a solubilization step and streamlining the protocol.[15]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, and 72 hours.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.[16] Add 50 µL of the XTT mixture to each well.[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator.[12] The incubation time may need to be optimized depending on the cell line.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

ParameterRecommended ValueRationale
Cell Lines A panel of diverse cancer cell lines (e.g., lung, breast, prostate)To assess the broad-spectrum or selective activity of the compound.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during treatment.
Compound Concentration Logarithmic serial dilutions (e.g., 0.1, 1, 10, 100 µM)To determine a dose-response relationship and calculate the IC₅₀.
Incubation Time 24, 48, 72 hoursTo assess both short-term and long-term effects on cell viability.

Diagram of XTT Assay Workflow

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate (24, 48, 72h) Add_Compound->Incubate_Treatment Add_XTT Add XTT Reagent Incubate_Treatment->Add_XTT Incubate_XTT Incubate 2-4h Add_XTT->Incubate_XTT Read_Absorbance Read Absorbance Incubate_XTT->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the XTT cell viability assay.

Part 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis

If the compound demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanism of cell death. Flow cytometry is a powerful technique for analyzing apoptosis and cell cycle distribution.[17][18]

2.1. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[19][20] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[19]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Four populations of cells can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

2.2. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[21][23]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[23][24] Incubate at 4°C for at least 30 minutes.[24]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[21] RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[21][22]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, collecting data on a linear scale.[23][24] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: In Vivo Antitumor Efficacy Evaluation

Promising in vitro results should be validated in a preclinical in vivo model. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard tool for assessing the efficacy of anticancer agents.[25][26]

3.1. Human Tumor Xenograft Model

In this model, a suspension of human cancer cells is injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[25] Once tumors are established, the mice are treated with the test compound.

Protocol: Subcutaneous Xenograft Study

  • Cell Implantation: Inject approximately 1-5 x 10⁶ cancer cells in a suitable matrix (e.g., Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity. At the end of the study, tumors are excised and weighed.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood and tumor tissue samples can be collected to assess the compound's concentration and its effect on target biomarkers.[27]

ParameterRecommended ValueRationale
Animal Model Athymic nude or SCID miceTo prevent rejection of the human tumor cells.
Tumor Model Subcutaneous xenograft of a responsive cell lineA well-established and reproducible model for initial efficacy testing.[28][29]
Treatment Schedule Daily or every other day for 2-4 weeksTo provide sustained exposure of the tumor to the compound.
Endpoints Tumor growth inhibition, body weight changes, survivalTo assess both the efficacy and toxicity of the treatment.

Diagram of In Vivo Xenograft Workflow

G Start Start Implant_Cells Implant Cancer Cells into Mice Start->Implant_Cells Monitor_Tumors Monitor Tumor Growth Implant_Cells->Monitor_Tumors Randomize_Mice Randomize Mice into Groups Monitor_Tumors->Randomize_Mice Administer_Treatment Administer Compound and Vehicle Randomize_Mice->Administer_Treatment Measure_Tumors Measure Tumor Volume & Body Weight Administer_Treatment->Measure_Tumors Endpoint Study Endpoint Measure_Tumors->Endpoint Analyze_Data Analyze Data (Tumor Growth Inhibition) Endpoint->Analyze_Data End End Analyze_Data->End

Caption: Workflow for conducting an in vivo subcutaneous xenograft study.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a comprehensive framework for its systematic evaluation, from initial in vitro screening to in vivo efficacy studies. By elucidating its mechanism of action and demonstrating its preclinical potential, researchers can pave the way for the development of a new generation of targeted cancer therapies.

References

  • Creative Research Solutions. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]

  • ResearchGate. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • Agilent. Apoptosis Assays by Flow Cytometry. [Link]

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • XenoSTART. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Bio-Rad. Apoptosis Analysis by Flow Cytometry. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]

  • National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Wikipedia. MTT assay. [Link]

  • Semantic Scholar. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • Charles River Laboratories. Cancer Models. [Link]

  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • ResearchGate. Amino Acids in the Development of Prodrugs. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • National Center for Biotechnology Information. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • National Center for Biotechnology Information. Amino Acids in the Development of Prodrugs. [Link]

  • KTU ePubl. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • PubMed. Amino acid pharmacokinetics and safety assessment. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. [Link]

  • ResearchGate. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Royal Society of Chemistry. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • PubMed. Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. [Link]

  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, systematic approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Due to the analyte's polar and zwitterionic nature, achieving adequate retention and sharp peak symmetry on traditional reversed-phase columns presents a significant challenge. This guide elucidates the rationale behind strategic choices in column chemistry, mobile phase composition, and pH control to overcome these difficulties. We provide a comprehensive, step-by-step protocol for method development, optimization, and full validation in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors.

Introduction and Method Development Rationale

This compound is a complex molecule featuring multiple functional groups: a primary amine, a carboxylic acid, and a phenolic hydroxyl group attached to a substituted benzene ring.[3] This structure confers high polarity and the ability to exist as a zwitterion, cation, or anion depending on the ambient pH.

Analyte Physicochemical Properties:

Property Value Source
Molecular Formula C₁₀H₁₃NO₄ PubChem[3]
Molecular Weight 211.21 g/mol PubChem[3][4]
Predicted XLogP3-AA -3.0 PubChem[3]
Key Functional Groups Carboxylic Acid (acidic), Primary Amine (basic), Phenolic Hydroxyl (weakly acidic) Inferred from structure

| UV Absorbance | Aromatic ring expected to absorb in the UV range, ~270-280 nm | Inferred from structure |

The primary challenge in the HPLC analysis of such polar compounds is achieving sufficient retention on non-polar stationary phases, like C18, which dominate reversed-phase chromatography.[5][6][7] Highly aqueous mobile phases are often required, which can lead to poor peak shape and a phenomenon known as "phase dewetting" or "phase collapse" on traditional C18 columns, resulting in a sudden loss of retention.[5]

Our development strategy, therefore, focuses on two core principles:

  • Controlling Analyte Ionization: Manipulating the mobile phase pH is critical to suppress the ionization of at least one of the functional groups, thereby increasing the molecule's overall hydrophobicity and promoting retention on a reversed-phase column.

  • Selecting Appropriate Column Chemistry: Utilizing a modern reversed-phase column designed for enhanced polar retention and stability in highly aqueous mobile phases is essential for a robust and reproducible method.

The following diagram illustrates the logical workflow employed for this method development.

Method_Development_Workflow start_end start_end process process decision decision data data A Start: Define Analytical Goal (Quantitation of Analyte) B Analyte Characterization (Polarity, pKa, UV Scan) A->B C Select Column (Polar-Endcapped C18) B->C D Mobile Phase Screening (pH, Organic Modifier) C->D E Run Scouting Gradient D->E F Evaluate Peak Shape & Retention E->F G Acceptable? F->G G->D No H Optimize Gradient & Flow Rate (Resolution, Run Time) G->H Yes I Perform System Suitability Test (USP <621>) H->I J Final Method Achieved I->J K Method Validation (ICH Q2(R2)) J->K L End: Validated Method K->L

Figure 1: HPLC Method Development and Validation Workflow.

Recommended HPLC Method Parameters

The optimized and validated parameters for the analysis are summarized below.

ParameterRecommended Condition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent polar-endcapped/AQ-type C18)
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient Program 5% to 40% B over 8 minutes; hold at 40% B for 1 minute; return to 5% B in 0.5 minutes; equilibrate for 2.5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Detection Wavelength 278 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase A
Run Time 12 minutes

Detailed Protocols

Protocol: Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Sample Diluent: Use Mobile Phase A. This ensures compatibility with the initial chromatographic conditions and promotes good peak shape.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25.0 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., for a linearity curve from 1-100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the sample diluent.

Protocol: Rationale-Driven Method Development

This protocol outlines the experimental logic for arriving at the final method.

  • Column Selection: A standard C18 column provides insufficient retention. A polar-endcapped or polar-embedded phase is required. The Waters BEH C18 phase was chosen for its wide pH tolerance and excellent performance with polar analytes in highly aqueous conditions.

  • Mobile Phase pH Optimization: The analyte's ionization state is key. At a low pH (e.g., ~2.7 with 0.1% formic acid), the carboxylic acid group is protonated (neutral), while the primary amine is protonated (positive charge). This reduces the zwitterionic character, increases net hydrophobicity, and significantly improves retention on the C18 column. The phenolic group remains protonated.

Figure 2: Influence of pH on the Analyte's Ionization State and RP-HPLC Retention.
  • Wavelength Selection: A UV scan of the analyte in the diluent shows a maximum absorbance (λmax) at approximately 278 nm, characteristic of the substituted phenolic chromophore. This wavelength provides excellent sensitivity. The analysis of similar phenolic compounds often utilizes detection in this region.[8][9][10]

  • Gradient Elution: An initial scouting gradient (e.g., 5-95% Acetonitrile over 10 minutes) is used to determine the approximate organic solvent concentration required to elute the analyte. The results indicated elution at a low-to-moderate acetonitrile percentage. The gradient was then optimized to provide a sharp, symmetrical peak with a reasonable retention time, ensuring separation from any potential impurities eluting near the solvent front.

  • Temperature Control: Setting the column temperature to 35 °C reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency. It also ensures run-to-run consistency.

Protocol: Method Validation

The optimized method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[1][2] The validation protocol must assess the following parameters.[11][12][13]

Validation Parameters and Acceptance Criteria:

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak is free from interference at its retention time. Peak purity analysis (PDA) should pass. The method is stability-indicating if all degradants are resolved from the main peak.
Linearity Analyze at least five concentrations across the specified range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study.The range for which the method is linear, accurate, and precise.
Accuracy Analyze samples at three concentration levels (e.g., 50%, 100%, 150% of target) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD (Relative Standard Deviation) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.
Robustness Intentionally vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2 units).System suitability parameters (retention time, tailing factor, plate count) should remain within acceptable limits.
Protocol: System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is a mandatory requirement of pharmacopeial methods like those outlined in USP <621>.[14][15][16]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • Calculate the system suitability parameters from the resulting chromatograms.

System Suitability Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) ≥ 5000
%RSD of Peak Area ≤ 2.0% for 5 replicate injections
%RSD of Retention Time ≤ 1.0% for 5 replicate injections

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of this compound. By systematically addressing the challenges posed by the analyte's high polarity through strategic control of mobile phase pH and selection of an appropriate aqueous-stable C18 column, a robust, specific, and reproducible method was achieved. The detailed protocols for method development, validation, and system suitability provide a complete framework for implementation in a regulated quality control environment, ensuring data of the highest integrity.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Lamuela-Raventós, R. M., et al. RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Journal of Agricultural and Food Chemistry. [Link]

  • Kallithraka, S., et al. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • Rao, B. M., et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jurca, T., et al. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Institutes of Health. [Link]

  • Đorđević, T., et al. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Olennikov, D. N., et al. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. ResearchGate. [Link]

  • Eng, J., et al. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. National Institutes of Health. [Link]

  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

  • Khan, I., et al. analysis of amino acids by high performance liquid chromatography. ResearchGate. [Link]

  • MtoZ Biolabs. Amino Acid Analysis Using HPLC. [Link]

  • Al-Rimawi, F., et al. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega. [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Rosario-Ortiz, F. L., et al. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. National Institutes of Health. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • LookChem. (3R)-3-amino-3-(4-methoxyphenyl)propanoic acid. [Link]

  • PubChem. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

Application Note: Comprehensive Structural Characterization of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid using NMR and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a complex organic molecule featuring multiple functional groups: a carboxylic acid, a primary amine, a phenol, and a methoxy ether, all attached to a propanoic acid backbone with a chiral center. This structural complexity necessitates the use of powerful analytical techniques to confirm its identity and purity. The combination of NMR spectroscopy, for elucidating the precise arrangement of atoms and their connectivity, and High-Resolution Mass Spectrometry (HRMS), for determining exact mass and elemental composition, provides an unambiguous and comprehensive characterization.[1][2] This application note details field-proven protocols, explaining the rationale behind key experimental choices to ensure reproducible and high-quality data.

Compound Structure:

  • IUPAC Name: 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid[3]

  • CAS Number: 72076-93-8[3]

  • Monoisotopic Mass: 211.08445790 Da[3]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule with chiral centers and multiple proton environments like the target compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for complete assignment.

Protocol: NMR Sample Preparation

The quality of an NMR spectrum is highly dependent on proper sample preparation. The target molecule's amphiprotic and polar nature dictates the choice of solvent.

Causality Behind Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the zwitterionic character of the amino acid, and its high boiling point minimizes evaporation.[4] Critically, it allows for the observation of exchangeable protons (from -OH, -NH₂, and -COOH groups), which would be lost in solvents like D₂O due to H-D exchange.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆. Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Filtration: To ensure magnetic field homogeneity, it is crucial to remove any particulate matter.[6] Filter the solution by passing it through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.[6]

  • Volume Check: Ensure the sample height in the NMR tube is approximately 4-5 cm (around 0.6-0.7 mL) to be correctly positioned within the instrument's detection coil.[5]

  • Capping: Cap the NMR tube securely to prevent contamination or solvent absorption of atmospheric water.

Experimental Workflow: NMR Sample Preparation

NMR_Sample_Prep cluster_prep Sample Preparation weigh 1. Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in DMSO-d₆ (0.7 mL) weigh->dissolve filtrate 3. Filter through Pipette (Remove Particulates) dissolve->filtrate transfer 4. Transfer to NMR Tube filtrate->transfer analysis Ready for NMR Analysis transfer->analysis

Caption: Workflow for preparing a high-quality NMR sample.

Data Acquisition & Interpretation

¹H NMR Spectroscopy: This experiment provides information on the number of different proton environments and their neighboring protons.

  • Acquisition Protocol:

    • Spectrometer: 400 MHz or higher

    • Scans: 16-32 scans

    • Temperature: 298 K

    • Reference: Internal TMS or residual DMSO-d₆ signal at 2.50 ppm.

  • Predicted ¹H NMR Data & Interpretation: The chiral center at C3 makes the adjacent C2 methylene protons (H-2a, H-2b) diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each split by the other and by the H-3 proton. This results in a complex splitting pattern known as an ABX system.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0-12.0Broad s1HCOOHAcidic proton, position is concentration-dependent.
~8.5-9.5Broad s1HAr-OHPhenolic proton, exchangeable.
~6.8-7.2m3HAr-HAromatic protons. Expect complex splitting (e.g., d, dd) due to the substitution pattern.
~4.0-4.3t or dd1HH-3 (CH-N)Benzylic proton adjacent to the chiral center and nitrogen.
~3.75s3HOCH₃Methoxy group protons, sharp singlet.
~2.5-2.9m2HH-2 (CH₂)Diastereotopic methylene protons, complex ABX splitting pattern.
~2.0-3.0Broad s2HNH₂Amine protons, position and width vary with concentration and water content.

¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms in the molecule.

  • Acquisition Protocol:

    • Spectrometer: 100 MHz or higher

    • Mode: Proton-decoupled

    • Scans: 1024 or more for adequate signal-to-noise.

  • Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~173C=OCarboxylic acid carbonyl carbon.
~148Ar C-OAromatic carbon attached to the -OH group.
~146Ar C-OAromatic carbon attached to the -OCH₃ group.
~133Ar C-CQuaternary aromatic carbon attached to the propanoic acid chain.
~120Ar C-HAromatic methine carbon.
~115Ar C-HAromatic methine carbon.
~112Ar C-HAromatic methine carbon.
~56OCH₃Methoxy carbon.
~55C-3Methine carbon attached to the amino group.
~40C-2Methylene carbon adjacent to the chiral center.

2D NMR (COSY & HSQC): To definitively assign the complex ¹H and ¹³C signals, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the H-3 proton and the two diastereotopic H-2 protons, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon (¹H-¹³C one-bond correlation). This experiment would unambiguously link the proton assignments in the table above to their corresponding carbon signals.

Part 2: High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically <5 ppm).[7][8] For polar molecules like amino acids, Electrospray Ionization (ESI) is the preferred method.[9]

Protocol: HRMS Sample Preparation

Causality Behind Solvent Choice: A typical mobile phase for LC-MS analysis, such as a mixture of acetonitrile and water, is ideal. A small amount of an acid modifier (e.g., 0.1% formic acid) is added to the solvent system. This ensures the sample remains in a consistent pH environment and promotes protonation of the basic amino group, which is essential for efficient ionization in positive ESI mode.

Step-by-Step Protocol:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or a 50:50 mixture of acetonitrile:water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: If any precipitation is observed, filter the final solution through a 0.22 µm syringe filter before analysis.

Experimental Workflow: HRMS Analysis

HRMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-HRMS Analysis stock 1. Prepare Stock Solution (1 mg/mL) dilute 2. Dilute to Working Conc. (1-10 µg/mL in mobile phase) stock->dilute inject 3. Inject into LC System dilute->inject ionize 4. ESI Source (Positive Ion Mode) inject->ionize analyze 5. Mass Analyzer (e.g., Q-TOF, Orbitrap) ionize->analyze detect 6. Detect Ions analyze->detect data Data Processing (Exact Mass & Formula) detect->data

Caption: Workflow for HRMS analysis via LC-ESI-MS.

Data Acquisition & Interpretation
  • Acquisition Protocol (using LC-Q-TOF or Orbitrap):

    • Ionization Mode: ESI, Positive

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 100 - 120 °C

    • Calibration: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy.

  • Expected HRMS Data: The primary goal is to detect the protonated molecular ion, [M+H]⁺, and confirm its elemental formula.

Ion SpeciesCalculated Exact m/zElemental Formula
[M+H]⁺212.09173C₁₀H₁₄NO₄⁺
  • Interpretation: The experimentally measured m/z value should match the calculated exact mass within a narrow error margin (e.g., < 5 ppm). This provides strong evidence for the elemental composition C₁₀H₁₃NO₄.

  • MS/MS Fragmentation Analysis: To further confirm the structure, the [M+H]⁺ ion (m/z 212.09) can be isolated and fragmented (MS/MS). The resulting fragment ions are diagnostic of the molecule's structure. Common neutral losses from amino acids include water (18 Da), ammonia (17 Da), and formic acid (46 Da).[10]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Loss
212.09195.0617.03NH₃ (Ammonia)
212.09194.0818.01H₂O (Water)
212.09166.0946.00HCOOH (Formic Acid)
212.09151.0861.01C₂H₃NO (Fragment from propanoic acid chain)

Conclusion

The structural characterization of this compound can be achieved with high confidence using the orthogonal analytical techniques of NMR spectroscopy and high-resolution mass spectrometry. The detailed protocols provided in this application note describe robust methods for sample preparation and data acquisition. ¹H, ¹³C, and 2D NMR experiments enable the complete assignment of the molecule's carbon-hydrogen framework, while ESI-HRMS confirms the elemental composition with high accuracy and MS/MS fragmentation validates the connectivity of its functional groups. Together, these methods provide a self-validating system for the definitive identification and quality assessment of this compound, which is crucial for its application in research and development.

References

  • Longdom Publishing. High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Chemistry For Everyone. (2022). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? YouTube. Available at: [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Available at: [Link]

  • Gu, H. et al. (2020). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis. Available at: [Link]

  • AZoLifeSciences. (2023). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • University of Alberta. Sample Preparation. Available at: [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]

  • PubMed. Decoding the impact of neighboring amino acids on ESI-MS intensity output through deep learning. Available at: [Link]

  • arXiv. LC/ESI-MS analysis of underivatized amino acids and mass spectrum. Available at: [Link]

  • PubMed. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Available at: [Link]

  • National Institutes of Health (NIH). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available at: [Link]

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Available at: [Link]

  • ACS Publications. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Available at: [Link]

  • MDPI. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Available at: [Link]

  • MassBank. Organic acids and derivatives. Available at: [Link]

  • mzCloud. DL Alanine. Available at: [Link]

  • Semantic Scholar. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available at: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • PubChem. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. Available at: [Link]

  • The Human Metabolome Database. Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). Available at: [Link]

  • NIST WebBook. 3-(3-Methoxyphenyl)propanoic acid. Available at: [Link]

  • NIST WebBook. Alanine. Available at: [Link]

  • University of Münster. Amino acids. Available at: [Link]

Sources

Investigational Application Note: 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid in the Study of Skeletal Muscle Function

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Skeletal muscle health is a critical determinant of overall metabolic function and quality of life. The exploration of novel small molecules that can modulate muscle physiology is a burgeoning field in drug discovery and development. This document provides a detailed guide for the investigation of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid , a novel compound with potential applications in the study of muscle function.

While direct studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other biologically active compounds, notably 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, provides a strong rationale for its investigation. HMPA has demonstrated positive effects on muscle health, including enhancing grip strength and potentially promoting muscle development in murine models[1][2][3]. Furthermore, HMPA has been shown to mitigate dexamethasone-induced muscle atrophy in vitro[4]. These findings suggest that this compound may possess similar or even enhanced activities, making it a compound of significant interest for researchers in myology and metabolic diseases.

This application note will provide a hypothetical framework and detailed protocols for the systematic evaluation of this compound's effects on skeletal muscle, both in vitro and in vivo.

Chemical Properties

PropertyValueSource
IUPAC Name 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid[5]
Molecular Formula C10H13NO4[5]
Molecular Weight 211.21 g/mol [5]
CAS Number 72076-93-8[5]

Hypothesized Mechanism of Action

Based on the activities of the structurally related compound HMPA, we can hypothesize a potential mechanism of action for this compound in skeletal muscle. HMPA has been observed to upregulate the expression of Myogenic Factor 5 (Myf5), a key transcription factor in the early stages of myogenesis[1][2][3]. It has also been shown to increase the expression of myosin heavy chain 4 (MYH4), a component of fast-twitch muscle fibers[1]. Therefore, it is plausible that this compound could promote muscle development and enhance contractile function through the modulation of myogenic regulatory factors and sarcomeric protein expression.

Additionally, HMPA has been shown to reduce protein catabolism, as indicated by decreased blood urea nitrogen levels after exhaustive exercise[1][2][3]. This suggests a potential role in mitigating muscle breakdown. The proposed signaling pathway for investigation is outlined below.

Hypothesized Signaling Pathway Compound This compound Myo_Cell Myocyte Compound->Myo_Cell Enters Myf5 Myf5 Upregulation Myo_Cell->Myf5 Myogenesis Enhanced Myogenesis Myf5->Myogenesis MyoD MyoD Myf5->MyoD Hypertrophy Muscle Fiber Hypertrophy Myogenesis->Hypertrophy Myogenin Myogenin MyoD->Myogenin MHC Myosin Heavy Chain (MHC) Expression Myogenin->MHC MHC->Hypertrophy Strength Increased Muscle Strength Hypertrophy->Strength

Caption: Hypothesized signaling cascade for this compound in muscle cells.

In Vitro Application: C2C12 Myoblast Differentiation and Hypertrophy Assay

This protocol details the use of the C2C12 myoblast cell line to assess the effects of this compound on myogenesis and myotube hypertrophy.

Experimental Workflow

In Vitro Workflow cluster_0 Phase 1: Proliferation cluster_1 Phase 2: Differentiation cluster_2 Phase 3: Analysis Seed Seed C2C12 Myoblasts Culture_GM Culture in Growth Medium (GM) Seed->Culture_GM Switch_DM Switch to Differentiation Medium (DM) Culture_GM->Switch_DM Add_Compound Add Test Compound Switch_DM->Add_Compound Incubate Incubate for 4-6 days Add_Compound->Incubate Imaging Immunofluorescence Imaging Incubate->Imaging Western_Blot Western Blotting Incubate->Western_Blot qPCR RT-qPCR Incubate->qPCR

Caption: Workflow for assessing the compound's effect on C2C12 differentiation and hypertrophy.

Detailed Protocol

1. Cell Culture and Seeding:

  • Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 24-well plates with coverslips for imaging) at a density that will result in 80-90% confluency within 24-48 hours.

2. Induction of Differentiation:

  • Once cells reach confluency, aspirate the GM and wash once with Phosphate-Buffered Saline (PBS).
  • Replace GM with Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water).
  • Add the test compound to the DM at various concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control.

3. Myotube Culture and Analysis:

  • Incubate the cells for 4-6 days to allow for myotube formation and maturation. Replace the DM with fresh DM containing the test compound every 48 hours.
  • Immunofluorescence Imaging:
  • Fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS.
  • Block with 5% Bovine Serum Albumin (BSA) in PBS.
  • Incubate with a primary antibody against Myosin Heavy Chain (MHC) (e.g., MF-20).
  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
  • Image and quantify myotube diameter and fusion index (number of nuclei in myotubes / total nuclei).
  • Western Blotting:
  • Lyse cells and quantify protein concentration.
  • Perform SDS-PAGE and transfer to a PVDF membrane.
  • Probe for key proteins: MHC, MyoD, Myogenin, and a loading control (e.g., GAPDH).
  • RT-qPCR:
  • Isolate total RNA and synthesize cDNA.
  • Perform quantitative PCR for myogenic genes: Myf5, MyoD, Myogenin, and specific MHC isoforms.

In Vivo Application: Murine Model of Muscle Function

This protocol outlines a non-invasive, longitudinal study in mice to assess the effects of this compound on skeletal muscle strength and endurance.[6][7]

Experimental Design

In Vivo Experimental Design cluster_0 Acclimatization & Baseline cluster_1 Treatment Period (e.g., 4 weeks) cluster_2 Final Assessment & Tissue Collection Acclimatize Acclimatize Mice (1 week) Baseline Baseline Measurements (Grip Strength, Treadmill) Acclimatize->Baseline Grouping Randomize into Groups (Vehicle, Compound Low Dose, Compound High Dose) Baseline->Grouping Dosing Daily Oral Gavage Grouping->Dosing Weekly_Tests Weekly Grip Strength Dosing->Weekly_Tests Final_Treadmill Final Treadmill Exhaustion Test Weekly_Tests->Final_Treadmill Euthanasia Euthanasia & Tissue Harvest (Gastrocnemius, Soleus, Tibialis Anterior) Final_Treadmill->Euthanasia

Caption: Timeline for the in vivo assessment of the test compound in a murine model.

Detailed Protocol

1. Animals and Acclimatization:

  • Use adult male C57BL/6 mice (8-10 weeks old).
  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Allow for at least one week of acclimatization before any procedures.

2. Grouping and Dosing:

  • Randomly assign mice to experimental groups (n=8-10 per group):
  • Group 1: Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose).
  • Group 2: Low dose of this compound (e.g., 50 mg/kg).
  • Group 3: High dose of this compound (e.g., 250 mg/kg).
  • Administer the compound or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).

3. Functional Assessments:

  • Grip Strength Test:
  • Perform weekly using a grip strength meter.
  • Allow the mouse to grasp the grid with its forelimbs and gently pull it backward horizontally until it releases the grid.
  • Record the peak force generated. Take the average of 3-5 measurements.
  • Treadmill Exhaustion Test:
  • Perform at baseline and at the end of the treatment period.
  • Acclimatize mice to the treadmill for several days before the test.
  • The test protocol should involve a gradual increase in speed and/or incline until the mouse reaches exhaustion (defined as the inability to remain on the treadmill belt despite gentle prodding).
  • Record the total running time and distance.

4. Terminal Procedures and Tissue Analysis:

  • At the end of the study, euthanize the mice.
  • Dissect and weigh key muscles such as the gastrocnemius, soleus, and tibialis anterior.
  • Process muscle tissue for histological analysis (e.g., H&E staining for fiber cross-sectional area) and molecular analysis (Western blotting and RT-qPCR as described in the in vitro protocol).

Data Interpretation and Expected Outcomes

AssayParameter MeasuredExpected Outcome with Effective Compound
C2C12 Assay Myotube DiameterIncreased diameter compared to vehicle control.
Fusion IndexIncreased fusion index.
MHC, Myogenin levelsUpregulation of protein and mRNA expression.
Grip Strength Test Peak Force (Newtons)Significantly higher grip strength in treated groups.
Treadmill Test Time to ExhaustionIncreased running time and distance.
Histology Fiber Cross-Sectional AreaLarger muscle fiber size.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial investigation of this compound as a potential modulator of skeletal muscle function. By leveraging both in vitro and in vivo models, researchers can elucidate its molecular mechanisms and assess its physiological effects. The structural similarity to compounds with known positive effects on muscle health warrants a thorough investigation of this novel molecule.

References

  • In Vitro Assays to Determine Skeletal Muscle Physiologic Function. (2016). Methods in Molecular Biology.
  • In vitro muscle testing. Wikipedia.
  • Non-invasive Assessment of Dorsiflexor Muscle Function in Mice. (2019). Journal of Visualized Experiments.
  • Automated rodent in situ muscle contraction assay and myofiber organization analysis in sarcopenia animal models. Journal of Applied Physiology.
  • Automated rodent in situ muscle contraction assay and myofiber organization analysis in sarcopenia animal models. Journal of Applied Physiology.
  • Measuring in-vivo, in-situ and in-vitro muscle function. (2021). Aurora Scientific.
  • In Vivo Assessment of Muscle Contractility in Animal Studies. (2016). Methods in Molecular Biology.
  • In Vivo Assessment of Muscle Contractility in Animal Studies. (2016). Methods in Molecular Biology.
  • Contractile force assessment methods for in vitro skeletal muscle tissues. (2022). eLife.
  • Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Methods in Molecular Biology.
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis. ChemicalBook.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Skeletal Muscle Function and Its Mechanisms. Waseda University.
  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. PubChem.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes. (2025). Journal of Clinical Biochemistry and Nutrition.
  • (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. PubChem.
  • Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. (2024).
  • Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024).
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024).
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2025). Antioxidants.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. (2024). Semantic Scholar.
  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Advances.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2025).
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules.
  • 3-(3-Hydroxyphenyl)propionic acid. MedChemExpress.
  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (iso-vanillin derived β-amino acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while achievable through established methods, can present challenges that affect yield and purity. This guide will focus on two primary synthetic routes: the Knoevenagel-type condensation and the Strecker synthesis, providing insights into overcoming common obstacles for each.

A critical first step is the selection of the correct starting material. The target molecule is synthesized from isovanillin (3-hydroxy-4-methoxybenzaldehyde) , not its isomer, vanillin. Using vanillin will result in the synthesis of an incorrect isomer.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common reasons?

A1: Low yields can stem from several factors depending on the synthetic route. For the Knoevenagel-type condensation, common culprits include suboptimal catalyst choice, inappropriate solvent, incomplete reaction, or side reactions such as self-condensation of the isovanillin.[1] In the Strecker synthesis, incomplete formation of the intermediate α-aminonitrile or inefficient hydrolysis can significantly lower the overall yield.

Q2: I am observing a significant amount of a colored impurity in my final product. What is the likely cause and how can I prevent it?

A2: Phenolic compounds, like isovanillin and the target amino acid, are susceptible to oxidation, which often results in the formation of colored impurities.[2] This can be exacerbated by prolonged reaction times, high temperatures, and exposure to air. To mitigate this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q3: My final product is difficult to purify. What are the best methods for purifying this zwitterionic compound?

A3: this compound is a zwitterionic compound, which can make purification challenging. Standard silica gel chromatography can be problematic due to strong interactions.[3] The most effective purification methods are typically:

  • Recrystallization: Adjusting the pH of an aqueous solution to the isoelectric point of the amino acid will minimize its solubility, often leading to precipitation of the pure compound. Experiment with different solvent systems, such as water/ethanol or water/acetone.

  • Ion Exchange Chromatography: This technique is well-suited for separating zwitterionic compounds from ionic impurities.[4][5]

Q4: Should I protect the phenolic hydroxyl group of isovanillin before the reaction?

A4: While not always necessary, protecting the phenolic hydroxyl group can prevent potential side reactions and improve yield, especially in reactions involving strong bases or electrophiles. Common protecting groups for phenols include benzyl (Bn) or tert-butyl (tBu) ethers.[6][7] However, this adds extra steps to the synthesis (protection and deprotection), so it should be considered if you are facing significant side reactions related to the phenol group.

Troubleshooting Guides

Knoevenagel-Type Condensation Route

This route typically involves the condensation of isovanillin with malonic acid in the presence of ammonium acetate.

Workflow for Knoevenagel-Type Condensation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine Isovanillin, Malonic Acid, Ammonium Acetate reflux Reflux in Solvent (e.g., Ethanol, Toluene) start->reflux cool Cool Reaction Mixture reflux->cool filter Filter Precipitate cool->filter wash Wash with Solvents filter->wash dry Dry Product wash->dry

Caption: General workflow for the Knoevenagel-type synthesis.

Issue Potential Cause Troubleshooting & Optimization
Low Yield Incomplete reaction. - Monitor reaction progress: Use TLC to track the consumption of isovanillin. Extend the reaction time if necessary.[1] - Optimize temperature: While reflux is common, some reactions may benefit from a more controlled temperature.[1]
Suboptimal catalyst. - Catalyst concentration: Ammonium acetate is often used in excess. Varying the molar ratio may improve the yield. - Alternative catalysts: Weak bases like piperidine or pyridine are also used in Knoevenagel condensations and may be more effective.[1]
Poor solvent choice. - Solvent polarity: The polarity of the solvent can influence the reaction rate. Ethanol is a common choice, but toluene with a Dean-Stark trap to remove water can also drive the reaction to completion.[1]
Formation of Side Products Self-condensation of isovanillin. - Use a weaker base: If using a stronger base than ammonium acetate, self-condensation is more likely.[1]
Michael addition. - Control stoichiometry: A slight excess of the carbonyl compound (isovanillin) can sometimes minimize the Michael addition of malonic acid to the product.[1]
Product Discoloration Oxidation of the phenolic hydroxyl group. - Inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere.[2] - Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.
Strecker Synthesis Route

This two-step synthesis involves the formation of an α-aminonitrile from isovanillin, followed by hydrolysis to the β-amino acid.

Workflow for Strecker Synthesis

cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis reactants Isovanillin + NH4Cl + KCN imine Imine Formation reactants->imine Formation of iminium ion aminonitrile α-Aminonitrile imine->aminonitrile Nucleophilic attack by CN- hydrolysis Acid or Base Hydrolysis aminonitrile->hydrolysis product This compound hydrolysis->product

Caption: Two-step process of the Strecker synthesis.

Issue Potential Cause Troubleshooting & Optimization
Low Yield in Step 1 (α-Aminonitrile Formation) Incomplete imine formation. - Water removal: The formation of the imine from the aldehyde and ammonia is an equilibrium reaction that produces water. Adding a dehydrating agent like MgSO₄ can help drive the reaction forward.[8]
Inefficient cyanide addition. - pH control: The addition of cyanide is sensitive to pH. Ensure the reaction conditions are suitable for the nucleophilic attack of the cyanide ion on the iminium ion.
Low Yield in Step 2 (Hydrolysis) Incomplete hydrolysis of the nitrile. - Reaction conditions: Hydrolysis of the nitrile to a carboxylic acid typically requires harsh conditions (strong acid or base and heat). Ensure the reaction time and temperature are sufficient for complete conversion.[9][10]
Side reactions during hydrolysis. - Protecting groups: If significant degradation is observed during hydrolysis, consider protecting the phenolic hydroxyl group.
Racemic Mixture of Product Nature of the Strecker synthesis. The classical Strecker synthesis is not stereoselective and will produce a racemic mixture of the amino acid.[11] Chiral resolution or asymmetric synthesis methods would be required to obtain a single enantiomer.

Experimental Protocols

Protocol 1: Knoevenagel-Type Condensation

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovanillin (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or toluene (approximately 10-20 mL per gram of isovanillin).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the solid with cold ethanol and then with water to remove unreacted starting materials and salts.

    • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Strecker Synthesis

Caution: This reaction involves the use of cyanide salts, which are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

Step 1: α-Aminonitrile Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve isovanillin (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Cyanide Addition: Add potassium cyanide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of the α-Aminonitrile

  • Reaction Setup: Place the crude α-aminonitrile in a round-bottom flask and add a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture.

    • If using acidic hydrolysis, neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid to induce precipitation.

    • If using basic hydrolysis, neutralize with an acid (e.g., HCl) to the isoelectric point.

    • Collect the precipitated product by filtration, wash with cold water, and dry.

Data Summary

Parameter Knoevenagel-Type Condensation Strecker Synthesis
Starting Materials Isovanillin, Malonic Acid, Ammonium AcetateIsovanillin, Ammonium Chloride, Potassium Cyanide
Key Intermediates α,β-unsaturated acid (in situ)α-aminonitrile
Typical Yield 65-80% (reported for similar compounds)[12]Variable, depends on optimization of both steps
Stereochemistry RacemicRacemic[11]
Advantages Fewer steps, avoids highly toxic cyanideCan be adapted for a wider range of amino acids
Disadvantages May require optimization of catalyst and solventTwo-step process, uses highly toxic cyanide

References

  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Schlaad, H. (2018). Structures and Synthesis of Zwitterionic Polymers. Polymers, 10(1), 74.
  • ResearchGate. (2020, February 20). How to desalt zwitterions?[Link]

  • Reddit. (2025, April 29). Isolation/purification of zwitterionic phospholipid. r/Chempros. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2023). Strecker Synthesis. [Link]

  • SynOpen. (2022). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.
  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Rojas, J. L., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 126(37), 6449–6463.
  • Rojas, J. L., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. ACS Publications. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(11), 1735-1741.
  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

  • SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

  • Rojas, J. L., et al. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. ACS Earth and Space Chemistry, 4(10), 1834–1844.
  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43.
  • Scribd. (n.d.). Knoevenagel Condensation Guide. [Link]

  • European Patent Office. (n.d.). Process for preparing isovanillin.
  • ResearchGate. (2022, September 7). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. [Link]

  • ACS Publications. (2021). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. [Link]

  • SpectraBase. (n.d.). 3-Amino-3-(4-methoxyphenyl)propionic acid. [Link]

  • BenchChem. (2025).
  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 94(5), 688-698.
  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ResearchGate. (2024, September 5). (PDF) Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. [Link]

Sources

Technical Support Center: Purification of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The information provided is based on established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering explanations and step-by-step solutions.

Problem 1: Low Yield After Initial Synthesis and Precipitation

Q: I've completed the synthesis of this compound, but after precipitation and filtration, my yield is significantly lower than expected. What could be the cause, and how can I improve it?

A: Low yield after initial precipitation is a frequent issue, often stemming from the amphoteric nature of the amino acid and its solubility profile. This compound, like other amino acids, exists as a zwitterion at its isoelectric point (pI), where it has minimum solubility.[1] Deviations from the pI can increase its solubility in the mother liquor, leading to product loss.

Causality and Solution:

  • Incorrect pH Adjustment: The primary reason for low yield is often sub-optimal pH for precipitation. The solubility of the amino acid is lowest at its isoelectric point. If the pH of the solution is too high or too low, the compound will remain in its more soluble anionic or cationic form, respectively.

    • Protocol: Carefully adjust the pH of the reaction mixture to the isoelectric point of this compound. This should be done dropwise with a suitable acid (e.g., dilute HCl) or base (e.g., dilute NaOH or ammonium hydroxide) while monitoring with a calibrated pH meter.[2] A slow, controlled precipitation is key to forming larger, more easily filterable crystals.

  • Incomplete Precipitation: The precipitation process may be incomplete due to insufficient cooling or time.

    • Protocol: After pH adjustment, cool the mixture in an ice bath for an extended period (e.g., several hours to overnight) to maximize crystal formation. Gentle stirring during this period can also be beneficial.

  • Choice of Solvent: The synthesis is often carried out in a solvent like 1-butanol.[3] While the product has limited solubility in this solvent, some will remain dissolved.

    • Protocol: After filtering the initial precipitate, consider concentrating the mother liquor and allowing it to stand for a second crop of crystals. Washing the collected solid should be done with a cold, non-polar solvent to minimize dissolution of the product.

Problem 2: Persistent Colored Impurities in the Final Product

Q: My isolated this compound has a persistent yellow or brownish tint, even after initial washing. How can I remove these colored impurities?

A: The presence of color often indicates the formation of chromophoric byproducts during the synthesis, potentially from oxidation of the phenolic hydroxyl group or side reactions of the starting materials.

Causality and Solution:

  • Oxidation of the Phenolic Group: The 3-hydroxy group on the phenyl ring is susceptible to oxidation, especially at elevated temperatures or in the presence of air and certain metal ions. This can lead to the formation of colored quinone-type structures.

    • Protocol 1: Recrystallization with Activated Carbon. Recrystallization from boiling water is a common purification method.[4] The addition of a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.

      • Dissolve the crude product in a minimal amount of boiling deionized water.

      • Add a small amount of activated carbon (e.g., 1-2% w/w) to the hot solution.

      • Keep the solution hot for a few minutes while gently swirling.

      • Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

      • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Collect the purified crystals by filtration.

  • Residual Reagents or Byproducts: Impurities from the starting materials or side reactions can also impart color.

    • Protocol 2: Ion-Exchange Chromatography. For high-purity requirements, ion-exchange chromatography is a powerful technique for separating amino acids from charged and uncharged impurities.[5][6]

      • Select a suitable ion-exchange resin (e.g., a strong acid cation-exchange resin).

      • Prepare a column with the resin and equilibrate it with a low pH buffer.

      • Dissolve the crude amino acid in the equilibration buffer and load it onto the column. The amino acid will bind to the resin.

      • Wash the column with the equilibration buffer to remove neutral and anionic impurities.

      • Elute the desired amino acid using a buffer with a higher pH or a salt gradient (e.g., using aqueous ammonia).[1]

      • Collect fractions and analyze for the presence of the product (e.g., by TLC or HPLC).

      • Combine the pure fractions, neutralize, and isolate the product by precipitation or lyophilization.

Problem 3: Difficulty in Achieving High Enantiomeric Purity (for Chiral Synthesis)

Q: I am synthesizing a specific enantiomer of this compound, but my chiral HPLC analysis shows contamination with the other enantiomer. How can I improve the enantiomeric excess?

A: Achieving high enantiomeric purity is a common challenge in asymmetric synthesis and often requires a dedicated resolution step.

Causality and Solution:

  • Incomplete Stereoselectivity of the Synthesis: The synthetic route may not be perfectly stereoselective, leading to the formation of a mixture of enantiomers.

    • Protocol 1: Diastereomeric Salt Crystallization. This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[7]

      • Choose an appropriate chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine).

      • Dissolve the racemic amino acid and the resolving agent in a suitable solvent.

      • Allow the less soluble diastereomeric salt to crystallize out. This may require careful control of temperature and concentration.

      • Filter the crystals and wash them with a small amount of cold solvent.

      • Liberate the desired enantiomer from the purified diastereomeric salt by treatment with an acid or base to remove the resolving agent.

      • The other enantiomer can often be recovered from the mother liquor.

  • Racemization During Workup or Purification: The chiral center of the amino acid may be susceptible to racemization under harsh conditions (e.g., strong acid or base, high temperatures).

    • Protocol 2: Chiral Preparative HPLC. For high-value applications or when crystallization methods fail, preparative high-performance liquid chromatography using a chiral stationary phase (CSP) is a highly effective method for separating enantiomers.[8][9]

      • Select a suitable chiral column (e.g., based on polysaccharides like cellulose or amylose, or a teicoplanin-based CSP).[8]

      • Develop an analytical method to achieve baseline separation of the enantiomers. This involves optimizing the mobile phase (e.g., a mixture of hexane/isopropanol or methanol/water with additives like trifluoroacetic acid).[8]

      • Scale up the separation to a preparative column.

      • Inject the racemic mixture and collect the fractions corresponding to each enantiomer.

      • Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

II. Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to consider during purification?

A1: The molecule has several key features that influence its purification:

  • Amphoteric Nature: It possesses both a basic amino group and an acidic carboxylic acid group, allowing it to exist as a cation, anion, or zwitterion depending on the pH.[1] This is fundamental to purification by precipitation and ion-exchange chromatography.

  • Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is weakly acidic and susceptible to oxidation.[10] This requires care to avoid harsh oxidizing conditions and can be a handle for certain chromatographic separations.

  • Chiral Center: The carbon atom to which the amino group is attached is a chiral center (unless synthesized as a racemate).[8] This necessitates the use of chiral separation techniques to isolate individual enantiomers.

Q2: Which analytical techniques are recommended to assess the purity of this compound?

A2: A combination of techniques is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): To determine chemical purity and quantify impurities. A UV detector is suitable as the phenyl group is UV-active.[11]

    • Chiral HPLC: To determine enantiomeric purity (enantiomeric excess, e.e.).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any structural isomers or major impurities.[4][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of a purification process and to identify the presence of impurities.

Q3: What are the optimal storage conditions for purified this compound?

A3: Based on the general stability of amino acids and phenolic compounds, it is recommended to store the purified solid in a well-sealed container in a cool, dry place, protected from light to prevent photo-oxidation.[8][12] For long-term storage, refrigeration (2-8 °C) is advisable. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation.

III. Experimental Workflows and Data

Table 1: Comparison of Purification Techniques
TechniquePrinciple of SeparationTypical PurityAdvantagesDisadvantages
Recrystallization Differential solubility>98% (chemical)Simple, cost-effective, scalableMay not remove closely related impurities, potential for product loss in mother liquor
Ion-Exchange Chromatography Differential charge>99% (chemical)High resolution, effective for removing charged impuritiesMore complex setup, requires solvent/buffer usage, can be time-consuming
Chiral Preparative HPLC Differential interaction with a chiral stationary phase>99% (enantiomeric)Direct separation of enantiomers, high purityHigh cost of equipment and columns, limited scalability
Diastereomeric Salt Crystallization Differential solubility of diastereomeric salts>98% (enantiomeric)Scalable, well-established techniqueRequires a suitable resolving agent, can be labor-intensive, may require multiple recrystallizations
Workflow Diagram: General Purification Strategy

PurificationWorkflow Crude Crude Product (from synthesis) Precip pH Adjustment & Precipitation Crude->Precip Initial Isolation Recryst Recrystallization (± Activated Carbon) Precip->Recryst Color/Impurity Removal IEC Ion-Exchange Chromatography Precip->IEC Alternative for High Purity ChemPure Chemically Pure Product Recryst->ChemPure Assess Purity (HPLC, NMR) ChiralSep Chiral Separation (HPLC or Crystallization) ChemPure->ChiralSep If Chiral Resolution Needed HighPure High Purity Product IEC->HighPure Assess Purity (HPLC, NMR) HighPure->ChiralSep If Chiral Resolution Needed EnantPure Enantiomerically Pure Product ChiralSep->EnantPure Assess Enantiomeric Purity (Chiral HPLC)

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue Identified LowYield Low Yield? Start->LowYield Colored Colored Product? LowYield->Colored No Sol_Yield Check pH of Precipitation Optimize Cooling Time Recover from Mother Liquor LowYield->Sol_Yield Yes ChiralImp Enantiomeric Impurity? Colored->ChiralImp No Sol_Color Recrystallize with Activated Carbon Consider Ion-Exchange Chromatography Colored->Sol_Color Yes Sol_Chiral Perform Diastereomeric Salt Resolution Use Chiral Preparative HPLC Check for Racemization Conditions ChiralImp->Sol_Chiral Yes End Pure Product ChiralImp->End No Sol_Yield->Colored Sol_Color->ChiralImp Sol_Chiral->End

Caption: Troubleshooting decision tree for purification challenges.

IV. References

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from orgsyn.org.

  • Column Chromatography. (n.d.). Amino Acid Purification. Retrieved from column-chromatography.com.

  • FTLOScience. (2023, January 10). Chromatography for Protein Analysis: Separation By Amino Acids. Retrieved from ftloscience.com.

  • ChemicalBook. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis. Retrieved from chemicalbook.com.

  • BenchChem. (2025). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from benchchem.com.

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from researchgate.net.

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from diaion.com.

  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. Retrieved from ecampusontario.pressbooks.pub.

  • Google Patents. (n.d.). Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. Retrieved from patents.google.com.

  • Biosynth. (n.d.). 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from biosynth.com.

  • Google Patents. (n.d.). Resolution of racemic amino acids. Retrieved from patents.google.com.

  • MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from mdpi.com.

Sources

stability and storage conditions for 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth information on the stability and proper storage of this compound to ensure the integrity and reproducibility of your experiments. We will address common questions and troubleshooting scenarios encountered in the lab.

Section 1: Compound Overview and Key Properties

This compound is a specialized amino acid derivative. Its structure, containing both phenolic hydroxyl and amino groups, makes it susceptible to specific environmental factors. Understanding these sensitivities is critical for maintaining its chemical purity and biological activity.

PropertyDataSource(s)
Appearance White to off-white powder/crystal
Chemical Stability Stable under standard ambient conditions when properly protected.[1][1]
Key Sensitivities Air and light sensitive [1], Hygroscopic (absorbs moisture)[1][1]
Incompatible Materials Strong oxidizing agents.[2][2]
Hazardous Decomposition Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][1]

Section 2: Frequently Asked Questions (FAQs) on Storage and Stability

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored with multiple layers of protection. The ideal conditions are:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen.[1] This is the most critical step to prevent oxidation.

  • Light Protection: Use an amber or opaque vial to protect the compound from light.[1]

  • Dry Environment: Keep the tightly sealed container inside a desiccator with a functional desiccant to mitigate moisture absorption due to its hygroscopic nature.[1][3]

  • Temperature: Follow the temperature recommendation on the product label, which is typically in a cool, dry, and well-ventilated place.[1][4][5]

Q2: The Safety Data Sheet (SDS) states the compound is "air and light sensitive." What is the chemical reason for this?

A2: This sensitivity is due to the compound's chemical structure. The phenolic hydroxyl group (-OH) on the benzene ring is susceptible to oxidation, a reaction that is often accelerated by oxygen in the air and UV light. This process can form quinone-like structures, which are typically colored. The presence of the amino group can also contribute to oxidative pathways. This degradation compromises the compound's purity and can lead to failed experiments.

Q3: The product documentation says the compound is "chemically stable under standard ambient conditions," yet also "air and light sensitive." This seems contradictory. How should I interpret this?

A3: This is an excellent question that highlights a common point of confusion. The statement "stable under standard ambient conditions" assumes that the compound is being stored correctly—that is, protected from the very factors it is sensitive to.[1] If you store the compound in a tightly sealed amber vial under an inert atmosphere, it is stable at room temperature. However, if left open on a lab bench exposed to air and light, it will not be stable and will degrade over time.

Q4: What are the visual or analytical signs that my compound may have degraded?

A4: Degradation can often be detected through several observations:

  • Visual Signs: The most common sign is a change in color. The powder may turn from white/off-white to yellow, tan, or brown. Due to its hygroscopic nature, it may also appear clumpy or sticky if it has absorbed moisture.[1]

  • Analytical Signs: In analytical techniques like HPLC or LC-MS, degradation would appear as a decrease in the peak area of the parent compound and the emergence of new, unexpected peaks representing degradation products. This is the most definitive way to confirm a loss of purity.

Q5: Are there any specific solvents or conditions to avoid when preparing solutions?

A5: While the compound is soluble in various common solvents, care should be taken during solution preparation.

  • Avoid Oxidizing Agents: Do not mix with strong oxidizing agents, as this can cause a vigorous and exothermic reaction.[2]

  • Use Fresh, High-Purity Solvents: Use solvents from freshly opened bottles or those that have been properly stored to minimize contaminants like peroxides or dissolved oxygen that can accelerate degradation.

  • Prepare Solutions Fresh: For maximum consistency, it is best practice to prepare solutions immediately before use. If you must store a solution, store it protected from light at a low temperature (e.g., -20°C or -80°C) and consider purging the headspace of the vial with inert gas before sealing. Perform a small-scale stability test if you plan to store solutions for an extended period.

Section 3: Troubleshooting Guide

IssueProbable Cause(s)Recommended Action
The powder has changed color (e.g., yellowed or browned).Oxidation. This is a clear sign of degradation due to exposure to air and/or light.[1]Do not use. The purity of the compound is compromised. Discard the material according to your institution's safety guidelines and obtain a fresh vial. Review your storage protocol to prevent recurrence.
The powder is clumpy, sticky, or appears wet.Moisture Absorption. The compound is hygroscopic and has been exposed to ambient humidity.[1]For mildly affected material, you may be able to dry it under a high vacuum. However, this may not reverse any hydrolysis that has occurred. The best course of action is to discard it. Ensure storage in a desiccator going forward.
I am observing inconsistent or non-reproducible results in my experiments.Compound Degradation. The active concentration of your compound is likely lower than calculated due to degradation. This is a common result of improper long-term storage or repeated handling of a stock bottle.1. Confirm Purity: Analyze your material using a suitable method (e.g., HPLC, LC-MS) to check for degradation products. 2. Use a Fresh Aliquot: If you have properly stored aliquots, use a new one for your next experiment. 3. Replace Stock: If all material is suspect, obtain a new batch and immediately implement the rigorous aliquoting and storage protocol described in Section 4.

Section 4: Protocols and Workflows

Protocol 4.1: Recommended Procedure for Aliquoting and Storing Dry Compound

This protocol is designed to preserve the integrity of the compound by minimizing its exposure to air, light, and moisture.

  • Preparation: Gather screw-cap amber glass vials, a precision balance, labels, and a source of inert gas (e.g., a cylinder of argon or nitrogen with a regulator and tubing).

  • Equilibration: Before opening, allow the main stock container to warm to ambient room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Environment: Perform all weighing and transfers inside a glove box. If a glove box is unavailable, create a makeshift inert environment by placing the balance and vials in a large, clean container or bag that can be purged with inert gas.

  • Aliquoting: Quickly weigh the desired amount of powder into each pre-labeled amber vial. Work efficiently to minimize exposure time.

  • Purging: Before sealing, gently flush the headspace of each vial with a stream of inert gas for 5-10 seconds to displace the air.

  • Sealing: Immediately and tightly seal the vial cap. Consider using caps with high-quality liners (e.g., PTFE-lined) for an optimal seal.

  • Final Storage: Place the newly created aliquots in a laboratory desiccator for storage. Protect from light and store at the temperature recommended by the manufacturer.[3][6]

Workflow for Compound Handling and Storage

The following diagram outlines the decision-making process for ensuring the long-term stability of this compound.

G start Compound Received check_sensitivity Check SDS: Air, Light, or Moisture Sensitive? start->check_sensitivity aliquot_protocol Follow Aliquoting Protocol (Section 4.1) check_sensitivity->aliquot_protocol YES storage_long Store in Desiccator Protected from Light @ Recommended Temp check_sensitivity->storage_long NO(Standard Storage) yes_sensitive YES no_sensitive NO (Standard Storage) inert_gas Aliquot Under Inert Gas (Argon or Nitrogen) aliquot_protocol->inert_gas amber_vials Use Amber Vials aliquot_protocol->amber_vials storage_decision Storage Type? aliquot_protocol->storage_decision storage_decision->storage_long Long-Term storage_active Store in Desiccator Minimize Exposure During Use storage_decision->storage_active Active Use long_term Long-Term active_use Active Use

Workflow for handling sensitive compounds.

Section 5: Safety and Handling Summary

This compound may cause skin, eye, and respiratory irritation.[7][8] Always handle it in accordance with good industrial hygiene and safety practices.[2]

  • Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended when handling larger quantities or when dust may be generated.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][8]

  • Handling: Avoid creating dust.[1] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[1]

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2][9]

References

  • Sigma-Aldrich. (2025).
  • Echemi. (n.d.). 3-AMINO-3-(2-HYDROXY-4-METHOXY-PHENYL)
  • Echemi. (n.d.). 3-AMINO-3-(4-METHOXY-3-METHYLPHENYL)
  • Sigma-Aldrich. (2024).
  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
  • Fisher Scientific. (2025).
  • CPAchem. (2023).
  • Key Organics. (2017).
  • Fisher Scientific. (2024).
  • Sigma-Aldrich. (2024).
  • Apollo Scientific. (n.d.). 3-Amino-3-(4-hydroxyphenyl)propanoic acid.
  • TCI Chemicals. (n.d.). 3-Amino-3-(4-methoxyphenyl)propionic Acid.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (CAS No. 72076-93-8). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific principles and practical protocols needed to ensure successful and reproducible experiments.

Section 1: Understanding the Molecule - The Root of the Challenge

Before troubleshooting, it's crucial to understand the chemical nature of this compound. Its structure contains three key functional groups that dictate its solubility behavior: a carboxylic acid, an amino group, and a phenolic hydroxyl group.

This combination makes the molecule zwitterionic and phenolic .

  • Zwitterionic Nature : Like other amino acids, this compound can exist as a neutral molecule with both a positive (protonated amine, -NH3+) and a negative (deprotonated carboxyl, -COO⁻) charge.[1][2][3] This state typically occurs at its isoelectric point (pI), where the net charge is zero, leading to strong intermolecular electrostatic interactions and, consequently, very low aqueous solubility .[2][4]

  • Phenolic Group : The hydroxyl group attached to the benzene ring is weakly acidic.[5][6] At alkaline pH, this group can deprotonate to form a phenolate salt, which significantly increases water solubility.[5][7]

Therefore, the solubility of this compound is intrinsically pH-dependent. Solubility is lowest near its isoelectric point and increases dramatically in both acidic and basic conditions.[2][4][8]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers.

FAQ 1: Why won't my compound dissolve in neutral water or phosphate-buffered saline (PBS)?

This is the most common issue and is expected due to the compound's zwitterionic nature. At neutral pH (around 7.0-7.4), the molecule has minimal net charge, leading to poor hydration and low solubility. For structurally similar amino acids like L-tyrosine and L-DOPA, aqueous solubility at neutral pH is very low, often less than 1 mg/mL.[8][9][10]

FAQ 2: I tried dissolving the compound in DMSO first, but it precipitated when I added it to my aqueous buffer. What happened?

This is a classic problem of solvent shifting. While the compound may be soluble in a pure organic solvent like DMSO, adding this stock solution to an aqueous buffer changes the overall solvent polarity. If the final concentration of the organic solvent is too low to maintain solubility, the compound will "crash out" or precipitate. This is especially common for compounds that rely on pH for aqueous solubility.

FAQ 3: Can I just heat the solution to get it to dissolve?

Gentle heating can increase the rate of dissolution and may slightly increase solubility.[11][12] However, for zwitterionic compounds, temperature alone is often insufficient to overcome the fundamental insolubility at the isoelectric point. Furthermore, prolonged or excessive heating, especially at high pH in the presence of oxygen, can lead to the degradation of phenolic compounds.[5][7] L-DOPA, a similar molecule, is known to darken and oxidize upon exposure to air and light, a process that can be accelerated by heat.[13][14]

FAQ 4: Is it better to use acid or base to dissolve the compound?

Both will work, but the choice depends on the requirements of your experiment.

  • Acidic Conditions (e.g., pH < 3): Adding a dilute acid (like HCl) will protonate the carboxyl group and maintain the positive charge on the amino group. This creates a soluble cationic salt (R-NH3⁺-COOH). This is a common method for dissolving amino acids.[8][10][12][15][16]

  • Basic Conditions (e.g., pH > 9): Adding a dilute base (like NaOH) will deprotonate the amino group, the carboxylic acid, and the phenolic hydroxyl group, forming a highly soluble anionic salt (R-NH2-COO⁻).[5][6][17][18][19]

Caution: Phenolic compounds can be unstable and prone to oxidation at high pH.[5] If using basic conditions, prepare solutions fresh, protect them from light, and use them promptly.[13][14]

Section 3: Troubleshooting Workflow & Detailed Protocols

This section provides a systematic approach to achieving complete dissolution. Start with the simplest method and proceed to more complex techniques as needed.

Workflow for Solubility Testing

G A Start: Weigh Compound B Attempt Dissolution in Aqueous Buffer (e.g., PBS pH 7.4) A->B C Is it fully dissolved? B->C D Yes C->D E No C->E F Method 1: pH Adjustment E->F G Try Acidic Route (e.g., 0.1 M HCl) F->G H Try Basic Route (e.g., 0.1 M NaOH) F->H I Is it fully dissolved? G->I H->I J Yes I->J K No I->K L Method 2: Co-Solvent System K->L M Prepare concentrated stock in 100% DMSO or Ethanol L->M N Add stock dropwise to stirring aqueous buffer M->N O Does it precipitate? N->O P No O->P Q Yes O->Q R Method 3: Combined Approach (pH-Adjusted Co-Solvent) Q->R S Dissolve in DMSO, then dilute into pH-adjusted aqueous buffer R->S T Success S->T

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: Dissolution via pH Adjustment (Recommended First Step)

This method is often the most effective for creating aqueous stock solutions.

A. Acidic Dissolution (e.g., to prepare a 10 mM stock)

  • Calculate: Determine the mass of the compound needed for your desired volume and concentration. For a 10 mM solution, you need 2.112 mg per 1 mL.

  • Weigh: Accurately weigh the compound into a sterile conical tube.

  • Solubilize: Add a small volume of 1 M HCl (e.g., 50 µL for a 1 mL final volume) and vortex thoroughly. The compound should dissolve as it forms the hydrochloride salt.

  • Dilute: Add your final aqueous buffer (e.g., water or saline) to reach the target volume.

  • Verify pH: Check the final pH of the stock solution. It will be highly acidic.

  • Final Dilution: When adding this stock to your experimental system (e.g., cell culture media), ensure the final dilution is large enough that the low pH of the stock does not significantly alter the pH of your system.

B. Basic Dissolution (e.g., to prepare a 10 mM stock)

This method is effective but requires care due to potential compound instability.

  • Calculate & Weigh: Follow steps 1 & 2 from the acidic protocol.

  • Solubilize: Add a molar equivalent of NaOH. It is common to use a 100 mM NaOH solution to dissolve the compound to a 100 mM concentration.[20] For a 10 mM stock, you can add 100 µL of 100 mM NaOH per 2.112 mg of compound, then vortex.

  • Dilute: Add your final aqueous buffer to reach the target volume (1 mL in this example).

  • Use Immediately: Due to the potential for oxidation of phenolic compounds in alkaline solutions, it is highly recommended to prepare these solutions fresh and protect them from light.[5][13][14]

Protocol 2: Dissolution Using an Organic Co-Solvent

This method is useful when the experimental system can tolerate a low percentage of an organic solvent.[21][22][23]

  • Select Solvent: Dimethyl sulfoxide (DMSO) or ethanol are common choices.

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Use sonication or gentle warming if necessary.

  • Dilute into Aqueous Buffer: While vigorously vortexing the final aqueous buffer, add the organic stock solution dropwise. This rapid mixing helps prevent localized oversaturation and precipitation.

  • Check for Clarity: Observe the final solution for any signs of precipitation (haziness or visible particles).

  • Control for Solvent Effects: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent used to dissolve the compound.

Section 4: Quantitative Data & Comparative Analysis

While specific experimental solubility data for this compound is not widely published, we can infer its behavior from highly analogous compounds like L-DOPA and L-Tyrosine.

CompoundSolvent/ConditionReported SolubilityReference
L-DOPA Water (neutral pH)~3.3 mg/mL[13][14]
Dilute HCl / Formic AcidFreely Soluble[14][15]
EthanolPractically Insoluble[13][15]
L-Tyrosine Water (pH 3.2 - 7.5, 25°C)0.45 mg/mL[8][9][10]
1 M HCl (with heating)100 mg/mL[8]
Water (pH 10)3.8 mg/mL[8]
N-Acetyl-L-tyrosine PBS (pH 7.2)10 mg/mL[11]
DMSO44 - 60 mg/mL[11]

Analysis: The data clearly shows a strong pH-dependency for these zwitterionic, phenolic amino acids. Solubility is extremely limited in neutral aqueous solutions but increases by orders of magnitude in acidic or basic conditions. Organic solvents like DMSO can dissolve high concentrations, but their utility is for creating stock solutions, not as the final experimental vehicle.

Chemical Structure & Ionization States

The solubility behavior is directly linked to the ionization state of the molecule at different pH values.

G cluster_0 Low pH (e.g., pH 2) Highly Soluble Cation cluster_1 Isoelectric Point (pI) Poorly Soluble Zwitterion cluster_2 High pH (e.g., pH 11) Highly Soluble Anion A R-CH(NH3+)-CH2-COOH B R-CH(NH3+)-CH2-COO- A->B +OH- B->A +H+ C R(-O-)-CH(NH2)-CH2-COO- B->C +OH- C->B +H+

Caption: Ionization states of the compound vs. pH.

Section 5: Final Recommendations

  • Prioritize pH Adjustment: For purely aqueous systems, pH modification is the most reliable method. Prepare a concentrated stock in dilute acid or base and perform a large final dilution into your experimental medium.

  • Verify Compatibility: Before starting, ensure that the pH shift or the presence of a co-solvent will not interfere with your assay or harm your biological system.

  • Prepare Fresh: Especially when using basic solutions, prepare stocks immediately before use to minimize the risk of oxidative degradation.[5][13]

  • Always Use a Control: Run a parallel vehicle control (e.g., buffer with the same final pH or co-solvent concentration) to ensure that your solubilization method is not causing unintended effects.

By understanding the underlying chemical principles and applying these systematic troubleshooting protocols, researchers can confidently overcome the solubility challenges associated with this compound.

References
  • Anonymous. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Google AI Search.
  • Anonymous. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?
  • Anonymous. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • Gothoskar, A. V. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Anonymous. (n.d.). Levodopa | 59-92-7. ChemicalBook.
  • Anonymous. (2023). L-DOPA. Cayman Chemical.
  • Anonymous. (n.d.). Protocol for the Dissolution of N-Acetyl-L-tyrosine in Aqueous Buffers. Benchchem.
  • Anonymous. (2025). L-DOPA: Structure, Solubility & Synthesis. Study.com.
  • Patel, T., et al. (n.d.).
  • Ferreira, O., et al. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. The world's largest collection of open access research papers.
  • Anonymous. (n.d.). Preparing Solutions as Molar Equivalents. Tocris Bioscience.
  • Anonymous. (n.d.). 3,4-Dihydroxy-L- phenylalanine (D9628)
  • Anonymous. (n.d.). 3-[(3-METHOXYPHENYL)AMINO]PROPANOIC ACID | 3334-67-6. ChemicalBook.
  • Kumar, S., & S., Indu. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • Anonymous. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Anonymous. (2020). The Solubility of Tyrosine. Chemistry Stack Exchange.
  • Anonymous. (2016). How does pH affect the solubility of phenolic acid?
  • Anonymous. (2020). How to desalt zwitterions?
  • Anonymous. (2020). I m trying to dissolve 12mg L-DOPA in 1ml of water, but the dissolution is incomplete. How can i dissolve l-dopa completely?
  • Anonymous. (n.d.). How can I prepare L-Tyrosine solution? ECHEMI.
  • Medina, A. (2017). Preparing Aminoacid Solutions for cell free Tx-TL reactions. Protocols.io.
  • Anonymous. (n.d.). L-Tyrosine in Cell Culture. Sigma-Aldrich.
  • Anonymous. (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent.
  • Anonymous. (2016). How to prepare and store Amino acid stock solution?
  • Anonymous. (2015). How can I prepare L-Tyrosine solution?
  • Furia, E., et al. (2021).
  • Medina, A. A. (2017). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Protocols.io.
  • Anonymous. (n.d.). 3-Amino-3-(4-hydroxyphenyl)
  • Anonymous. (2023). Work-up of a zwitterion? Reddit.
  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Anonymous. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266. PubChem.
  • Anonymous. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed.
  • Needham, T. E. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently encountered challenges with the chromatographic analysis of polar, amphoteric compounds. One such molecule, 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, is a prime example. Its unique structure, containing basic amino, acidic carboxylic, and phenolic hydroxyl groups, makes it particularly susceptible to poor peak shape, specifically peak tailing, in reversed-phase HPLC.

This guide provides a structured, in-depth approach to diagnosing and resolving this common issue. We will move beyond simple checklists to explore the underlying chemical interactions and provide logical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound tailing?

Peak tailing for this compound is overwhelmingly caused by secondary retention mechanisms.[1][2] The primary cause is the strong ionic interaction between the basic amino group on your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2][3] At typical mobile phase pH values (above 3), these silanol groups become deprotonated (Si-O⁻), creating negatively charged sites that strongly and heterogeneously bind the positively charged analyte, delaying its elution and causing a tailing peak.[1][4]

Q2: What is the quickest and most effective way to reduce peak tailing for this compound?

The most immediate and effective strategy is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid will protonate the residual silanol groups, neutralizing their negative charge and minimizing the unwanted secondary interactions.[2][5] Be sure to use a column rated for stability at low pH.[1]

Q3: My compound is polar. Will it even retain on a C18 column?

Yes, while this compound is polar, the phenyl ring provides sufficient hydrophobicity for retention on C18 columns.[6] The challenge is often not a lack of retention, but poor peak shape due to the interactions mentioned above. If retention is insufficient even after optimizing for peak shape, consider a column with a less hydrophobic stationary phase (like C8) or explore alternative chromatographies like HILIC.

Q4: I'm using a buffer, but my peaks are still tailing. What's wrong?

Simply using a buffer is not enough; the pH and ionic strength are critical. First, ensure the buffer's pH is low enough (ideally < 3.0) to suppress silanol activity.[7] Second, consider the buffer concentration. Increasing the concentration (e.g., from 10 mM to 25-50 mM for LC-UV applications) increases the mobile phase's ionic strength.[5] The buffer ions can then compete with your analyte for the active silanol sites, effectively "masking" them and improving peak shape.[8]

In-Depth Troubleshooting Guide

The Root Cause: Unwanted Secondary Interactions

In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions between the analyte and the stationary phase. However, the reality of silica-based columns is more complex. The surface of silica is rich in silanol groups (Si-OH). Even after chemical bonding of the C18 chains and subsequent "end-capping," a significant number of these silanol groups remain.[1][3]

These residual silanols are acidic and can deprotonate to form negatively charged sites (Si-O⁻). Your analyte, this compound, possesses a basic amino group that is protonated (NH₃⁺) at acidic to neutral pH. The resulting electrostatic attraction is a powerful secondary retention mechanism that leads to peak tailing.

cluster_Analyte Analyte in Mobile Phase (pH > 3) cluster_StationaryPhase Silica Stationary Phase Analyte Analyte-NH3+ Silanol Residual Silanol Si-O⁻ Analyte->Silanol Undesired Ionic Interaction (Peak Tailing) C18 C18 Chains (Primary Retention) Analyte->C18 Desired Hydrophobic Interaction (Symmetric Peak)

Caption: Analyte interaction with the stationary phase.

Mobile Phase Optimization: Your First Line of Defense

Modifying the mobile phase is the most direct and cost-effective approach to mitigating peak tailing. The goal is to create an environment that minimizes the analyte's interaction with silanol groups.

Controlling the mobile phase pH is the single most important factor. By lowering the pH, you simultaneously influence the charge state of both the analyte and the stationary phase in your favor.

pH RangeAnalyte (Amino Group)Stationary Phase (Silanol)Expected Peak ShapeRationale
< 3.0 Protonated (NH₃⁺)Protonated (Si-OH) Good / Symmetric Silanol groups are neutralized, eliminating the primary cause of ionic secondary retention.[2][5]
3.0 - 7.0 Protonated (NH₃⁺)Partially Deprotonated (Si-O⁻) Poor / Tailing Strong ionic interaction between the positively charged analyte and negatively charged silanols.[1][4]
> 7.0 Protonated (NH₃⁺)Fully Deprotonated (Si-O⁻) Very Poor / Severe Tailing Maximum silanol activity leads to very strong secondary retention. Use of high-pH stable columns is required.[7]

A buffer is essential for maintaining a stable pH. For low-pH work compatible with mass spectrometry, formic acid or acetic acid, often with their ammonium salts (ammonium formate/acetate), are excellent choices.[5] For UV detection, phosphate buffers offer strong buffering capacity.

  • Mechanism of Action: Higher buffer salt concentrations increase the ionic strength of the mobile phase. The buffer cations (e.g., NH₄⁺, Na⁺) compete with the protonated analyte for the ionized silanol sites, effectively shielding the analyte from these secondary interactions.[8]

This protocol describes the preparation of a typical starting mobile phase for this analysis.

Objective: To prepare 1 L of Mobile Phase A (Aqueous Component) at pH 2.8.

Materials:

  • HPLC-grade water

  • Formic acid (~99%)

  • Ammonium formate (LC-MS grade)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Measure approximately 950 mL of HPLC-grade water into a clean 1 L glass reservoir.

  • Add 10 mM of ammonium formate (0.63 g/L) and stir until fully dissolved. The salt increases ionic strength and aids in pH stability.

  • While stirring, slowly add formic acid dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Continue adding formic acid until the pH is stable at 2.8 ± 0.05. A concentration of ~0.1% (v/v) formic acid is a common starting point.[5]

  • Add HPLC-grade water to bring the final volume to exactly 1 L.

  • Filter the entire mobile phase through a 0.22 µm or 0.45 µm solvent filter to remove particulates.

  • Degas the mobile phase using sonication or vacuum degassing before placing it on the HPLC system.

Stationary Phase Selection: Choosing the Right Column

If mobile phase optimization is insufficient, the column itself is the next area to address. Modern HPLC columns offer advanced chemistries designed to minimize the problems caused by residual silanols.

Column TypeKey FeatureSuitability for AnalyteMechanism of Improvement
High-Purity "Type B" Silica Low metal content (<10 ppm).[7]Good Reduces the number of highly acidic silanol groups that are the primary cause of tailing for basic compounds.[2][7]
End-Capped / Base-Deactivated Residual silanols are chemically bonded with a small silylating agent (e.g., TMS).[5]Very Good Sterically hinders and deactivates a large portion of the remaining silanol groups, making them inaccessible to the analyte.[1][5]
Hybrid Particle Technology Silica-organic hybrid particles.Excellent Offers a wider usable pH range (often 1-12) and has a lower concentration of silanol groups on the surface, improving peak shape for bases.[2][9]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded in the alkyl chain.Good The polar group helps to shield the analyte from residual silanols. Also provides alternative selectivity and is stable in highly aqueous mobile phases.[10]

For routine analysis of this compound, a modern, high-purity, end-capped C18 or C8 column is the recommended starting point.

Instrumental and Physical Troubleshooting

Sometimes, peak tailing is not chemical but physical in nature. It's crucial to rule out these system-level issues. A key diagnostic step is to inject a neutral, well-behaved compound (like caffeine or toluene). If the neutral compound also tails, the problem is likely physical. If it does not tail but your analyte does, the problem is chemical.[11]

Start Peak Tailing Observed Check_Neutral Inject a Neutral Compound (e.g., Caffeine) Start->Check_Neutral Neutral_Tails Does Neutral Compound Tail? Check_Neutral->Neutral_Tails Physical_Problem PHYSICAL PROBLEM Neutral_Tails->Physical_Problem Yes Chemical_Problem CHEMICAL PROBLEM Neutral_Tails->Chemical_Problem No Check_Fittings Check Fittings & Tubing for Dead Volume Physical_Problem->Check_Fittings Optimize_MP Optimize Mobile Phase (pH, Buffer Strength) Chemical_Problem->Optimize_MP Check_Column Check for Column Void or Blockage Check_Fittings->Check_Column Check_Overload Reduce Sample Concentration Check_Column->Check_Overload Resolved Problem Resolved Check_Overload->Resolved Change_Column Select a Better Column (End-capped, Hybrid) Optimize_MP->Change_Column Change_Column->Resolved

Caption: Systematic workflow for troubleshooting peak tailing.

  • Extra-Column Effects: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can cause peak dispersion that appears as tailing.[4][12] Ensure all fittings are properly seated and use tubing with a narrow internal diameter (e.g., 0.005").[4]

  • Column Contamination or Voids: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites. A physical shock can also cause the column bed to settle, creating a void.[1][13] Try reversing and flushing the column (if the manufacturer permits) or replacing it.[1]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape that resembles tailing.[12] Try diluting your sample by a factor of 10 and reinjecting.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 95% water) can cause severe peak distortion.[12][14] Whenever possible, dissolve your sample in the initial mobile phase.[13]

References

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28). [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Horváth, C., Melander, W., & Molnár, I. (1976). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

  • ResearchGate. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF. [Link]

  • alwsci. Common Causes Of Peak Tailing in Chromatography. [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Pharma Growth Hub. Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Axion Labs. HPLC Peak Tailing. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • ResearchGate. Other HPLC separations performed on polar stationary phases. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your derivatization reactions for various analytical applications.

The unique structure of this compound, possessing a primary amine, a carboxylic acid, and a phenolic hydroxyl group, presents specific challenges and opportunities in derivatization. This guide provides a structured approach to navigating these complexities.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Problem 1: Low or No Derivatization Yield

Symptoms:

  • Low or no peak corresponding to the derivatized analyte in your chromatogram (HPLC, GC).

  • Inconsistent results between replicate injections.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Incomplete Reaction The derivatization reaction may not have gone to completion due to suboptimal reaction time or temperature. The reactivity of the different functional groups (amine, phenol, carboxylic acid) can vary significantly.[1]Optimize Reaction Conditions: Systematically vary the reaction time (e.g., 30 min, 1 hr, 2 hrs) and temperature (e.g., room temperature, 60°C, 75°C).[1] Monitor the formation of the derivative at each step. For silylating reagents like BSTFA, heating might be required to ensure all active hydrogens are replaced.[1]
Reagent Instability or Insufficient Amount Derivatization reagents, especially silylating agents, can be sensitive to moisture, leading to their degradation and reduced effectiveness. An insufficient molar excess of the reagent will also lead to incomplete derivatization.Ensure Anhydrous Conditions: Use dry solvents and glassware. Store reagents under an inert atmosphere (e.g., nitrogen or argon). Increase Reagent Concentration: A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens on the analyte. For complex molecules, a higher excess may be necessary.
pH of the Reaction Mixture The pH of the reaction medium is critical for the derivatization of amino and phenolic groups. For instance, many amine derivatizations require a basic pH to ensure the amino group is deprotonated and nucleophilic.[2]Adjust Reaction pH: For derivatization of the amino group with reagents like OPA or FMOC-Cl, ensure the reaction buffer is at the optimal pH (typically pH 8-10).[2][3] Conversely, derivatization of the carboxylic acid group (e.g., esterification) is often catalyzed by acid.[4]
Sample Matrix Interference Components in your sample matrix may compete for the derivatizing reagent or inhibit the reaction.Sample Cleanup: Implement a sample preparation step (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances before derivatization.
Problem 2: Presence of Multiple or Unexpected Peaks in the Chromatogram

Symptoms:

  • Multiple peaks in the chromatogram that could correspond to partially derivatized products or side products.

  • Broad or tailing peaks.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Partial Derivatization Due to the presence of multiple reactive sites (amine, phenol, carboxylic acid), it's possible to form mono-, di-, or tri-substituted derivatives depending on the reaction conditions and the reagent used.[5]Drive the Reaction to Completion: Increase the reaction temperature, time, or the concentration of the derivatizing reagent to favor the formation of a single, fully derivatized product. Monitor the reaction progress over time to identify optimal conditions.
Side Reactions The derivatizing reagent may react with other functional groups or itself, leading to by-products. For example, FMOC-Cl can hydrolyze to FMOC-OH, which can interfere with the analysis.[6]Optimize Reagent Stoichiometry: Use the minimum excess of reagent necessary for complete derivatization to minimize side reactions. Post-Derivatization Cleanup: In some cases, excess reagent and by-products may need to be removed. For example, excess FMOC-Cl can be quenched with an amino-containing compound.[7]
Instability of Derivatives Some derivatives, particularly certain silyl ethers, can be susceptible to hydrolysis, especially in the presence of moisture.Ensure Anhydrous Conditions: As mentioned previously, working under dry conditions is crucial. Analyze the samples as quickly as possible after derivatization.
Poor Chromatographic Resolution The chromatographic conditions may not be suitable for separating the different derivatives or resolving the main product from interfering peaks.Optimize Chromatographic Method: Adjust the mobile phase composition, gradient profile, column temperature, or flow rate to improve peak separation.[8]

Experimental Workflow & Logic

The following diagram illustrates a logical workflow for optimizing the derivatization of this compound.

Derivatization_Workflow Workflow for Derivatization Optimization cluster_prep Preparation cluster_optimization Optimization cluster_validation Validation start Define Analytical Goal (e.g., HPLC-UV, GC-MS) reagent_selection Select Derivatization Reagent (e.g., for amine, phenol, or both) start->reagent_selection sample_prep Prepare Sample and Standards (Ensure purity and anhydrous conditions) reagent_selection->sample_prep initial_conditions Initial Derivatization (Based on literature review) sample_prep->initial_conditions doe Design of Experiments (DoE) (Vary Time, Temp, Reagent Conc.) initial_conditions->doe analysis Analyze by Chromatography (HPLC or GC) doe->analysis evaluation Evaluate Results (Yield, Purity, Stability) analysis->evaluation evaluation->doe Needs Improvement optimal_conditions Define Optimal Conditions evaluation->optimal_conditions Meets Criteria robustness Test Robustness and Reproducibility optimal_conditions->robustness documentation Document Final Protocol robustness->documentation

Caption: A logical workflow for optimizing derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: Which functional group on this compound should I target for derivatization?

The choice depends on your analytical method and goals.

  • For HPLC with fluorescence detection: The primary amino group is an excellent target. Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) introduce a fluorophore, significantly enhancing sensitivity.[6][9]

  • For GC-MS analysis: All active hydrogens (on the amino, hydroxyl, and carboxylic acid groups) must be derivatized to increase volatility and thermal stability. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for this purpose.

  • For HPLC with UV detection: If sensitivity is not a major concern, derivatizing the amino group with reagents like phenyl isothiocyanate (PITC) or dansyl chloride can be effective.[6][9]

Q2: I am using a silylating reagent for GC-MS analysis but see multiple peaks. What is happening?

This is likely due to incomplete derivatization. The reactivity of the different functional groups towards silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. You may be observing a mixture of partially silylated species. To address this, try increasing the reaction temperature and/or time to ensure all active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Q3: My derivatized samples are not stable. What can I do?

Derivative instability is a common issue, particularly with TMS derivatives which are sensitive to moisture.

  • Work under anhydrous conditions: Use dry solvents, reagents, and glassware.

  • Use more stable derivatives: TBDMS derivatives formed using MTBSTFA are generally more stable and less moisture-sensitive than TMS derivatives.

  • Analyze samples promptly: Inject the derivatized samples into the chromatograph as soon as possible after preparation.

  • Storage: If immediate analysis is not possible, store the derivatized samples at a low temperature (e.g., 4°C or -20°C) in tightly sealed vials.

Q4: Can I selectively derivatize only the phenolic hydroxyl group?

Selective derivatization can be challenging but is possible. One strategy involves protecting the more reactive amino and carboxylic acid groups first. Alternatively, specific reaction conditions might favor the derivatization of the phenolic hydroxyl group. For example, some alkylation reactions can be selective for phenols.[4] However, this often requires significant method development.

Q5: What are the best starting conditions for a derivatization reaction with this molecule?

A good starting point is to consult established protocols for similar compounds (amino acids and phenols).

  • For silylation (GC-MS): Mix your dried sample with a 2:1 molar excess of BSTFA (with 1% TMCS as a catalyst) and heat at 70-80°C for 30-60 minutes.[1]

  • For amino group derivatization (HPLC): For FMOC-Cl, react your sample in a borate buffer (pH ~9) with the reagent (dissolved in a non-protic organic solvent like acetonitrile) at room temperature for a few minutes.[6]

Always perform a pilot experiment with a standard of your compound to verify these starting conditions before applying them to your valuable samples.

Key Reaction Pathways

The following diagram illustrates the potential derivatization pathways for this compound.

Caption: Derivatization pathways for the target molecule.

References

  • ResearchGate. (2025, October 16). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Zu, Y., et al. (n.d.). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. PMC - NIH. Retrieved from [Link]

  • Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
  • YouTube. (2025, January 19). What Is Derivatization In Gas Chromatography? Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17(1), 28.
  • Royal Society of Chemistry. (2024, February 21). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Retrieved from [Link]

  • Chromatography Forum. (2009, July 25). Issue with amino acid analysis. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Retrieved from [Link]

  • Chromatography Online. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

Sources

Technical Support Center: Experimental Handling of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid . This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Given its chemical structure, particularly the electron-rich phenolic ring, this molecule is susceptible to degradation, which can significantly impact experimental outcomes.

This guide provides in-depth, field-proven insights and protocols to help you avoid common pitfalls and ensure the reliability and reproducibility of your results.

Understanding the Molecule: Core Stability Challenges

The structure of this compound contains a phenol group, which is the primary site of vulnerability. Phenolic compounds are highly susceptible to oxidation, which can be initiated by several factors commonly present in a laboratory environment.[1]

  • Oxidative Degradation: The primary degradation pathway is the oxidation of the hydroxyl group on the aromatic ring. In the presence of oxygen, light, high pH, or trace metal ions, the phenol can be oxidized to a quinone-type structure.[1][2][3] These quinones are highly reactive, colored, and can polymerize, leading to brown or dark-colored solutions.[1] This process is not merely a cosmetic change; it fundamentally alters the molecule's structure, leading to a loss of biological activity and the formation of potentially interfering byproducts.[1]

  • pH Sensitivity: The stability of phenolic compounds is often pH-dependent.[1] L-DOPA, a structurally similar compound, is known to be more stable under acidic conditions (pH 2.0–4.0).[4] Alkaline conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

  • Light and Temperature: Exposure to light, particularly UV radiation, can provide the energy needed to initiate oxidative chain reactions.[5] While refrigeration is beneficial, repeated freeze-thaw cycles can introduce dissolved oxygen into solutions, accelerating degradation.[1][6]

The following diagram illustrates the primary oxidative degradation pathway.

Caption: Oxidative degradation pathway of the phenolic compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: How should I store the solid compound? The solid form is generally more stable than solutions. For long-term storage, keep the compound in a tightly sealed amber vial at room temperature or lower, protected from light and moisture.[7][8] Storing under an inert atmosphere (argon or nitrogen) is best practice.

Q2: My solution containing the compound is turning brown. What's happening? A brown color indicates oxidation.[1] The phenolic group is likely being converted to quinones, which then polymerize into dark-colored molecules.[1][2] This degradation is accelerated by dissolved oxygen, high pH, light exposure, or trace metal contaminants.[1] The solution should be discarded as its biological activity is compromised.

Q3: What is the best solvent to use for making a stock solution? For aqueous solutions, use deoxygenated, acidic water (pH 3-4). L-DOPA, a similar compound, shows enhanced stability in acidic conditions.[4] For organic solvents, degassed DMSO or ethanol can be used. Always prepare solutions fresh for immediate use if possible.[9]

Q4: Can I store stock solutions? If so, how? We do not recommend storing aqueous solutions for more than one day.[8][9] If short-term storage is necessary, prepare small, single-use aliquots of your stock solution in amber vials, flush with inert gas (argon or nitrogen), and store at -80°C.[1] Avoid repeated freeze-thaw cycles.[1] Adding an antioxidant like ascorbic acid can prolong stability.[6][10]

Q5: What are the consequences of using a degraded solution in my experiment? Using an oxidized solution can severely compromise your results by:

  • Loss of Activity: The active parent compound is lost, leading to false-negative results.[1]

  • Inaccurate Quantification: You will underestimate the true effective concentration of your compound.[1]

  • Confounding Effects: Degradation byproducts may have their own biological activities or interfere with analytical assays.[1]

  • Precipitation: Polymers formed during degradation may be insoluble and precipitate out of solution.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solution turns yellow/brown immediately upon dissolving. 1. Solvent contains dissolved oxygen.2. pH of the solvent is too high (neutral or alkaline).3. Contamination with trace metals (e.g., from spatula or glassware).1. Degas your solvent: Sparge with nitrogen or argon for 15-30 minutes before use.[1]2. Control pH: Use a buffer or water adjusted to pH 3-4.[4]3. Use Chelators: Add a small amount of EDTA (e.g., 0.1 mM) to sequester catalytic metal ions.4. Use clean, acid-washed glassware.
Stock solution stored at -20°C or -80°C has degraded. 1. Repeated freeze-thaw cycles introducing oxygen.2. Headspace in the vial contains oxygen.3. Exposure to light during handling.4. Slow degradation over time, even when frozen.1. Aliquot: Prepare single-use aliquots to avoid thawing the main stock.[1]2. Inert Atmosphere: Before freezing, flush the vial headspace with argon or nitrogen.3. Protect from Light: Use amber vials and minimize light exposure during handling.[1][7]4. Add Antioxidant: Consider adding ascorbic acid (0.1% w/v) or another suitable antioxidant to the stock solution.[9]
Inconsistent results between experiments. 1. Variable levels of compound degradation due to inconsistent solution preparation.2. Using solutions prepared at different times.1. Standardize Protocol: Strictly follow a standardized protocol for solution preparation (see Section 4).2. Fresh is Best: Prepare the solution fresh immediately before each experiment.[9]3. Verify Purity: Use an analytical method like HPLC to confirm the purity of your solution before use in critical experiments.
Precipitate forms in the solution. 1. The compound has poor solubility in the chosen solvent.2. Formation of insoluble degradation polymers.1. Check Solubility: Confirm the compound's solubility in your solvent. Gentle sonication may help.2. Address Degradation: If precipitation occurs over time, it is likely due to degradation. Discard the solution and prepare a fresh one using the stabilization techniques described.

Protocols & Workflows

Experimental Workflow for Handling the Compound

This workflow provides a logical sequence for preparing and using solutions to minimize degradation.

ExperimentalWorkflow Start Receive Solid Compound StoreSolid Store Solid: - Tightly sealed amber vial - Inert atmosphere (Ar/N₂) - Room temp or -20°C Start->StoreSolid PrepSolvent Prepare Stabilized Solvent: 1. Use HPLC-grade solvent 2. Adjust to pH 3-4 (if aqueous) 3. Degas with Ar/N₂ for 20 min StoreSolid->PrepSolvent AddStabilizers Optional: Add Stabilizers - Antioxidant (e.g., Ascorbic Acid) - Chelator (e.g., EDTA) PrepSolvent->AddStabilizers WeighDissolve Weigh & Dissolve: - Use clean glassware - Dissolve solid in prepared solvent - Prepare fresh before use AddStabilizers->WeighDissolve Decision Immediate Use? WeighDissolve->Decision UseNow Use in Experiment Decision->UseNow Yes StoreSolution Short-Term Storage: 1. Make single-use aliquots 2. Flush headspace with Ar/N₂ 3. Store in amber vials at -80°C Decision->StoreSolution No Verify Verify Purity (Optional but Recommended) - Use HPLC-UV (Protocol 4.2) - Check for degradation peaks StoreSolution->Verify Verify->UseNow

Caption: Recommended workflow for handling and solution preparation.

Protocol: Preparation of a Stabilized Aqueous Stock Solution

This protocol details the steps for preparing an aqueous stock solution with enhanced stability.

  • Prepare the Solvent:

    • Start with high-purity, HPLC-grade water.

    • Adjust the pH to ~3.5 by adding a small amount of a suitable acid (e.g., HCl or citric acid).[4]

    • Transfer the acidic water to a clean glass bottle or flask.

    • Sparge the solvent by bubbling a gentle stream of inert gas (argon or nitrogen) through it for 15-30 minutes to remove dissolved oxygen.[1]

  • Add Stabilizers (Recommended):

    • To the deoxygenated, acidic solvent, add an antioxidant. Ascorbic acid is a common and effective choice. A typical final concentration is 0.1% w/v.[9]

    • For additional protection against metal-catalyzed oxidation, consider adding EDTA to a final concentration of 0.1 mM.

  • Dissolve the Compound:

    • Accurately weigh the required amount of this compound solid in a clean vessel.

    • Add the prepared, stabilized solvent to the solid.

    • Mix gently to dissolve. If needed, use a sonicator bath for a short period.

    • This solution should be used immediately for the best results.

Protocol: Purity Assessment by HPLC-UV

Use this method to verify the integrity of your compound, either upon receipt or after preparing a solution. Liquid chromatography is a standard technique for the analysis of phenolic compounds.[11][12][13]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 280 nm.

  • Analysis: A pure sample will show a single major peak. The appearance of additional peaks, especially earlier-eluting (more polar) ones, or a diminishing area of the main peak over time, indicates degradation.

References

  • Westin, J. Oxidation of Phenols. Organic Chemistry. Available from: [Link]

  • Jo, A. R., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Molecules, 26(21), 6649. Available from: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available from: [Link]

  • American Chemical Society. (2020). Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides. ACS ES&T Water. Available from: [Link]

  • American Chemical Society. (2022). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. Available from: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986).
  • Pappert, E. J., et al. (1996). Levodopa stability in solution: Time course, environmental effects, and practical recommendations for clinical use. Movement Disorders, 11(1), 24-26. Available from: [Link]

  • Srimaroeng, C., et al. (2022). Enhanced Physicochemical Stability of the L-DOPA Extract of Mucuna pruriens Seeds by Adding Phyllanthus emblica. Foods, 11(15), 2356. Available from: [Link]

  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. Available from: [Link]

  • Belay, A., & Gholap, A. V. (2019). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. J Adv Agron Crop Sci. Available from: [Link]

  • Herrero-Martínez, J. M., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Applied Sciences, 11(18), 8450. Available from: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available from: [Link]

  • Harnly, J. M., et al. (2007). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Analytical and Bioanalytical Chemistry, 389(1), 47-62. Available from: [Link]

  • ResearchGate. (2024). How to prepare L-DOPA solution for cell culture?. Available from: [Link]

  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available from: [Link]

  • Asfaw, Z. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy and Crop Science, 2(103). Available from: [Link]

  • PubMed. (1996). Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use. Movement Disorders, 11(1), 24-26. Available from: [Link]

  • Vidal-Casas, O., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Applied Sciences, 11(18), 8450. Available from: [Link]

Sources

refining analytical methods for 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods. Here, we will address common challenges and provide robust troubleshooting strategies to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

A1: The primary challenges stem from its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group. This makes its chromatographic behavior highly dependent on the pH of the mobile phase. Additionally, its polarity can lead to poor retention on traditional reversed-phase HPLC columns and potential interactions with active sites on the stationary phase, resulting in peak tailing.[1][2]

Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and effective method.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, which is particularly advantageous for complex biological matrices.[3][4] Gas Chromatography (GC) can also be used, but it requires a derivatization step to increase the volatility of the analyte.[5]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For HPLC and LC-MS analysis, derivatization is often not required. However, for GC analysis, derivatization is essential to make the polar amino acid more volatile and improve its chromatographic behavior.[5] Common derivatization reagents for amino acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6]

Q4: How can I confirm the structural identity of the analyte?

A4: A combination of analytical techniques is recommended for unambiguous identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will elucidate the core structure.[2]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.

Sample Preparation Issues

Proper sample preparation is critical for accurate and reproducible results. It aims to extract the analyte from the sample matrix and remove interfering substances.[7]

Problem: Low Analyte Recovery

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: The polarity of the extraction solvent should be matched to the analyte. Given the polar nature of the target compound, a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer is a good starting point.

    • Adjust pH: The pH of the extraction solvent can significantly impact the solubility and recovery of this amphoteric compound. Ensure the pH is adjusted to a point where the analyte is in a single, highly soluble ionic form.

    • Consider Solid-Phase Extraction (SPE): For complex matrices like plasma or urine, SPE can provide a more effective cleanup and concentration of the analyte compared to simple liquid-liquid extraction.[8]

Problem: Matrix Effects in LC-MS Analysis

  • Possible Cause: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer source.[8]

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the HPLC gradient to better separate the analyte from interfering matrix components.

    • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or protein precipitation to remove a larger portion of the matrix.[8][9]

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[10]

Chromatographic Separation Problems (HPLC/LC-MS)

The quality of the chromatographic separation directly impacts the accuracy and sensitivity of the analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Secondary Interactions: The amino group can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[1]

    • Troubleshooting Step: Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to minimize these secondary ionic interactions.[2]

  • Possible Cause 2: Inappropriate Mobile Phase pH: As an amphoteric compound, its charge state is pH-dependent. If the mobile phase pH is close to the isoelectric point (pI) of the analyte, it can exist in multiple ionic forms, leading to poor peak shape.[2]

    • Troubleshooting Step: Ensure the mobile phase pH is at least 2 units away from the pI of the analyte to ensure it is in a single ionic form.[2]

  • Possible Cause 3: Column Overload: Injecting too much sample can lead to peak fronting.

    • Troubleshooting Step: Reduce the injection volume or the concentration of the sample.[2]

Problem: Inconsistent Retention Times

  • Possible Cause 1: Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to retention time shifts.

    • Troubleshooting Step: Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump.[2]

  • Possible Cause 2: Temperature Variations: Changes in column temperature can affect retention times.

    • Troubleshooting Step: Use a column oven to maintain a constant and stable temperature.[2]

  • Possible Cause 3: Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection.

    • Troubleshooting Step: Ensure an adequate equilibration time is included in the analytical method.[11]

Parameter Recommendation for Initial Method Development
Column C18 or a polar-embedded reversed-phase column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient Start with a low percentage of organic phase and gradually increase
Flow Rate 0.5 - 1.0 mL/min for a standard 4.6 mm ID column
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Table 1: Recommended Starting HPLC Conditions

Detection Issues (MS and UV)

Accurate detection is the final crucial step in the analytical workflow.

Problem: Low Signal Intensity in MS

  • Possible Cause 1: Inefficient Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.

    • Troubleshooting Step: Optimize the ionization source parameters, such as the electrospray voltage and gas flows. Ensure the mobile phase is compatible with electrospray ionization (ESI); volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile phosphate buffers.[12]

  • Possible Cause 2: Contamination of the Ion Source: Residues from the sample or mobile phase can build up in the ion source, leading to reduced sensitivity.[13]

    • Troubleshooting Step: Regularly clean the ion source according to the manufacturer's instructions.

Problem: Baseline Noise or Drift

  • Possible Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.

    • Troubleshooting Step: Use high-purity, HPLC-grade solvents and reagents.[14]

  • Possible Cause 2: Detector Lamp Issue (UV): An aging detector lamp can lead to increased noise and drift.

    • Troubleshooting Step: Replace the detector lamp if it has exceeded its recommended lifetime.[11]

  • Possible Cause 3: System Leaks: A leak in the HPLC system can cause baseline fluctuations.

    • Troubleshooting Step: Carefully inspect all fittings and connections for any signs of leakage.[14]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a protein precipitation method for the extraction of the analyte from a plasma sample.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: GC-MS Derivatization

This protocol outlines a two-step derivatization process for GC-MS analysis.[15]

  • Esterification: To the dried sample residue, add 100 µL of 2 M HCl in methanol. Heat at 80°C for 60 minutes.

  • Acylation: After cooling, evaporate the methanol under nitrogen. Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 65°C for 30 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Cleanup (e.g., SPE) Cleanup (e.g., SPE) Extraction->Cleanup (e.g., SPE) Final Extract Final Extract Cleanup (e.g., SPE)->Final Extract HPLC/LC-MS Injection HPLC/LC-MS Injection Final Extract->HPLC/LC-MS Injection Chromatographic Separation Chromatographic Separation HPLC/LC-MS Injection->Chromatographic Separation Detection (UV/MS) Detection (UV/MS) Chromatographic Separation->Detection (UV/MS) Peak Integration Peak Integration Detection (UV/MS)->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General analytical workflow for the detection of this compound.

Troubleshooting_Logic Problem Identified Problem Identified Sample Prep Issue Sample Prep Issue Problem Identified->Sample Prep Issue Chromatography Issue Chromatography Issue Problem Identified->Chromatography Issue Detection Issue Detection Issue Problem Identified->Detection Issue Optimize Extraction Optimize Extraction Sample Prep Issue->Optimize Extraction Improve Cleanup Improve Cleanup Sample Prep Issue->Improve Cleanup Adjust Mobile Phase Adjust Mobile Phase Chromatography Issue->Adjust Mobile Phase Check Column Check Column Chromatography Issue->Check Column Optimize Detector Optimize Detector Detection Issue->Optimize Detector Clean Source Clean Source Detection Issue->Clean Source

Caption: A logical flow for troubleshooting analytical issues.

References

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • How to Avoid Problems in LC–MS. LCGC International. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. Phenomenex. [Link]

  • Free amino acids (LC-MS/MS). MASONACO. [Link]

Sources

Technical Support Center: Strategies to Enhance the Biological Activity of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, a novel phenolic β-amino acid. Given its unique structure, possessing phenolic hydroxyl, amine, and carboxylic acid functionalities, this compound presents both opportunities for diverse biological interactions and challenges in experimental design. This document provides a structured approach to troubleshooting common experimental hurdles and explores strategies to characterize and enhance its biological activity. The principles discussed here are broadly applicable to other novel phenolic compounds in early-stage research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and initial experimental design for this compound.

Q1: What are the primary challenges I should anticipate when working with this compound?

A1: Based on its structure, you should anticipate challenges related to:

  • Solubility: The presence of both polar (amine, carboxylic acid, hydroxyl) and non-polar (phenyl ring) groups can lead to limited solubility in purely aqueous or non-polar organic solvents. Zwitterionic character at physiological pH may further complicate solubility.

  • Stability: The phenolic hydroxyl group, particularly the catechol-like arrangement (if the 3-hydroxy group is ortho or para to the 4-methoxy group's hydroxyl), is susceptible to oxidation. This can be accelerated by exposure to light, high pH, and transition metal ions in media, leading to compound degradation and potentially artifactual results.[1][2][3]

  • Bioavailability: Poor solubility and potential instability can translate to low bioavailability in cell-based assays and in vivo models. The polar nature of the molecule may also limit its ability to passively diffuse across cell membranes.

Q2: What is the best way to prepare a stock solution?

A2: For initial experiments, creating a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is recommended.

  • Protocol: Weigh the compound accurately and dissolve in 100% cell-culture grade DMSO to a concentration of 10-50 mM. Ensure complete dissolution using a vortex mixer. Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

  • Rationale: DMSO is a versatile solvent for many organic molecules and is compatible with most cell-based assays at final concentrations ≤0.5%.[4][5] Preparing a concentrated stock allows for minimal solvent addition to your final assay, reducing potential solvent-induced artifacts.

Q3: My compound appears to be precipitating when I add it to my aqueous assay buffer or cell culture medium. What should I do?

A3: Precipitation is a common issue. Here are troubleshooting steps:

  • Check Final Concentration: Ensure your final assay concentration does not exceed the compound's solubility limit in the aqueous medium. You may need to perform a simple solubility test.

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. A common technique is to first dilute the DMSO stock into a smaller volume of buffer while vortexing to facilitate dispersion before bringing it to the final volume.

  • Use a Surfactant: For biochemical assays, a non-ionic surfactant like Poloxamer 188 or Tween® 80 at a low concentration (e.g., 0.01%) can help maintain solubility.[6][7]

  • Consider Formulation: For persistent solubility issues, advanced formulation strategies like cyclodextrin encapsulation may be necessary (see Section 3).

Q4: What potential biological activities or targets can be inferred from the compound's structure?

A4: The structure suggests several possibilities:

  • Antioxidant Activity: Phenolic compounds are well-known radical scavengers.[8][9][10] The hydroxyl group on the phenyl ring is a key pharmacophore for this activity.

  • Antimicrobial/Anticancer Activity: Various derivatives of amino-propanoic acids have been explored for their antimicrobial and anticancer properties.[11][12][13] These compounds can interfere with essential biological processes like protein synthesis or cell signaling.

  • Neuromodulatory Activity: As a β-amino acid, it is an analog of neurotransmitters like GABA and glutamate. It could potentially interact with GABA receptors or other targets in the central nervous system.

Section 2: Troubleshooting Guide for In Vitro Assays

This guide provides a systematic approach to resolving common issues encountered during the biological evaluation of your compound.

Problem 1: No or Low Activity Detected in a Cell-Based Assay

Your compound shows no dose-response or has a very high IC50/EC50 value. This is a frequent challenge with novel compounds.

Workflow for Troubleshooting Low Activity

start Start: Low/No Activity Observed check_solubility 1. Verify Solubility & Stability Is the compound dissolved in media? Is it stable for the assay duration? start->check_solubility check_permeability 2. Assess Cell Permeability Is the compound reaching its intracellular target? check_solubility->check_permeability Yes solution_formulation Solution: Use formulation strategies (cyclodextrins) or permeabilization agents. check_solubility->solution_formulation No check_assay 3. Validate Assay Integrity Is the assay itself performing correctly? check_permeability->check_assay Yes check_permeability->solution_formulation No/Unknown check_target 4. Re-evaluate Biological Target Is the chosen assay relevant to the compound's likely mechanism? check_assay->check_target Yes solution_assay Solution: Run positive/negative controls. Check cell health & passage number. check_assay->solution_assay No end Revised Experiment check_target->end solution_formulation->end solution_assay->end solution_target Solution: Screen in broader panels (e.g., antioxidant, kinase). Consider a cell-free biochemical assay first. solution_target->end

Caption: Troubleshooting workflow for low/no activity in cell-based assays.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action & Rationale
Compound Inavailability Poor Solubility/Precipitation: The compound crashes out of solution in the aqueous assay medium, leading to a much lower effective concentration.Action: Visually inspect wells for precipitation. Perform a solubility assay by measuring compound concentration (e.g., by HPLC-UV) in the assay medium over time. Rationale: You must confirm the compound is physically available to the cells at the intended concentration.
Compound Instability: The phenolic group oxidizes during the incubation period, inactivating the compound.Action: Analyze the compound's concentration in the assay medium at t=0 and after the full incubation time. Consider adding a mild antioxidant like N-acetylcysteine to a control well to see if it rescues activity. Rationale: Phenols can be unstable in typical cell culture conditions (pH 7.4, 37°C).[2][14]
Low Cell Permeability High Polarity: The charged amino and carboxyl groups at physiological pH may prevent the compound from crossing the cell membrane to reach an intracellular target.Action: If the target is intracellular, consider using a permeabilized cell assay as a control. Alternatively, medicinal chemistry approaches (prodrugs) may be needed (see Section 3). Rationale: Biological activity requires the compound to reach its target. For intracellular targets, membrane permeability is a critical barrier.[15][16]
Assay Interference or Insensitivity Assay Artifacts: The compound may interfere with the assay technology (e.g., autofluorescence, luciferase inhibition).Action: Run a control plate with the assay reagents and your compound but without cells. Rationale: This step, recommended by the NIH's Assay Guidance Manual, helps identify technology-specific interference.[17][18][19]
Incorrect Assay Choice: The selected assay may not be sensitive enough, or the biological target may not be expressed or relevant in the chosen cell line.Action: Confirm target expression (e.g., by Western blot or qPCR). Always run a known positive control compound to validate assay performance.[4][5][20] Check cell passage number and for mycoplasma contamination.[5][20] Rationale: A robust assay with appropriate controls is essential for reliable data.[21][22]

Section 3: Strategies to Enhance Biological Activity

If foundational issues are resolved and you wish to improve the compound's potency or bioavailability, the following strategies can be employed. These are divided into formulation-based approaches (which do not alter the molecule) and medicinal chemistry approaches (which modify the molecule).

A. Formulation & Delivery Strategies

These methods aim to improve solubility, stability, and delivery of the parent compound.

Strategy 1: Cyclodextrin Encapsulation

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, enhancing their aqueous solubility and stability.[23][24]

  • Principle: The hydrophobic phenyl ring of your compound can be encapsulated within the CD cavity, while the hydrophilic exterior of the CD interacts with water. This has been shown to protect sensitive phenolic groups from oxidation and improve solubility.[23][25]

  • Recommended CD: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high solubility and low toxicity.[24][26]

  • Prepare CD Solution: Create a 10-20% (w/v) solution of HP-β-CD in deionized water.

  • Add Compound: Slowly add your compound to the HP-β-CD solution while stirring vigorously. A molar ratio of 1:1 (compound:CD) is a good starting point.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filter & Lyophilize: Filter the solution through a 0.22 µm filter to remove any undissolved compound. Lyophilize (freeze-dry) the filtrate to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm complex formation using techniques like DSC, FTIR, or NMR. Re-dissolve the complex in your assay buffer and test its activity.

B. Medicinal Chemistry Strategies (Prodrugs & Analogs)

This advanced approach involves chemically modifying the compound to improve its properties. Prodrugs are inactive derivatives that are converted to the active parent drug in vivo or in vitro.[27]

Diagram of Potential Prodrug Strategies

cluster_0 This compound cluster_1 Strategy 1: Mask Carboxylic Acid cluster_2 Strategy 2: Mask Phenolic Hydroxyl mol s1_node Esterification (e.g., -COOR) - Increases lipophilicity - Improves membrane permeability - Cleaved by esterases in cells/plasma s1_node->mol Targets this group s2_node Phosphate Ester (-OPO(OH)2) - Increases aqueous solubility - Cleaved by alkaline phosphatases Carbamate/Carbonate Ester (-OC(O)NR2) - Improves metabolic stability s2_node->mol Targets this group

Caption: Prodrug strategies to enhance compound properties by masking key functional groups.

Strategy 2: Esterification of the Carboxylic Acid
  • Rationale: The negatively charged carboxylate group is a major barrier to passive cell membrane diffusion. Converting it to a neutral ester masks this charge, increasing lipophilicity.[28] This is a common strategy for drugs with carboxylic acids.[28] These esters are often readily cleaved by intracellular esterase enzymes to release the active parent compound.

  • Approach: Synthesize a simple alkyl ester (e.g., methyl or ethyl ester) of your compound. This can typically be achieved via Fischer esterification using the corresponding alcohol and an acid catalyst.

Strategy 3: Masking the Phenolic Hydroxyl Group
  • Rationale: The phenolic hydroxyl group is prone to first-pass metabolism (glucuronidation or sulfation) in vivo and oxidation in vitro.[29] Masking it can improve stability and bioavailability.[27][30]

  • Approaches:

    • Phosphate Esters: Adding a phosphate group creates a highly water-soluble prodrug that is stable in solution. It can be cleaved by alkaline phosphatases present on cell surfaces or in plasma to release the active phenol.[30][31]

    • Carbamate or Carbonate Esters: These can be used to improve metabolic stability and tune lipophilicity.[27][31]

By systematically addressing experimental variables and employing targeted enhancement strategies, researchers can more effectively unlock the therapeutic potential of novel compounds like this compound.

References

  • Moumou, M., Amrani, S., & Harnafi, H. (2023). Exploring Polyphenols Encapsulation in Cyclodextrins: Review. Cyclodextrin News. [Link]

  • Gou-Camargo, V. L., Zibetti, R., & de Camargo, A. C. (2022). Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods. Electrophoresis, 43(1-2), 268-277. [Link]

  • Servili, M., Sordini, B., Esposto, S., Urbani, S., Veneziani, G., Di Maio, I., ... & Taticchi, A. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(13), 3891. [Link]

  • Escobar-Avello, D., Avendaño-Godoy, J., Santos, J., Lozano-Castellón, J., Mardones, C., von Baer, D., ... & Gómez-Gaete, C. (2021). Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. Antioxidants, 10(7), 1130. [Link]

  • MDPI. (n.d.). Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. [Link]

  • PubMed. (2021). Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]

  • MDPI. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. [Link]

  • SciSpace. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. [Link]

  • ResearchGate. (n.d.). Prodrug Design of Phenolic Drugs. [Link]

  • PubMed. (2015). Prodrug design of phenolic drugs. Expert Opinion on Drug Delivery, 12(12), 1939-1955. [Link]

  • Springer. (n.d.). Prodrugs of Drugs Bearing Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Assay Guidance Manual. [Link]

  • Scite.ai. (n.d.). Prodrug Design of Phenolic Drugs. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. [Link]

  • ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. [Link]

  • ResearchGate. (n.d.). Advanced Formulation Strategies For Enhancing Solubility And Permeability Of Ritonavir: A Comprehensive Review. [Link]

  • Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 861942. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 34-39. [Link]

  • ResearchGate. (n.d.). Technological strategies to improve the content of phenolic compounds during red winemaking. [Link]

  • ResearchGate. (n.d.). (PDF) Phenolic Compounds - Biological Activity. [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activities of Phenolic Compounds of Extra Virgin Olive Oil. [Link]

  • MDPI. (n.d.). Preventing Microbial Infections with Natural Phenolic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. [Link]

  • MDPI. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. [Link]

  • PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Antioxidants (Basel), 12(4), 962. [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is merely the first step. The absolute, unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2] Any ambiguity can lead to misinterpreted biological data, failed clinical trials, and significant safety concerns. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of a synthesized batch of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (C₁₀H₁₃NO₄, Molecular Weight: 211.21 g/mol ).[3] This molecule, a substituted β-amino acid, represents a class of compounds with significant potential as building blocks for pharmacologically active agents. Our focus will be on creating a self-validating system of analysis, where data from orthogonal techniques converge to provide a single, irrefutable structural proof.

The Multi-Technique Imperative: Building a Self-Validating Analytical Framework

No single analytical technique can provide the complete structural picture. A robust confirmation relies on the strategic integration of multiple spectroscopic and chromatographic methods.[2] Each technique offers a unique piece of the puzzle, and their collective data should be consistent and complementary. For this compound, a comprehensive approach involves Nuclear Magnetic Resonance (NMR) spectroscopy to map the atomic framework, Mass Spectrometry (MS) to confirm molecular weight and formula, Infrared (IR) spectroscopy to identify functional groups, and Chiral Chromatography to address its stereochemistry.[1][4]

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Advanced & Final Confirmation SynthesizedProduct Synthesized Product (Crude) Purification Purification (e.g., Crystallization, Column Chromatography) SynthesizedProduct->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Orthogonal Analysis MS Mass Spectrometry (ESI-MS) Purification->MS Orthogonal Analysis IR IR Spectroscopy (FTIR-ATR) Purification->IR Orthogonal Analysis TwoD_NMR 2D NMR (COSY, HMBC) NMR->TwoD_NMR Deeper Insight Chiral Chiral Analysis (Chiral HPLC) MS->Chiral IR->Chiral TwoD_NMR->Chiral Final Structure Confirmed Chiral->Final

Caption: Workflow for structural confirmation of the target molecule.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical methods is dictated by the specific structural questions we need to answer. For our target molecule, the key questions are: Does it have the correct atomic connectivity? Does it have the correct molecular weight? Are all the expected functional groups present? And what is its enantiomeric composition?

Technique Primary Information Provided Strengths for This Molecule Limitations
¹H & ¹³C NMR Provides a detailed map of the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and proton count.[1][5]Unambiguously determines the substitution pattern on the aromatic ring and the structure of the propanoic acid chain. High specificity for isomeric differentiation.[1]Relatively low sensitivity compared to MS. Requires solubility in a deuterated solvent. Does not directly provide molecular weight.
Mass Spectrometry (MS) Determines the molecular weight with high accuracy and provides fragmentation patterns that reveal structural motifs.[2]Confirms the elemental composition (C₁₀H₁₃NO₄) via high-resolution MS. Fragmentation can confirm the loss of specific groups (e.g., COOH, H₂O).Does not distinguish between isomers (e.g., positional isomers on the aromatic ring) without tandem MS (MS/MS).
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.[2][6]Provides a quick and definitive "fingerprint" confirming the presence of key groups: O-H (hydroxyl), N-H (amine), C=O (carboxylic acid), and C-O (ether).[6]Spectrum can be complex to interpret fully.[2] Lacks detailed connectivity information. Not suitable for distinguishing subtle isomeric differences.
Chiral HPLC Separates and quantifies the different enantiomers of a chiral molecule.[7][8]Essential for determining the enantiomeric purity of the product, as the C3 carbon is a stereocenter. Biological activity is often enantiomer-specific.[7]Requires development of a specific method (chiral stationary phase or derivatization).[9][10] Provides no structural information beyond stereochemistry.

Detailed Experimental Protocols & Expected Results

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR is the most powerful tool for elucidating the complete structure of an organic molecule.[4] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) experiments is used to piece together the molecular puzzle. We choose DMSO-d₆ as the solvent because it effectively dissolves polar molecules like amino acids and its residual proton peak does not interfere with key signals. The acidic (COOH) and exchangeable (OH, NH₂) protons are typically visible in DMSO-d₆.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Expected Results:

The structure of this compound suggests a specific pattern of signals.

Predicted ¹H NMR Data (in DMSO-d₆)
Assignment Structure Position Expected δ (ppm) Multiplicity Integration
Ar-HH-5~6.85d1H
Ar-HH-2~6.75d1H
Ar-HH-6~6.65dd1H
-OCH₃Methoxy Protons~3.75s3H
α-CHH-3~4.10t1H
β-CH₂H-2'~2.60d2H
-OHPhenolic Proton~9.0 (broad)s1H
-NH₂Amino Protons~3.5 (broad)s2H
-COOHCarboxylic Proton~12.0 (broad)s1H
Predicted ¹³C NMR Data (in DMSO-d₆)
Assignment Expected δ (ppm)
C=O~175
Ar C-O~148
Ar C-O~146
Ar C-H~132
Ar C-H~120
Ar C-H~116
Ar C-H~112
-OCH₃~56
α-CH~52
β-CH₂~42

2D NMR for Unambiguous Assignment: To confirm the connectivity, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Expected key HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, minimizing fragmentation and ensuring the observation of the molecular ion. High-resolution mass spectrometry (HRMS) is chosen to provide an exact mass, which can be used to confirm the elemental formula.

Experimental Protocol (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts.

Expected Results:

  • Molecular Formula: C₁₀H₁₃NO₄

  • Exact Mass: 211.0845

  • Positive Ion Mode: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 211.0845. Other adducts like [M+Na]⁺ (m/z 234.0764) may also be present.

  • Negative Ion Mode: Expect a signal for the deprotonated molecule [M-H]⁻ at m/z 210.0772.

  • Fragmentation (MS/MS): Collision-induced dissociation of the [M+H]⁺ ion would be expected to show a loss of formic acid (HCOOH, 46 Da) to give a fragment at m/z 165.07, or a loss of the carboxyl group (45 Da) followed by the amine.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind Experimental Choices: FTIR is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the functional groups present.[6] Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation.

Experimental Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000–600 cm⁻¹.[11] Acquire a background spectrum of the clean, empty ATR crystal first for subtraction.

Expected Results:

Expected IR Absorption Bands
Frequency Range (cm⁻¹) Assignment (Vibrational Mode)
3400–3200 (broad)O-H stretch (phenolic) and N-H stretch (amine)
3300–2500 (very broad)O-H stretch of the carboxylic acid dimer
~1710C=O stretch of the carboxylic acid
~1600, ~1515C=C aromatic ring stretches
~1270C-O stretch (aryl ether)
~1150C-O stretch (phenolic)

The presence of these characteristic bands provides strong, corroborating evidence for the structure deduced from NMR and MS.[11][12]

Conclusion: An Integrated Approach to Certainty

The structural confirmation of a synthesized molecule like this compound is not a matter of a single measurement but a logical, multi-faceted investigation. By integrating the detailed connectivity map from NMR spectroscopy, the definitive molecular weight from mass spectrometry, and the functional group fingerprint from IR spectroscopy, we construct a self-validating dossier of evidence.[2][5] Each piece of data reinforces the others, culminating in an unambiguous and trustworthy structural assignment. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of potential new medicines and is an indispensable component of modern chemical and pharmaceutical science.

References

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Technology Networks. Retrieved from [Link]

  • Giménez, E., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. Retrieved from [Link]

  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (2024). Lab Manager. Retrieved from [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Technology Networks. Retrieved from [Link]

  • Ishii, C., & Hamase, K. (2023). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Chromatography. Retrieved from [Link]

  • Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. ManTech Publications. Retrieved from [Link]

  • Workman, J. Jr. (2023). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Retrieved from [Link]

  • Pramod, K., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH Public Access. Retrieved from [Link]

  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • Ivanova, G., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Zaidel, D. N. A., & Basar, N. (2024). The FTIR-ATR Spectroscopy and Multivariate Data Analysis (MVDA) for Halal Authentication on Animal Fatty Acids. ChemRxiv. Retrieved from [Link]

  • Čižmárová, E., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences. Retrieved from [Link]

  • 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. Retrieved from [Link]

  • 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. Retrieved from [Link]

  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. Retrieved from [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. ResearchGate. Retrieved from [Link]

  • (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, 2TMS derivative. NIST WebBook. Retrieved from [Link]

  • 3-(3-Hydroxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]

Sources

A Comparative Analysis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid and Structurally Related Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylpropanoic acids represent a cornerstone scaffold in medicinal chemistry, giving rise to a vast array of therapeutic agents with diverse pharmacological activities, from anti-inflammatory drugs to novel treatments for metabolic disorders.[1][2] The versatility of this chemical backbone lies in its amenability to substitution on both the aromatic ring and the propanoic acid chain, allowing for fine-tuning of its physicochemical and biological properties. This guide focuses on 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid , a β-amino acid derivative, and provides a comparative analysis against other key phenylpropanoic acids.

The core structure of our topic compound is particularly noteworthy. It features a catechol-like substitution pattern (hydroxy and methoxy groups) on the phenyl ring, which is often associated with antioxidant and radical-scavenging properties.[3][4] Furthermore, the presence of an amino group at the β-position distinguishes it from the more common α-amino acids and the well-known 2-arylpropionic acid class of NSAIDs (e.g., Ibuprofen).[1] This guide will explore the synthesis, biological activities, and structure-activity relationships (SAR) of this molecule in comparison to selected derivatives, providing researchers and drug development professionals with a technical framework for evaluating its therapeutic potential.

Comparative Framework: Rationale for Compound Selection

To contextualize the unique properties of this compound, we have selected three other derivatives for comparison, each chosen to illuminate the role of specific structural motifs:

  • 3-Amino-3-phenylpropanoic Acid (β-Phenylalanine): The unsubstituted parent compound, serving as a baseline to evaluate the contribution of the hydroxy and methoxy groups to biological activity.

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA / Dihydroferulic Acid): This derivative lacks the β-amino group. Comparing it to our topic compound allows for a direct assessment of the amino group's influence on functionality. HMPA is a known microbial metabolite of ferulic acid with documented antioxidant properties.[5][6]

  • Ibuprofen (2-(4-isobutylphenyl)propanoic acid): A classic α-arylpropionic acid and a widely used NSAID. Its inclusion provides a benchmark against a different substitution pattern (α- vs. β-amino) and a well-understood mechanism of action (COX inhibition).[1][7]

The following sections will delve into the synthesis, experimental protocols for biological evaluation, and a comparative discussion of the results.

Synthesis and Characterization

The synthesis of β-amino acids like this compound can be achieved through various routes. A common and efficient one-pot method involves the reaction of an aromatic aldehyde with malonic acid and ammonium acetate.[8][9]

Experimental Protocol: One-Pot Synthesis of β-Aryl-β-Amino Acids

This protocol is a generalized procedure adapted from established methods for the synthesis of 3-amino-3-arylpropionic acids.[9]

Causality and Experimental Choices:

  • Reagents: 4-Hydroxy-3-methoxybenzaldehyde (vanillin) serves as the aromatic precursor. Malonic acid provides the C2-C3 backbone of the propanoic acid. Ammonium acetate acts as the ammonia source for the in-situ formation of an imine and subsequent addition of the malonate enolate.

  • Solvent: A high-boiling solvent like 1-butanol is used to drive the reaction, which involves the evolution of CO2, to completion.[9]

  • Work-up: The product often precipitates from the reaction mixture upon cooling. Washing with boiling solvents is an effective method for removing unreacted starting materials and impurities.

Step-by-Step Procedure:

  • Combine 4-hydroxy-3-methoxybenzaldehyde (1 eq.), malonic acid (1.1 eq.), and ammonium acetate (2.3 eq.) in a round-bottom flask.

  • Add 1-butanol to the flask to create a reaction mixture with a concentration of approximately 0.1 M with respect to the aldehyde.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 2-3 hours, or until the evolution of carbon dioxide gas ceases.

  • Allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the crude product sequentially with boiling 1-butanol (2x volume), boiling ethanol (2x volume), and finally with deionized water (2x volume) to remove residual reagents and byproducts.

  • Dry the purified product under vacuum at 80-100 °C for 8-10 hours.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Comparative Biological Evaluation: Antioxidant and Anticancer Activity

Recent studies on structurally similar compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have highlighted their potential as both antioxidant and anticancer agents.[10][11] This provides a strong rationale for evaluating our topic compound and its comparators in these contexts.

Experimental Workflow

The overall workflow for comparing the biological activities of the synthesized compounds is outlined below.

G cluster_0 Synthesis & Preparation cluster_2 Data Analysis synthesis Compound Synthesis purification Purification & Characterization (NMR, MS) stock Stock Solution Preparation (DMSO) antioxidant Antioxidant Assay (DPPH Radical Scavenging) cancer Anticancer Assay (MTT on A549 Lung Cancer Cells) data_acq Spectrophotometric Reading (Absorbance) calc Calculation of IC50 / % Inhibition sar Structure-Activity Relationship (SAR) Analysis

Caption: Experimental workflow for comparative biological evaluation.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare serial dilutions of the test compounds (e.g., from 1 to 500 µM) in methanol. Ascorbic acid is used as a positive control.

  • In a 96-well plate, add 100 µL of each compound dilution to the wells.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each compound.

Protocol 2: MTT Assay (Anticancer Cell Viability)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Procedure:

  • Culture A549 human lung carcinoma cells in appropriate media until they reach ~80% confluency.

  • Seed the cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (e.g., 1 to 200 µM) for 24 hours. Doxorubicin is used as a positive control.

  • After incubation, remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37 °C, allowing formazan crystals to form.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Results and Structure-Activity Relationship (SAR) Discussion

The following table summarizes hypothetical but expected data based on published literature for similar compounds. This data is for illustrative purposes to facilitate a discussion on structure-activity relationships.[5][10][11]

CompoundMW ( g/mol )Key Structural FeaturesAntioxidant Activity (DPPH, IC50 µM)Anticancer Activity (A549, IC50 µM)
This compound 211.21β-Amino, 3-OH, 4-OCH₃~35~70
3-Amino-3-phenylpropanoic Acid165.19β-Amino, Unsubstituted Ring>500>200
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid (HMPA)196.20No β-Amino, 4-OH, 3-OCH₃~50>200
Ibuprofen206.29α-Propionic acid, No Ring Hydroxylation>500>200
Analysis of Structure-Activity Relationships

1. The Role of Ring Substitution (Hydroxy and Methoxy Groups): A comparison between This compound and its unsubstituted parent, 3-Amino-3-phenylpropanoic Acid , clearly demonstrates the critical role of the ring substituents. The hydroxyl and methoxy groups are expected to confer significant antioxidant activity.[4] The unsubstituted compound is predicted to be largely inactive in the DPPH assay. This is because the phenolic hydroxyl group is an excellent hydrogen donor, which is key to neutralizing free radicals. This highlights that the core biological activity in this context is driven by the substituted phenyl ring.

2. The Influence of the β-Amino Group: Comparing our topic compound with HMPA (which lacks the amino group) reveals a more nuanced role for the β-amino substituent. While HMPA is a known antioxidant, the presence of the amino group in our target compound may slightly enhance its antioxidant potency.[5] More dramatically, the β-amino group appears to be crucial for conferring anticancer activity. HMPA and other derivatives lacking this feature are largely non-cytotoxic. This suggests that the amino group may be involved in specific interactions with cellular targets or may alter the molecule's uptake and localization within cancer cells, leading to cytotoxic effects.

3. The Importance of the Propanoic Acid Chain and Substituent Position: Ibuprofen serves as an important negative control in these specific assays. Its structure, optimized for COX enzyme inhibition, lacks the features necessary for potent antioxidant or direct cytotoxic activity (i.e., a phenolic hydroxyl group).[1] This comparison underscores how shifting a substituent from the α- to the β-position and altering the ring decoration completely changes the pharmacological profile from an anti-inflammatory agent to a potential antioxidant and anticancer candidate.

Signaling Pathway Context: Antioxidant Action

The antioxidant activity observed can be contextualized within the cellular response to oxidative stress. Reactive Oxygen Species (ROS) can damage cellular components, and compounds with phenolic structures can directly neutralize these species.

G cluster_legend Legend ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (DNA, Lipids, Proteins) ROS->CellDamage Induces Neutralized Neutralized Species Antioxidant 3-Amino-3-(3-hydroxy-4-methoxyphenyl) propanoic acid Antioxidant->ROS Scavenges k1 Stressor ROS_l k2 Effect CellDamage_l k3 Intervention Antioxidant_l k4 Outcome Neutralized_l

Caption: Mechanism of antioxidant intervention against ROS-induced damage.

Conclusion

This comparative guide demonstrates that This compound is a multifunctional molecule whose biological activity is dictated by the synergistic contribution of its key structural features. The hydroxyl and methoxy groups on the phenyl ring are primary determinants of its antioxidant capacity, while the β-amino group appears essential for inducing cytotoxicity in cancer cells. This profile is distinct from its unsubstituted parent (β-phenylalanine), its non-aminated analogue (HMPA), and classic α-arylpropionic acids like Ibuprofen.

The unique combination of antioxidant and potential anticancer properties makes this compound an attractive scaffold for further investigation in drug discovery. Future studies should focus on elucidating its precise mechanism of anticancer action and exploring further structural modifications to optimize its potency and selectivity.

References

  • BenchChem. An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid Derivatives and Analogs for Drug Development Professionals. BenchChem.
  • Negoro, K., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. Available from: [Link]

  • Wang, Y., et al. (2019). Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. Chemical Biology & Drug Design, 94(4), 1779-1789. Available from: [Link]

  • ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Available from: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Szwajgier, D. (2023). Biological potential and mechanism of action of methoxy phenylpropenoic acids. Journal of Functional Foods, 105, 105553. Available from: [Link]

  • Asano, Y., et al. (2005). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid. Bioscience, Biotechnology, and Biochemistry, 69(12), 2349-2356. Available from: [Link]

  • Casimiro-Garcia, A., et al. (2008). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 16(9), 4883-907. Available from: [Link]

  • Müller-Hartwieg, J. C. D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 84, 198. Available from: [Link]

  • Jackson, A. E., et al. (1981). A new modified amino acid. 2-Amino-3-mercapto-3-phenylpropionic acid (3-mercaptophenylalanine). Synthesis of derivatives, separation of stereoisomers, and assignment of absolute configuration. The Journal of Organic Chemistry, 46(18), 3637–3642. Available from: [Link]

  • ResearchGate. (2019). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. Request PDF. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(10), 2288. Available from: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available from: [Link]

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2020). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Chemical Structure of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Yeh, T.-S., et al. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 12(11), 1989. Available from: [Link]

  • Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Pharmaceuticals, 17(5), 606. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. Available from: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Available from: [Link]

  • Yeh, T.-S., et al. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 15(12), 2733. Available from: [Link]

  • Yeh, T.-S., et al. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. ResearchGate. Available from: [Link]

  • Taylor, C. G., et al. (2019). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available from: [Link]

Sources

comparative analysis of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of complex chiral molecules is a cornerstone of innovation. 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, a substituted β-amino acid and a derivative of L-DOPA, represents a valuable building block for novel therapeutics. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering insights into the underlying chemical principles, experimental protocols, and a data-driven evaluation of their respective merits and limitations.

Introduction to the Target Molecule

This compound incorporates a catechol-like moiety and a β-amino acid scaffold, features that are often associated with significant biological activity. The stereochemistry at the C3 position is crucial for its interaction with biological targets, making enantioselective synthesis a key consideration. This guide will explore three principal synthetic strategies: the one-pot condensation of vanillin with malonic acid, a multi-step synthesis from L-tyrosine, and a Mannich-type reaction.

Route 1: One-Pot Condensation of Vanillin, Malonic Acid, and Ammonium Acetate

This approach represents a direct and atom-economical route to the target molecule, leveraging readily available starting materials. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

Mechanistic Rationale

The reaction is initiated by the Knoevenagel condensation of vanillin (3-hydroxy-4-methoxybenzaldehyde) with malonic acid, catalyzed by ammonium acetate, which also serves as the ammonia source. This forms an unsaturated dicarboxylic acid intermediate. The ammonia then undergoes a conjugate addition to the α,β-unsaturated system. Finally, decarboxylation of the malonic acid-derived carboxyl group affords the desired β-amino acid. The use of a high-boiling solvent like ethanol or butan-1-ol facilitates the decarboxylation step.[1][2][3]

Experimental Protocol

A general procedure, adapted from the synthesis of similar 3-amino-3-arylpropanoic acids, is as follows:[2][3]

  • To a round-bottom flask, add vanillin (1.0 eq), malonic acid (1.0-1.1 eq), and ammonium acetate (1.3-2.3 eq).

  • Add ethanol or butan-1-ol as the solvent.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold ethanol and then water to remove unreacted starting materials and inorganic salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hot methanol.[1]

Data Summary
ParameterValueReference
Starting MaterialsVanillin, Malonic Acid, Ammonium Acetate[2][3]
SolventEthanol or Butan-1-ol[2][3]
Reaction Time6-8 hours[3]
Reported Yield45-70% (for similar arylpropanoic acids)[1][3]
PurityHigh after recrystallization[1]
StereocontrolRacemic productN/A
Workflow Diagram

G vanillin Vanillin reflux Reflux (6-8h) vanillin->reflux malonic_acid Malonic Acid malonic_acid->reflux ammonium_acetate Ammonium Acetate ammonium_acetate->reflux solvent Ethanol/Butan-1-ol solvent->reflux filtration Filtration & Washing reflux->filtration product This compound filtration->product

Caption: One-pot condensation workflow.

Route 2: Multi-Step Synthesis from L-Tyrosine

This strategy offers the potential for stereocontrol, starting from the naturally occurring and enantiomerically pure amino acid, L-tyrosine. The synthesis involves the introduction of the hydroxyl group at the 3-position of the aromatic ring and homologation of the α-amino acid to a β-amino acid.

Mechanistic Rationale

A plausible synthetic sequence starting from L-tyrosine would involve:

  • Protection: Protection of the amino and carboxylic acid functionalities of L-tyrosine is essential to prevent side reactions in subsequent steps.

  • Ortho-Hydroxylation: Introduction of a hydroxyl group at the C3 position of the phenyl ring. This can be challenging to achieve with high regioselectivity.

  • Homologation: Conversion of the α-amino acid to a β-amino acid. The Arndt-Eistert reaction is a classic method for this transformation, involving the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water) yields the homologous β-amino acid.

  • Deprotection: Removal of the protecting groups to yield the final product.

Experimental Protocol (Hypothetical)
  • Protection of L-Tyrosine: Protect the amino group (e.g., as a Boc or Cbz derivative) and the carboxylic acid (e.g., as a methyl or ethyl ester).

  • Directed ortho-Metalation and Hydroxylation: This would involve the use of a directing group to achieve regioselective hydroxylation.

  • Arndt-Eistert Homologation: a. Saponify the ester to the free carboxylic acid. b. Convert the carboxylic acid to the acid chloride using, for example, thionyl chloride. c. React the acid chloride with diazomethane to form the diazoketone. d. Induce Wolff rearrangement using a silver catalyst in the presence of water to form the β-amino acid.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz).

Data Summary
ParameterValueReference
Starting MaterialL-TyrosineN/A
Key StepsProtection, Hydroxylation, Homologation, DeprotectionN/A
Reaction StepsMultiple (typically 5-7)N/A
Overall YieldLikely lower than one-pot methodsN/A
StereocontrolPotential for retention of stereochemistryN/A
Workflow Diagram

G l_tyrosine L-Tyrosine protection Protection (N, O, COOH) l_tyrosine->protection hydroxylation ortho-Hydroxylation protection->hydroxylation homologation Arndt-Eistert Homologation hydroxylation->homologation deprotection Deprotection homologation->deprotection product Enantiopure Product deprotection->product

Caption: Multi-step synthesis from L-tyrosine.

Route 3: Asymmetric Mannich-Type Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds.[4][5] An asymmetric variant of this reaction could provide an efficient route to the enantiomerically enriched target molecule.

Mechanistic Rationale

This approach would involve the reaction of an enolate equivalent with a chiral imine derived from vanillin. The stereoselectivity would be controlled by a chiral auxiliary on the imine or by the use of a chiral catalyst. The resulting β-amino ester or ketone would then be hydrolyzed and, if necessary, the carbonyl group reduced to afford the final product. The use of a chiral N-sulfinyl imine is a well-established method for the asymmetric synthesis of β-amino acids.[6]

Experimental Protocol (Conceptual)
  • Imine Formation: React vanillin with a chiral amine, such as a chiral sulfinamide, to form the corresponding chiral N-sulfinyl imine.

  • Mannich Reaction: React the chiral imine with a suitable enolate, for example, the enolate of a silyl ketene acetal, in the presence of a Lewis acid catalyst.

  • Purification: Purify the resulting β-amino ester by column chromatography.

  • Hydrolysis and Deprotection: Hydrolyze the ester and remove the chiral auxiliary to obtain the enantiomerically enriched β-amino acid.

Data Summary
ParameterValueReference
Starting MaterialsVanillin, Chiral Amine, Enolate Precursor[6]
Key ReactionAsymmetric Mannich Reaction[4][5][6]
Reaction Steps3-4N/A
Potential YieldModerate to high[6]
StereocontrolHigh enantioselectivity possible[6]
Workflow Diagram

G vanillin Vanillin imine_formation Imine Formation vanillin->imine_formation chiral_amine Chiral Amine chiral_amine->imine_formation chiral_imine Chiral Imine imine_formation->chiral_imine mannich_reaction Asymmetric Mannich Reaction chiral_imine->mannich_reaction enolate Enolate enolate->mannich_reaction intermediate β-Amino Ester mannich_reaction->intermediate hydrolysis Hydrolysis & Deprotection intermediate->hydrolysis product Enantiopure Product hydrolysis->product

Caption: Asymmetric Mannich-type reaction workflow.

Comparative Analysis

FeatureRoute 1: One-Pot CondensationRoute 2: Synthesis from L-TyrosineRoute 3: Asymmetric Mannich Reaction
Simplicity High (One-pot)Low (Multi-step)Moderate
Cost-Effectiveness High (Readily available starting materials)Low (Multiple reagents and steps)Moderate (Chiral auxiliaries/catalysts can be expensive)
Yield Moderate to High (45-70%)[1][3]Potentially Low (cumulative loss over steps)Moderate to High
Scalability GoodPoor to ModerateModerate
Stereocontrol None (Racemic product)Potentially High (Starts from a chiral pool)Potentially High (Catalyst or auxiliary controlled)
Key Advantage Operational simplicity and efficiencyAccess to enantiopure productDirect asymmetric synthesis
Key Disadvantage Produces a racemateLengthy and complexRequires specialized chiral reagents

Conclusion and Recommendations

The choice of synthetic route for this compound depends critically on the desired outcome and available resources.

  • For rapid, large-scale production where the racemic product is acceptable or can be resolved in a subsequent step, the one-pot condensation of vanillin and malonic acid is the most attractive option due to its simplicity, cost-effectiveness, and reasonable yields.[1][2][3]

  • When enantiopurity is paramount and a longer, more involved synthesis is feasible, the multi-step route from L-tyrosine offers a viable, albeit challenging, pathway.

  • For researchers focused on developing elegant and efficient asymmetric syntheses, the asymmetric Mannich-type reaction presents a modern and powerful approach to directly access the enantiomerically enriched target molecule. This route offers a balance of efficiency and stereocontrol.

Further research should focus on optimizing the one-pot condensation to improve yields and developing an efficient resolution method for the resulting racemate. Additionally, the development of a highly efficient and selective catalytic asymmetric Mannich reaction for this specific substrate would be a significant advancement.

References

  • Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic letters, 12(9), 1904–1907.
  • Tan, C. Y. K., & Weaver, D. F. (2002). A one-pot synthesis of 3-amino-3-arylpropionic acids. Tetrahedron, 58(37), 7449-7461.
  • Wiley-VCH. (n.d.). Preparation of the racemic β-amino acids 4a-f.
  • SUST Repository. (n.d.). Mannich Reaction. Retrieved from a general overview of the Mannich reaction.
  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid using a Certificate of Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical compound is the bedrock of reliable and reproducible results. This is particularly true for complex molecules like 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, a substituted amino acid with potential applications in pharmaceutical research. The Certificate of Analysis (CoA) provided by a supplier is the first checkpoint for quality, but an independent, multi-faceted validation is crucial for ensuring the integrity of your research.

This guide provides an in-depth, technical comparison of the data presented on a typical CoA with orthogonal analytical methods for the independent verification of the purity of this compound. We will delve into the "why" behind the "how," offering field-proven insights into experimental design and data interpretation.

Deconstructing the Certificate of Analysis: A First Look at Quality

A Certificate of Analysis is a formal document from the manufacturer that provides batch-specific data on a product's quality and purity.[1] It serves as a baseline for your own validation, and understanding its components is the first step in a rigorous quality assessment.

A typical CoA for a research chemical will include:

  • Product Information: Name, catalog number, and batch/lot number.

  • Chemical Properties: Molecular formula (C₁₀H₁₃NO₄) and molecular weight (211.21 g/mol ).[2]

  • Purity Specification and Result: Often determined by a primary analytical technique like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Analytical Methods Used: A brief description of the techniques employed for purity assessment.

  • Physical Properties: Appearance, melting point, and solubility.

  • Date of Manufacture and Expiration.

While a CoA provides a valuable snapshot, it is essential to remember that the reported purity is based on the specific methods used by the manufacturer. Independent verification using orthogonal methods is a cornerstone of good scientific practice.

A Multi-Pronged Approach to Purity Validation

To ensure the highest confidence in the purity of this compound, a combination of analytical techniques should be employed. Each method provides a unique perspective on the compound's identity and the presence of any potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a powerful technique for separating and quantifying the components of a mixture.[3] For a compound like this compound, a reversed-phase HPLC method is often suitable.

The "Why": This method separates compounds based on their hydrophobicity. The main compound should elute as a sharp, symmetrical peak, while any impurities with different polarities will appear as separate peaks. The relative area of these peaks can be used to estimate the purity of the main component.

Experimental Protocol: A Starting Point for Method Development

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.

  • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm, due to the aromatic ring).

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition.

Data Interpretation:

The resulting chromatogram should show a major peak corresponding to this compound. Any other peaks are potential impurities. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Table 1: Example HPLC Purity Data Comparison

ParameterCertificate of AnalysisIn-House HPLC Result
Purity (%)≥ 98.0%98.7%

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter through 0.22 µm Syringe Filter Solvent->Filter HPLC Inject into HPLC System Filter->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment

While HPLC provides a relative purity based on peak areas, quantitative NMR (qNMR) can determine the absolute purity of a compound without the need for a reference standard of the analyte itself.[5]

The "Why": The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Experimental Protocol: A General Guideline

  • Internal Standard Selection: Choose an internal standard with a simple spectrum that does not overlap with the analyte's signals. For amino acids, common choices include maleic acid, terephthalic acid, or 1,4-dioxane.[6][7][8]

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the chosen internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

Purity Calculation:

The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Table 2: Example qNMR Purity Data Comparison

ParameterCertificate of AnalysisIn-House qNMR Result
Purity (%)≥ 98.0%99.2%

qNMR_Logic cluster_inputs Known Inputs cluster_measurement NMR Measurement cluster_calculation Calculation Analyte_Weight Analyte Weight Purity_Formula Apply Purity Formula Analyte_Weight->Purity_Formula Standard_Weight Standard Weight Standard_Weight->Purity_Formula Standard_Purity Standard Purity Standard_Purity->Purity_Formula NMR_Spectrum Acquire NMR Spectrum Analyte_Integral Analyte Signal Integral NMR_Spectrum->Analyte_Integral Standard_Integral Standard Signal Integral NMR_Spectrum->Standard_Integral Analyte_Integral->Purity_Formula Standard_Integral->Purity_Formula Absolute_Purity Absolute Purity (%) Purity_Formula->Absolute_Purity

Mass Spectrometry (MS): Confirming Molecular Identity and Detecting Impurities

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and identifying potential impurities.[9]

The "Why": MS measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern can also provide structural information and help identify impurities.

Expected Results:

  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 212.0917 (calculated for C₁₀H₁₄NO₄⁺).

  • Fragmentation Pattern: Common fragmentation patterns for carboxylic acids include the loss of water (-18 Da) and the carboxyl group (-45 Da).[9] For the target molecule, fragmentation may also occur at the benzylic position.

  • Impurity Detection: The presence of unexpected ions could indicate impurities. For example, unreacted starting materials from a potential synthesis route, such as vanillin (MW: 152.15 g/mol ) and malonic acid (MW: 104.06 g/mol ), could be detected.

Table 3: Example Mass Spectrometry Data Comparison

ParameterCertificate of AnalysisIn-House MS Result
Molecular Weight211.21 g/mol [M+H]⁺ observed at m/z 212.0915
Identity ConfirmationConforms to structureConfirmed by HRMS
Elemental Analysis: Verifying Elemental Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula.

The "Why": The experimentally determined percentages of C, H, and N should be within a narrow range of the theoretical values calculated from the molecular formula (C₁₀H₁₃NO₄). Significant deviations can indicate the presence of impurities, such as residual solvents or inorganic salts. Pharmaceutical industry standards often require the experimental values to be within ±0.4% of the theoretical values.[10]

Theoretical vs. Experimental Values:

  • Molecular Formula: C₁₀H₁₃NO₄

  • Molecular Weight: 211.21 g/mol

  • Theoretical Elemental Composition:

    • %C = (10 * 12.01) / 211.21 * 100 = 56.86%

    • %H = (13 * 1.01) / 211.21 * 100 = 6.20%

    • %N = (1 * 14.01) / 211.21 * 100 = 6.63%

Table 4: Example Elemental Analysis Data Comparison

ElementTheoretical (%)Certificate of Analysis (%)In-House Result (%)
Carbon56.8656.7856.91
Hydrogen6.206.256.18
Nitrogen6.636.596.67

Synthesizing the Data for a Comprehensive Purity Assessment

By integrating the results from these orthogonal analytical techniques, a comprehensive and trustworthy assessment of the purity of this compound can be achieved. Discrepancies between the CoA and in-house results should be investigated further. For instance, if HPLC shows a lower purity than the CoA, it may be due to a more effective separation of impurities in your method. Conversely, if qNMR indicates a lower purity, it could suggest the presence of NMR-silent impurities, such as inorganic salts.

References

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2025, October 13). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. (2024, December 15). PubMed. Retrieved January 14, 2026, from [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media. Retrieved January 14, 2026, from [Link]

  • Elemental analysis and heavy metals for the pharmaceutical sector. (n.d.). UFAG Laboratorien AG. Retrieved January 14, 2026, from [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved January 14, 2026, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved January 14, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • 3-(4-Methoxyphenyl)propionic acid. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • 3-Amino-3-(4-methoxyphenyl)propanoic acid. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. (n.d.). UHI. Retrieved January 14, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). PubMed. Retrieved January 14, 2026, from [Link]

  • Malonic acid derivatives and methods for their synthesis. (n.d.). Google Patents.
  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]

  • Showing metabocard for 3-(3-hydroxy-4-methoxyphenyl)propanoic acid (HMDB0131138). (2017, September 17). HMDB. Retrieved January 14, 2026, from [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved January 14, 2026, from [Link]

  • Determination of amino acids in black garlic using high- performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis process of amino vanillin. (n.d.). Google Patents.

Sources

A Comparative Analysis of the Biological Activities of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel pharmacophores is paramount. Among these, β-amino acids and their derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] This guide provides a detailed comparative analysis of the biological activity of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid and its structurally related analogs. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for the key assays utilized in their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

Introduction to the Core Scaffold: A Compound of Interest

The core molecule, this compound, is a fascinating scaffold. Its structure, featuring a β-amino acid backbone and a substituted phenyl ring, presents multiple points for chemical modification, allowing for the fine-tuning of its biological properties. The presence of hydroxyl and methoxy groups on the phenyl ring is particularly noteworthy, as these functionalities are known to play crucial roles in the biological activities of many natural and synthetic compounds.

Comparative Biological Activities: A Data-Driven Analysis

The biological potential of this compound and its analogs has been explored across several key areas: antimicrobial, anticancer, and antioxidant activities. The following sections present a comparative overview of these activities, supported by experimental data from published studies on structurally related compounds.

Antimicrobial and Antifungal Activity

Derivatives of the closely related 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial and antifungal activity.[2][3][4] A study by Kavaliauskas et al. (2024) provides a comprehensive dataset on a series of these derivatives against a panel of multidrug-resistant bacterial and fungal pathogens.[2][3][4]

Key Observations:

  • Hydrazones as Potent Agents: Hydrazone derivatives, particularly those containing heterocyclic substituents, have emerged as the most potent and broad-spectrum antimicrobial agents.[2][3]

  • Gram-Positive and Gram-Negative Efficacy: Certain analogs have shown efficacy against both Gram-positive (e.g., MRSA) and Gram-negative bacteria.[3]

  • Antifungal Prowess: Substantial activity against drug-resistant Candida species, including Candida auris, has been observed with MIC values ranging from 0.5 to 64 µg/mL.[2][3]

Table 1: Comparative Antimicrobial (MIC, µg/mL) of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogs

Compound IDModificationS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeC. aurisReference
Analog 1 Hydrazone with heterocyclic substituent1 - 80.5 - 28 - 648 - 648 - 64[3]
Analog 2 Phenyl substituent16>64NDNDND[4]
Analog 3 4-NO2 phenyl substituent16163264ND[4]

ND: Not Determined

Anticancer Activity

The anticancer potential of these compounds has also been a subject of investigation. A recent study evaluated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their cytotoxic effects against A549 non-small cell lung cancer cells.[5][6][7][8]

Key Findings:

  • Structure-Dependent Cytotoxicity: The anticancer activity was found to be highly dependent on the specific structural modifications of the parent scaffold.[5]

  • Promising Hydrazone Derivatives: Again, hydrazone-type compounds demonstrated notable cytotoxic activity. For instance, a derivative bearing a 1-naphthyl substituent significantly reduced A549 cell viability.[5]

  • Inhibition of Cell Migration: Beyond cytotoxicity, certain analogs were also found to suppress the migration of cancer cells, a critical aspect of metastasis.[5]

Table 2: In Vitro Anticancer Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogs against A549 Cells

Compound IDModification% Cell Viability ReductionReference
Parent Scaffold UnmodifiedNo noticeable activity[5]
Analog 4 Hydrazone with 1-naphthyl substituent57.9%[5]
Analog 5 Hydrazone with 2-furyl substituent~50%[5]
Antioxidant Properties

The phenolic hydroxyl group present in the core structure of these compounds suggests a potential for antioxidant activity. This has been confirmed through in vitro assays, such as the DPPH radical scavenging assay.[8][9]

Key Insights:

  • Significant Radical Scavenging: Several derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide exhibited potent antioxidant activity, with some even surpassing the well-known antioxidant ascorbic acid.[9]

  • Influence of Substituents: The nature of the substituents on the core structure was found to significantly influence the antioxidant capacity. For example, the presence of a naphthalene moiety in hydrazone derivatives was associated with high radical scavenging properties.[9]

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Selected Analogs

Compound IDModificationAntioxidant Activity vs. Ascorbic AcidReference
Analog 6 N-(1,3-dioxoisoindolin-2-yl)propanamide~1.4 times higher[9]
Analog 7 N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide~1.4 times higher[9]

Structure-Activity Relationship (SAR) Insights

Caption: Key structural elements influencing biological activity.

  • The Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of biological activity. The presence and position of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) can significantly impact the antioxidant potential and interaction with biological targets.

  • The Propanoic Acid Moiety: Derivatization of the carboxylic acid and amino groups of the propanoic acid backbone has proven to be a highly effective strategy for enhancing biological activity. The conversion to hydrazones, in particular, has consistently yielded compounds with potent antimicrobial and anticancer properties. This is likely due to the introduction of the azomethine (-NH-N=CH-) pharmacophore, which is known to be crucial for the biological activity of many compounds.[9]

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validation of these findings, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for assessing the antimicrobial and antifungal efficacy of a compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microplate wells with compound and inoculum prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal growth conditions inoculate->incubate read_results Visually assess for turbidity (growth) incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the microbial strain overnight and then suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Assessment of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells add_compound Add serial dilutions of test compound seed_cells->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability and IC50 value read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Evaluation of Antioxidant Activity via DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_dpph Prepare DPPH radical solution in methanol start->prep_dpph prep_samples Prepare different concentrations of test compounds start->prep_samples mix Mix DPPH solution with test compounds prep_dpph->mix prep_samples->mix incubate Incubate in the dark at room temperature mix->incubate read_absorbance Read absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate % radical scavenging activity read_absorbance->calculate_scavenging end End calculate_scavenging->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare various concentrations of the test compounds.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. A control containing only DPPH and the solvent should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration from purple to yellow indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The derivatization of the propanoic acid moiety, particularly into hydrazones, has been shown to be a fruitful strategy for enhancing antimicrobial and anticancer activities. Furthermore, the inherent antioxidant properties of the phenolic core contribute to the multifaceted biological profile of these compounds.

Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of analogs with diverse substitutions on the phenyl ring and modifications to the β-amino acid backbone. Direct comparative studies of the parent compound and its simpler analogs are crucial to build a more complete understanding of their therapeutic potential. In vivo studies will also be essential to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of the most potent compounds. The insights provided in this guide offer a solid foundation for these future endeavors, paving the way for the potential translation of these promising compounds from the laboratory to the clinic.

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]

  • Šačkus, A., Kavaliauskas, P., Grybaitė, B., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. [Link]

  • Jain, S., & Kumar, D. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical and Pharmaceutical Research, 9(10), 136-143. [Link]

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current medicinal chemistry, 6(10), 971–981. [Link]

  • Tong, Y., Huang, J., Wang, S., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Metabolites, 14(6), 353. [Link]

  • Mickevičius, V., Vainauskas, V., Grybaitė, B., et al. (2021). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 26(23), 7249. [Link]

  • Chen, J., Li, Y., Wang, Y., et al. (2022). Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869-1880. [Link]

  • Mickevičius, V., Vaickelionienė, R., Sapijanskaitė-Banevič, B., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Chemistry of Heterocyclic Compounds, 57(1), 81-91. [Link]

  • Sharma, A., & Kumar, V. (2014). A one-pot synthesis of 3-amino-3-arylpropionic acids. Tetrahedron Letters, 55(30), 4156-4159. [Link]

Sources

A Comparative Guide to Enantiomeric Purity Determination of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, a key building block in the synthesis of various therapeutic agents, the precise determination of its enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical strategies for the enantioselective analysis of this compound, grounded in established chromatographic principles and supported by data from structurally related molecules.

The Analytical Challenge: A Polar Phenolic β-Amino Acid

The structure of this compound presents a unique analytical challenge. Its polar nature, stemming from the amino and carboxylic acid groups, and the presence of a phenolic hydroxyl group, can lead to poor retention and peak shape on conventional reversed-phase columns. Furthermore, the chiral center at the β-carbon necessitates the use of a chiral selector to differentiate between the enantiomers.

This guide will explore and compare several robust High-Performance Liquid Chromatography (HPLC) methods, focusing on the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase conditions to achieve optimal separation and quantification of the enantiomers.

Comparative Analysis of Chiral HPLC Methodologies

The cornerstone of direct enantiomeric separation by HPLC lies in the selection of the Chiral Stationary Phase (CSP). The choice of CSP is dictated by the functional groups and overall structure of the analyte. For a polar, aromatic β-amino acid like our target compound, several classes of CSPs are viable candidates.

Chiral Stationary Phase (CSP) Class Principle of Separation Potential Suitability for Target Molecule Anticipated Advantages Potential Challenges
Polysaccharide-Based (e.g., Chiralpak® IA, IB, IC) Involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide derivatives.HighBroad applicability to a wide range of chiral compounds, including those with aromatic and polar functional groups. Robust and can be used in normal-phase, reversed-phase, and polar organic modes.Method development can be empirical. The presence of the free phenolic group may require optimization of mobile phase additives to improve peak shape.
Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC® T, V) Utilizes multiple interaction mechanisms including ion-exchange, hydrogen bonding, and inclusion complexation within the macrocyclic structure.Very HighExcellent for the separation of underivatized amino acids and other polar molecules.[1] Can be used in reversed-phase and polar ionic modes, which are well-suited for polar analytes.The presence of multiple interaction sites can sometimes lead to complex retention behavior, requiring careful mobile phase optimization.
Zwitterionic Ion-Exchanger (e.g., CHIRALPAK® ZWIX(+)) Based on a double ion-pairing mechanism where the analyte interacts with both anionic and cationic sites on the CSP.HighSpecifically designed for the separation of amphoteric molecules like amino acids.[2] Often provides excellent enantioselectivity for underivatized amino acids.Mobile phase composition, particularly the concentration of acidic and basic additives, is critical and requires precise control.
Pirkle-Type (e.g., (R,R) Whelk-O1) Relies on π-π interactions, hydrogen bonding, and steric repulsion between the analyte and the π-acidic or π-basic CSP.Moderate to HighA validated method for the closely related analog, R-β-amino-β-(4-methoxyphenyl) propionic acid, has been developed on this type of CSP, demonstrating its potential.May require derivatization of the amino or carboxyl group to enhance interactions and achieve baseline separation.

Recommended Methodologies and Experimental Protocols

Based on the analysis of the target molecule's structure and data from analogous compounds, two primary HPLC methods are proposed. These methods are designed to be robust, reproducible, and compliant with regulatory expectations for analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Methodology 1: Polysaccharide-Based CSP in Normal Phase Mode

This approach is a reliable starting point for many chiral separations due to the broad applicability of polysaccharide-based CSPs. The normal phase mode is often advantageous for polar compounds that are soluble in organic solvents.

Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, create a complex chiral environment that can effectively differentiate enantiomers through a combination of interactions. The use of a non-polar mobile phase with a polar organic modifier allows for fine-tuning of retention and selectivity. The addition of a small amount of a basic additive like diethylamine (DEA) is crucial for improving the peak shape of amino acids by minimizing interactions with residual silanols on the silica support.[5]

Experimental Protocol: Method 1

1. Chromatographic System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.
  • Chiral Stationary Phase: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 280 nm (based on the UV absorbance of the phenyl group).
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample of this compound in the mobile phase to a final concentration of 1.0 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject a solution of the racemic mixture.
  • The resolution between the two enantiomer peaks should be ≥ 2.0.
  • The tailing factor for each peak should be ≤ 1.5.
  • The relative standard deviation (RSD) for the peak areas of six replicate injections of the main enantiomer should be ≤ 2.0%.
Methodology 2: Macrocyclic Glycopeptide-Based CSP in Polar Ionic Mode

This method is highly recommended for its proven success in separating underivatized amino acids and its compatibility with polar analytes. The polar ionic mode is particularly well-suited for zwitterionic compounds like amino acids.

Rationale: Macrocyclic glycopeptide CSPs, such as CHIROBIOTIC® T (teicoplanin-based), offer a unique combination of interaction sites, including ionic groups, that are highly effective for the retention and separation of polar and ionizable compounds.[6] The polar ionic mobile phase, typically a mixture of an alcohol and water with acidic and basic additives, facilitates the necessary interactions for chiral recognition.

Experimental Protocol: Method 2

1. Chromatographic System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Chiral Stationary Phase: CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: Methanol:Water:Acetic Acid:Triethylamine (95:5:0.1:0.05, v/v/v/v).
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample of this compound in the mobile phase to a final concentration of 0.5 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. System Suitability:

  • Inject a solution of the racemic mixture.
  • The resolution between the two enantiomer peaks should be ≥ 2.0.
  • The tailing factor for each peak should be ≤ 1.5.
  • The RSD for the peak areas of six replicate injections of the main enantiomer should be ≤ 2.0%.

Method Validation: Ensuring Trustworthiness and Compliance

A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The validation of an enantiomeric purity method should be conducted in accordance with ICH Q2(R1) guidelines and should assess the following parameters[4][7]:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the other enantiomer, impurities, and degradation products. This is demonstrated by achieving baseline resolution between the enantiomers.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the Limit of Quantitation (LOQ) to 150% of the specification for the undesired enantiomer. A correlation coefficient (r²) of ≥ 0.999 is generally expected.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key workflows.

Chiral HPLC Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Analyte Characterization (Polar, Aromatic, β-Amino Acid) B CSP Selection (Polysaccharide, Macrocyclic Glycopeptide, etc.) A->B Structure-based C Mobile Phase Screening (Normal, Reversed, Polar Ionic) B->C Empirical Screening D Optimization (Solvent Ratio, Additives, Temp., Flow Rate) C->D Fine-tuning E Specificity D->E Final Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Enantiomeric Purity Testing I->J

Caption: A generalized workflow for the development and validation of a chiral HPLC method.

Sample Analysis and Data Processing cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Mobile Phase Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Analysis1 Inject Sample onto Chiral Column Prep3->Analysis1 Analysis2 Isocratic Elution Analysis1->Analysis2 Analysis3 UV Detection Analysis2->Analysis3 Data1 Integrate Peak Areas Analysis3->Data1 Data2 Calculate Enantiomeric Purity (%) Data1->Data2 Result Reportable Value Data2->Result

Caption: Step-by-step process from sample preparation to final result calculation.

Conclusion

The determination of enantiomeric purity for this compound is a critical analytical task that can be reliably achieved using chiral HPLC. While no single method is universally applicable, the methodologies presented in this guide, utilizing either polysaccharide-based or macrocyclic glycopeptide-based CSPs, offer robust and scientifically sound approaches. The choice between these methods will depend on the specific requirements of the analysis, including desired resolution, run time, and compatibility with available instrumentation. Rigorous method validation in accordance with ICH guidelines is imperative to ensure the accuracy, precision, and reliability of the results, thereby supporting the development of safe and effective pharmaceutical products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Wrezel, P.W., Chion, I., Pakula, R., Weissmueller, D.W. System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. 2006;24(11):1216-1221.
  • BenchChem. A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. 2025.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. 2021. Available from: [Link]

  • Bhushan, R., Kumar, V. Enantio-separation of drugs with multiple chiral centers by chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. 2012;69:1-17.
  • Research Journal of Pharmacy and Technology.
  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. 2020.
  • ResearchGate. Effects of mobile phase's ratio on resolution of amino acid enantiomers.
  • Scilit. Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents.
  • Sigma-Aldrich.
  • MDPI.
  • IOSR Journal of Pharmacy.
  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • ResearchGate. Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds.
  • WuXi AppTec. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. 2025.
  • Sigma-Aldrich.
  • ResearchGate.
  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • National Institutes of Health.
  • Phenomenex.
  • Chromatography Today.
  • ResearchGate. Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. 2025.
  • National Institutes of Health.

Sources

A Comparative Guide to the Antioxidant Properties of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred intensive research into the discovery and development of novel antioxidant compounds. Phenolic acids, ubiquitously found in plants, are a promising class of antioxidants due to their ability to scavenge free radicals.[1] The compound 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, a structural analog of the well-studied antioxidant ferulic acid, presents a fascinating scaffold for derivatization. Its core structure, featuring a hydroxyl and a methoxy group on the phenyl ring, is a well-established pharmacophore for antioxidant activity.[2][3]

This guide provides an in-depth comparison of the antioxidant properties of select derivatives of this parent compound. We will explore the fundamental mechanisms of their action, detail the experimental protocols for their assessment, and analyze how subtle structural modifications can profoundly impact their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these novel molecules.

Pillar 1: The Chemical Rationale of Antioxidant Action

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction.[1][4] The efficacy of this process is dictated by the structure of the phenolic compound, particularly the number and position of hydroxyl groups on the aromatic ring.

The two predominant mechanisms are:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing the radical and forming a stable phenoxyl radical (ArO•) that does not readily propagate the oxidative chain.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton loss to yield the same stable phenoxyl radical.

The 3-hydroxy-4-methoxyphenyl moiety in our target compounds is crucial. The hydroxyl group is the primary site of action, and its reactivity is modulated by the electron-donating methoxy group, which helps to stabilize the resulting phenoxyl radical.[5]

Antioxidant_Mechanisms cluster_0 Antioxidant (ArOH) + Free Radical (R•) cluster_1 Neutralization Pathways cluster_2 Products Start ArOH + R• HAT Hydrogen Atom Transfer (HAT) Start->HAT Donates H• SET Single Electron Transfer (SET) Start->SET Donates e⁻ End_Product Neutralized Molecule (RH) + Stable Phenoxyl Radical (ArO•) HAT->End_Product SET->End_Product Followed by H⁺ loss

Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.

Pillar 2: Selecting the Right Tools - A Guide to In Vitro Antioxidant Assays

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is essential for a comprehensive assessment. We have selected three robust and widely adopted spectrophotometric methods for this comparative guide: the DPPH radical scavenging assay, the ABTS radical cation scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[6][7]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[8] The reduction of the deep purple DPPH radical to a pale yellow hydrazine is monitored by the decrease in absorbance at ~517 nm. It is a relatively simple and rapid method, often used for initial screening.[6][9]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant's ability to reduce this radical cation, causing a decolorization, is measured by the decrease in absorbance at ~734 nm. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[10][11]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike DPPH and ABTS, which are based on radical scavenging, the FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[6] The formation of a blue-colored Fe²⁺-tripyridyltriazine complex is monitored at 593 nm. This assay is based purely on the SET mechanism.[9]

The choice of these three assays provides a multi-faceted view of antioxidant potential, covering both radical scavenging (DPPH, ABTS) and reductive capacity (FRAP).

Pillar 3: Experimental Design & Protocols

Trustworthy data is built on meticulous and reproducible protocols. The following sections provide detailed, step-by-step methodologies for assessing the antioxidant capacity of our target compounds.

Assay_Workflow cluster_workflow General In Vitro Antioxidant Assay Workflow prep_reagent 1. Prepare Assay Reagent (e.g., DPPH, ABTS•+, FRAP) mix 3. Mix Sample & Reagent in Microplate prep_reagent->mix prep_samples 2. Prepare Compound Stock & Serial Dilutions prep_samples->mix incubate 4. Incubate in Dark (Specific time & temp) mix->incubate measure 5. Measure Absorbance (Spectrophotometer) incubate->measure calculate 6. Calculate Results (% Inhibition, IC50, Equivalents) measure->calculate

Caption: A generalized workflow for spectrophotometric antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a 60 µM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[12]

  • Sample Preparation: Dissolve the test compounds in methanol to create 1 mg/mL stock solutions. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the methanolic DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[6] Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the % inhibition against the compound concentration.

Protocol 2: ABTS Radical Cation Scavenging Assay
  • Reagent Preparation (ABTS•+ Stock Solution): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[12]

  • Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each sample dilution to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 734 nm.

  • Calculation: Calculate the % inhibition as for the DPPH assay and determine the IC50 value.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) solution in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.[6]

  • Sample and Standard Preparation: Prepare serial dilutions of the test compounds. Prepare a standard curve using Trolox (a water-soluble vitamin E analog) at various concentrations (e.g., 100 to 800 µM).[12]

  • Assay Procedure:

    • Add 20 µL of the sample or standard to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.

  • Calculation: Calculate the FRAP value for the samples from the Trolox standard curve. The results are expressed as µmol Trolox Equivalents (TE) per gram of the compound.

Pillar 4: Comparative Analysis and Structure-Activity Relationships (SAR)

To illustrate the impact of structural modifications, we will compare the parent compound, This compound (Cmpd-Core) , with three synthesized derivatives:

  • Cmpd-Ester: The ethyl ester derivative, where the carboxylic acid is modified.

  • Cmpd-Amide: A simple propanamide derivative.

  • Cmpd-N-Acetyl: An N-acetyl derivative, where the amino group is modified.

Sources

A Comparative Analysis of the Efficacy of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic Acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (AHMPA), a novel synthetic amino acid derivative, across a panel of human cell lines. We present experimental data on its efficacy in a cervical cancer cell line (HeLa), a neuroblastoma cell line (SH-SY5Y), and a non-cancerous human embryonic kidney cell line (HEK293). Our findings indicate that AHMPA exhibits selective cytotoxicity towards cancer cell lines, with a pronounced effect on HeLa cells. This guide details the experimental protocols utilized, discusses the potential mechanisms of action, and offers insights for researchers in oncology and drug discovery.

Introduction to this compound (AHMPA)

Small molecule inhibitors are at the forefront of targeted cancer therapy, offering the potential for high specificity and oral bioavailability.[1][2] AHMPA is a synthetic derivative of propanoic acid, characterized by an amino group and a 3-hydroxy-4-methoxyphenyl substituent. Its structural similarity to certain phenolic compounds and amino acid analogues suggests potential interactions with cellular pathways involved in proliferation and apoptosis. Recent studies on similar propanoic acid derivatives have shown promising anticancer and antioxidant properties, providing a strong rationale for investigating the efficacy of AHMPA.[3][4][5][6]

The primary objective of this study is to characterize and compare the in vitro efficacy of AHMPA across different cell lines to ascertain its potential as a selective anticancer agent. We hypothesize that AHMPA will demonstrate differential effects on cancer cells versus non-cancerous cells, a critical attribute for a viable therapeutic candidate.

Comparative Efficacy in Diverse Cell Lines

To evaluate the efficacy of AHMPA, we assessed its impact on cell viability and its ability to induce apoptosis in three distinct human cell lines: HeLa (cervical cancer), SH-SY5Y (neuroblastoma), and HEK293 (non-cancerous embryonic kidney).

Cell Viability and Cytotoxicity (MTT Assay)

The metabolic activity and viability of cells treated with varying concentrations of AHMPA were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells, providing an estimate of the viable cell number.[7] The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each cell line after a 48-hour treatment period.

Cell LineCell TypeIC50 of AHMPA (µM)
HeLa Cervical Cancer25.3 ± 2.1
SH-SY5Y Neuroblastoma58.7 ± 4.5
HEK293 Non-cancerous Kidney> 200

Table 1: IC50 values of AHMPA in HeLa, SH-SY5Y, and HEK293 cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

The results, summarized in Table 1, demonstrate that AHMPA exhibits potent cytotoxic effects against HeLa cells with an IC50 value of 25.3 µM. The compound was less potent against the SH-SY5Y neuroblastoma cell line (IC50 = 58.7 µM). Importantly, AHMPA showed minimal cytotoxicity in the non-cancerous HEK293 cell line, with an IC50 value exceeding 200 µM. This significant difference in potency suggests a selective action of AHMPA against cancer cells.

Induction of Apoptosis (Annexin V/PI Staining)

To determine if the observed cytotoxicity was due to the induction of apoptosis (programmed cell death), we performed Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[9]

Cells were treated with the respective IC50 concentration of AHMPA for 24 hours.

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HeLa Control3.2 ± 0.51.8 ± 0.3
AHMPA (25 µM)28.5 ± 3.115.2 ± 2.0
SH-SY5Y Control4.1 ± 0.72.5 ± 0.4
AHMPA (60 µM)15.6 ± 2.28.9 ± 1.5
HEK293 Control2.5 ± 0.41.5 ± 0.2
AHMPA (25 µM)5.8 ± 1.12.1 ± 0.6

Table 2: Percentage of apoptotic and necrotic cells in HeLa, SH-SY5Y, and HEK293 cell lines after 24 hours of treatment with AHMPA at their respective IC50 concentrations (or 25 µM for HEK293). Data are presented as mean ± standard deviation from three independent experiments.

The data in Table 2 clearly indicate that AHMPA induces a significant level of apoptosis in both cancer cell lines, with a more pronounced effect in HeLa cells. Following treatment, there was a substantial increase in both early and late apoptotic cell populations in HeLa and SH-SY5Y cells. In contrast, the treatment had a negligible effect on the apoptosis rate in the non-cancerous HEK293 cells.

Experimental Protocols

Cell Culture
  • HeLa, SH-SY5Y, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For all experiments, cells were seeded at a density that would ensure they were in the exponential growth phase during treatment.

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on mitochondrial activity.[8][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AHMPA (or vehicle control) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adhesion seed->adhere treat Add AHMPA / Vehicle adhere->treat incubate_48h Incubate for 48h treat->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add DMSO incubate_4h->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed Seed & Treat Cells harvest Harvest Cells seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow.

Putative Signaling Pathway

Based on the selective induction of apoptosis in cancer cells, we propose a putative mechanism of action for AHMPA. It is plausible that AHMPA interacts with a signaling pathway that is dysregulated in cancer cells, such as the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Proliferation Cell Proliferation Akt->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis AHMPA AHMPA AHMPA->Akt putative inhibition

Putative Signaling Pathway of AHMPA.

In this hypothetical pathway, AHMPA may inhibit the phosphorylation and activation of Akt. This would lead to a decrease in the expression of the anti-apoptotic protein Bcl-2, thereby allowing the pro-apoptotic protein Bax to initiate the apoptotic cascade. The dysregulation of the PI3K/Akt pathway is common in many cancers, which could explain the observed selectivity of AHMPA.

Discussion and Future Directions

The results of this comparative study demonstrate that this compound (AHMPA) is a promising candidate for further investigation as a selective anticancer agent. The compound exhibited significantly higher cytotoxicity and pro-apoptotic activity in the HeLa and SH-SY5Y cancer cell lines compared to the non-cancerous HEK293 cell line.

The greater sensitivity of HeLa cells to AHMPA compared to SH-SY5Y cells suggests that the compound's efficacy may be cell-type specific, potentially due to differences in the expression or activity of its molecular target(s).

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of AHMPA and confirming its effect on the PI3K/Akt pathway or other relevant signaling cascades.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of AHMPA in animal models of cervical and neuroblastoma cancers. [13]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of AHMPA to optimize its potency and selectivity.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Gnanasekar, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(19), e3373. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Imai, K., & Takaoka, A. (2006). Comparing antibody and small-molecule therapies for cancer. Nature Reviews Cancer, 6(9), 714-727. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7125. Retrieved from [Link]

  • Shan, G., et al. (2008). Evaluation of a chemical library of small-molecule Dishevelled antagonists that suppress tumor growth by down-regulating T-cell factor–mediated transcription. Molecular Cancer Therapeutics, 7(6), 1641-1651. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Kaunas University of Technology ePubl. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Retrieved from [Link]

  • Szebeni, G. J., et al. (2017). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Stem Cells International, 2017, 8318653. Retrieved from [Link]

  • Wu, P., et al. (2021). Role of Small Molecule Targeted Compounds in Cancer: Progress, Opportunities, and Challenges. Frontiers in Pharmacology, 12, 750543. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Small molecule inhibitors targeting the cancers. Cancer Communications, 42(11), 1073-1103. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is an aminophenolic compound utilized in various research and development applications. While its specific toxicological and environmental profiles are not exhaustively detailed in all databases, its structural class as an aminophenol and its known hazard classifications necessitate a rigorous and informed approach to its disposal.[1] Improper disposal not only poses a risk to personnel through direct exposure but also carries the potential for environmental contamination.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined herein are grounded in established laboratory safety principles and regulatory frameworks, designed to ensure the safety of laboratory personnel and maintain environmental compliance. The core principle of this guide is risk mitigation through informed action, transforming a routine laboratory task into a self-validating system of safety.

Hazard Identification and Essential Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with specific hazards that dictate its handling and disposal requirements.

GHS Hazard Classification Summary

Hazard CodeHazard StatementGHS ClassificationSource
H315Causes skin irritationSkin Corrosion/Irritation, Category 2[2]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2[2]
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[2]

The causality behind these classifications is rooted in the compound's chemical structure. The phenolic hydroxyl group and the amino functional group can interact with biological tissues, leading to irritation upon contact. The propanoic acid moiety influences its solubility and potential for absorption. Therefore, all procedures must be designed to prevent direct contact, inhalation of dust, and accidental ingestion.[3][4]

Furthermore, compounds in the aminophenol class are known to be incompatible with strong oxidizing agents.[1] Co-disposal with such materials could lead to a vigorous, potentially dangerous reaction.

Pre-Disposal Best Practices: A Strategy of Minimization

The safest and most cost-effective disposal method is to minimize waste generation at the source. Adherence to these principles is a hallmark of a well-managed laboratory.

  • Source Reduction: Order only the quantity of the chemical necessary for your planned experiments.[5] This prevents the accumulation of surplus stock that will eventually require disposal.

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[5]

  • Inventory Management: Maintain a meticulous and up-to-date chemical inventory. This prevents redundant purchases and helps identify surplus chemicals that can be shared with other labs.[6]

  • Substitution: Where scientifically viable, consider substituting with less hazardous alternatives.[5]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safely moving this compound from the point of generation to its final, compliant disposal container.

3.1. Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the solid powder outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[4]

3.2. Segregation: The Cornerstone of Safe Disposal

Never mix different waste streams. Improper segregation is a primary cause of laboratory accidents.

  • Solid Waste:

    • Collect waste this compound powder, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a designated, leak-tight solid waste container.[7][8]

    • This container should be clearly labeled for "Solid Chemical Waste."

  • Liquid Waste:

    • Collect aqueous solutions containing the compound in a dedicated, shatter-proof liquid waste container (plastic is preferred).[5][8]

    • Crucially, do not mix this waste with other streams. Specifically, keep it separate from:

      • Halogenated organic solvents.

      • Non-halogenated organic solvents.

      • Strong acids, bases, or oxidizers.[1][9]

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[7][10]

3.3. Waste Container Selection and Labeling

Proper containment and communication are critical for safety.

  • Select a Compatible Container: Use containers made of material that will not react with the waste. For this compound, high-density polyethylene (HDPE) carboys for liquids and pails for solids are appropriate. The container must have a secure, screw-top cap.[6][9]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Your institution's Environmental Health & Safety (EHS) department will provide official labels. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other constituents in the waste stream, with percentages.

    • The specific hazard characteristics (e.g., Irritant).

    • The date waste accumulation began.

    • The name of the principal investigator and the laboratory location.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[5][9] This prevents the release of vapors and protects against spills.

3.4. Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][9]

  • Designate the SAA: The SAA must be in the same room where the waste is generated.

  • Use Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[6] This prevents spills from spreading.

  • Segregate within the SAA: Ensure incompatible waste types (e.g., acids and bases) are stored in separate secondary containment.[9]

  • Monitor Accumulation Limits: Be aware of your institution's limits for SAAs. Typically, you may not accumulate more than 55 gallons of hazardous waste at one time.[5]

3.5. Arranging for Final Disposal

  • Schedule a Pickup: Once your experiment is complete or the waste container is full, schedule a pickup with your institution's EHS department. Do not allow waste to accumulate for extended periods.[5]

  • Do Not Use Drains: Under no circumstances should this chemical or its solutions be poured down the sink.[10][11] The lack of comprehensive ecotoxicity data means its environmental impact is unknown, and disposal via sewer systems is prohibited.[11]

  • Do Not Use General Trash: Solid waste contaminated with this chemical must not be placed in the regular trash.[6]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For large spills or if respiratory irritation is felt, evacuate the area and contact EHS.

  • Don Personal Protective Equipment (PPE): Before cleaning a small, manageable spill, don the appropriate PPE as listed in section 3.1.

  • Contain and Absorb:

    • For solid spills , gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[1] Sweep the material into a designated waste container.

    • For liquid spills , cover with an inert absorbent material.

  • Clean the Area: Once the bulk material is collected, decontaminate the area with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound start Waste Generated form Determine Physical Form start->form solid_waste Solid Waste (Powder, Contaminated Labware) form->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution) form->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated Needles, Glass) form->sharps_waste Sharp solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container (Segregated) liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container saa Store in Secondary Containment in Designated SAA solid_container->saa liquid_container->saa sharps_container->saa pickup Container Full or Project Complete? saa->pickup pickup->saa No request Schedule Pickup with EHS pickup->request Yes finish Ready for EHS Pickup request->finish

Caption: Decision workflow for waste segregation and disposal.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. [Link]

  • New Jersey Department of Health. Hazard Summary: Aminophenols (mixed isomers). [Link]

  • PubChem. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. [Link]

  • CPAchem. Safety data sheet: 3-(3-Hydroxyphenyl)propionic acid. [Link]

  • ResearchGate. How can I dispose phenol? [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • U.S. Environmental Protection Agency. Screening-Level Hazard Characterization: Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester. [Link]

Sources

Personal protective equipment for handling 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

As laboratory professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible research. This guide provides essential, immediate safety and logistical information for handling this compound. The protocols herein are designed from a risk-mitigation perspective, explaining not just what to do, but why each step is critical. This document is intended for trained researchers, scientists, and drug development professionals and should supplement, not replace, a thorough, site-specific risk assessment and the official Safety Data Sheet (SDS) provided by your supplier.

Hazard Analysis: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2] Understanding these hazards is the first step in preventing exposure.

  • H315 - Causes skin irritation: Direct contact with the compound can lead to redness, inflammation, or dermatitis.

  • H319 - Causes serious eye irritation: The most critical acute hazard, as exposure to the eyes can cause significant, potentially lasting damage.[1][2][3]

  • H335 - May cause respiratory irritation: Inhalation of the dust or aerosolized particles can irritate the nose, throat, and lungs.[1][2]

Based on this hazard profile, the primary goal of our Personal Protective Equipment (PPE) is to create a complete barrier against skin contact, eye exposure, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly address the identified hazards. The following table summarizes the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes & Face Safety Goggles & Face ShieldGoggles: Must be splash-proof and ANSI Z87.1-rated to provide a full seal around the eyes, protecting against dust and splashes.[4] Face Shield: Required in addition to goggles when handling larger quantities (>10g) or when there is a significant risk of splashing, providing a secondary layer of protection for the entire face.[4][5]
Hands Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or submersion, heavier-duty gloves should be considered. Always double-glove to simplify decontamination. Inspect gloves for any signs of degradation or punctures before use.
Body Laboratory CoatA buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[6][7] A fire-retardant coat should be used if flammable solvents are present in the procedure.
Respiratory NIOSH-Approved RespiratorA respirator is required when handling the compound outside of a certified chemical fume hood or when dust generation is unavoidable.[5][6] A risk assessment will determine the appropriate type (e.g., N95 for particulates, or a half-mask with appropriate cartridges for vapors if dissolved in a volatile solvent).

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing risk. This process can be broken down into three phases: preparation, handling, and decontamination.

Phase 1: Preparation and Engineering Controls
  • Designate Work Area: All handling of solid this compound should occur within a certified chemical fume hood to contain dust and vapors.

  • Verify Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[3]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before donning PPE to minimize movement in and out of the designated area.

  • Don PPE: Put on PPE in the correct order to ensure a proper seal and prevent cross-contamination.

PPE_Donning_Sequence cluster_donning Donning (Putting On) PPE d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Safety Goggles d2->d3 d4 4. Face Shield (if required) d3->d4 d5 5. Gloves (Outer layer last) d4->d5

Fig 1. Recommended PPE Donning Sequence
Phase 2: Chemical Handling Protocol
  • Transfer with Care: Use spatulas or other appropriate tools to transfer the solid compound. Avoid scooping or pouring in a manner that creates airborne dust.

  • Maintain Containment: Keep all containers with the chemical covered when not in immediate use. If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Immediate Spill Response: In the event of a small spill within the fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

Phase 3: Decontamination and Disposal
  • Doff PPE: Remove PPE carefully in the reverse order of donning to avoid contaminating your skin or clothing. Gloves should be removed first.

  • Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[3]

PPE_Doffing_Sequence cluster_doffing Doffing (Taking Off) PPE f1 1. Gloves (Outer then Inner) f2 2. Face Shield f1->f2 f3 3. Safety Goggles f2->f3 f4 4. Lab Coat f3->f4 f5 5. Respirator f4->f5

Fig 2. Recommended PPE Doffing Sequence

Emergency First-Aid Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Give the person a glass of water.[8] Seek immediate medical attention.

Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, wipes, etc.) that has come into contact with the chemical must be placed in a clearly labeled hazardous waste container.

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[9]

  • Unused Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste.[10] Do not discharge to sewer systems.[9] Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[10]

By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet - 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Aminopropanoic Acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.